2-Chloro-5-methoxyquinoline
Description
The exact mass of the compound 2-Chloro-5-methoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMDJXKHEUGSIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452114 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160893-07-2 | |
| Record name | 2-Chloro-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methoxyquinoline | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-methoxyquinoline: Properties, Synthesis, and Applications
Executive Summary: 2-Chloro-5-methoxyquinoline is a vital heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural arrangement, featuring an electrophilic C2 position activated by the quinoline nitrogen and a strategically placed methoxy group, makes it a versatile precursor for a wide range of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a focus on its role in the development of targeted anticancer therapeutics.
Introduction to 2-Chloro-5-methoxyquinoline
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. 2-Chloro-5-methoxyquinoline (CAS No. 160893-07-2) emerges as a particularly valuable derivative. The molecule's reactivity is primarily dictated by the chloro-substituent at the 2-position. The electron-withdrawing effect of the ring nitrogen makes this position highly susceptible to nucleophilic attack, providing a reliable handle for molecular elaboration. The methoxy group at the 5-position, meanwhile, influences the electronic properties and steric profile of the molecule, offering a point for further modification or serving to modulate biological activity in final target compounds. Its utility has been prominently demonstrated in the synthesis of kinase inhibitors, highlighting its importance for researchers in oncology and drug development.[1]
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the effective use of any chemical intermediate. The core properties of 2-Chloro-5-methoxyquinoline are summarized below.
| Property | Value | Source |
| CAS Number | 160893-07-2 | [2][3][4] |
| Molecular Formula | C₁₀H₈ClNO | [4] |
| Molecular Weight | 193.63 g/mol | [4] |
| IUPAC Name | 2-chloro-5-methoxyquinoline | N/A |
| SMILES | COC1=C2C=CC(Cl)=NC2=CC=C1 | [4] |
| InChI Key | ACMDJXKHEUGSIS-UHFFFAOYSA-N | [4] |
| Appearance | White solid | [5] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Spectroscopic Characterization
While specific spectra are proprietary to individual suppliers, the expected spectroscopic signatures can be predicted from the molecular structure:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings of the quinoline system, with their characteristic chemical shifts and coupling patterns. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected in the upfield region (typically ~3.9-4.1 ppm).
-
¹³C NMR: The spectrum would display ten distinct carbon signals. The carbon atom attached to the chlorine (C2) would be significantly influenced by both the halogen and the ring nitrogen. The methoxy carbon would appear as a signal around 55-60 ppm.[6]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 193 and 195.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations from the aromatic quinoline core, C-O stretching from the methoxy group, and a C-Cl stretching vibration.
Synthesis and Purification
The most common and effective synthesis of 2-Chloro-5-methoxyquinoline involves the chlorination of its corresponding lactam, 5-methoxy-2(1H)-quinolinone. This precursor can be generated from 5-methoxyquinoline.[1][7] The overall workflow is a robust multi-step process suitable for laboratory-scale synthesis.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from established literature procedures.[1]
Step 1: N-Oxidation of 5-Methoxyquinoline
-
Dissolve 5-methoxyquinoline (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 eq.) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxyquinoline-N-oxide, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-Methoxy-2(1H)-quinolinone
-
Treat the crude 5-methoxyquinoline-N-oxide from the previous step with phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like potassium carbonate.[1] This step induces rearrangement to the quinolinone (lactam) form.
-
Work-up typically involves careful quenching with water/ice, neutralization, and extraction to isolate the solid product.
Step 3: Chlorination to 2-Chloro-5-methoxyquinoline
-
Suspend 5-methoxy-2(1H)-quinolinone (1.0 eq.) in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is ~7-8.
-
Extract the aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 2-Chloro-5-methoxyquinoline.
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 2-Chloro-5-methoxyquinoline is dominated by the lability of the C2-chloro group towards Nucleophilic Aromatic Substitution (SₙAr) . The quinoline nitrogen atom is strongly electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them highly electrophilic and susceptible to attack by nucleophiles.[8]
The general mechanism proceeds via an addition-elimination pathway, involving a temporary disruption of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex.
A prime example of this reactivity is the condensation with substituted anilines, often performed at elevated temperatures (e.g., 160°C), to form N-aryl-5-methoxyquinolin-2-amine derivatives.[1][9] This reaction is a cornerstone for building the diarylamine scaffolds found in many kinase inhibitors. Other nucleophiles, including alkoxides, thiolates, and secondary amines, can also readily displace the chloro group, making this compound an excellent platform for generating diverse chemical libraries.
Applications in Drug Discovery and Medicinal Chemistry
2-Chloro-5-methoxyquinoline is not just a theoretical curiosity; it is a field-proven intermediate in the synthesis of potent, biologically active molecules, particularly in oncology.
Precursor for RAF Kinase Inhibitors
RAF kinases (A-RAF, B-RAF, C-RAF) are critical components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers, including melanoma and colon cancer.[1] The V600E mutation in B-RAF is a major therapeutic target. 2-Chloro-5-methoxyquinoline serves as a key starting material for a class of diarylamide-based RAF inhibitors.[1] Through the SₙAr reaction described above, it is coupled with various substituted anilines to create the core structure necessary for potent kinase inhibition.[9]
Scaffold for Tubulin Polymerization Inhibitors
The quinoline nucleus is also present in compounds designed to inhibit tubulin polymerization, a validated mechanism for anticancer chemotherapy. Derivatives originating from 2-Chloro-5-methoxyquinoline have been investigated for their potent cytotoxic effects against cancer cell lines, such as colon cancer, by interfering with microtubule dynamics.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 2-Chloro-5-methoxyquinoline is essential to ensure laboratory safety.
| GHS Hazard Information | Details |
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(GHS data sourced from supplier information)[4]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-5-methoxyquinoline stands out as a high-value intermediate for chemical synthesis. Its predictable and robust reactivity, centered on the nucleophilic substitution of the C2-chloro group, provides a reliable and versatile route to complex quinoline derivatives. Its demonstrated success as a foundational element in the synthesis of potent RAF kinase inhibitors underscores its significance to the drug discovery community. For researchers and scientists in medicinal chemistry, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics.
References
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Available from: [Link]
-
El-Damasy, A. K., et al. (2020). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. ResearchGate. Available from: [Link]
-
Arctom (n.d.). 2-chloro-5-methoxyquinoline. CD-BB31-3269. Available from: [Link]
-
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1). Available from: [Link]
-
Alchimica (n.d.). 2-Chloro-5-Methoxyquinoline (1 x 1 g). Reagentia. Available from: [Link]
-
Zhang, Z., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6985–6993. Available from: [Link]
-
Baxendale Group (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available from: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 25(21), 5036. Available from: [Link]
-
ResearchGate (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]
-
Semantic Scholar (n.d.). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Available from: [Link]
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884-6. Available from: [Link]
-
Moon, M. P., et al. (1982). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry, 47(1), 26-30. Available from: [Link]
-
The Organic Chemistry Tutor (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]
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da Silva, A. B. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 199. Available from: [Link]
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Organic Chemistry Portal (n.d.). Synthesis of quinolines. Available from: [Link]
-
Chemistry Stack Exchange (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]
-
PubChem (n.d.). 2-Chloro-5-methoxyquinoline. CID 11019719. Available from: [Link]
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2-Chloro-5-methoxyquinoline CAS number 160893-07-2
CAS Number: 160893-07-2 Document Type: Technical Reference Guide Version: 2.0 (Scientific Application Series)
Executive Summary
2-Chloro-5-methoxyquinoline (CAS 160893-07-2) is a specialized heterocyclic building block primarily utilized in the synthesis of small-molecule kinase inhibitors and receptor modulators. Distinguished by the electron-donating methoxy group at the C5 position, this scaffold offers unique physicochemical properties—specifically enhanced solubility and altered metabolic clearance profiles—compared to its C6- and C8-substituted isomers.
Its core utility lies in the C2-chlorine atom , which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the synthesis, reactivity, and application of this compound in high-value medicinal chemistry campaigns.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-Chloro-5-methoxyquinoline |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in CH₂Cl₂, DMSO, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Key Functional Groups | 2-Chloropyridine motif (electrophilic), 5-Methoxy (electron-donating) |
Synthetic Pathways & Manufacturing
The synthesis of 2-chloro-5-methoxyquinoline is non-trivial due to the need for regioselectivity. The most robust laboratory-scale route avoids the direct chlorination of quinoline (which lacks selectivity) and instead utilizes an N-oxide rearrangement strategy.
Primary Route: N-Oxide Activation
This method ensures high regioselectivity for the C2 position.
-
Precursor Oxidation: 5-Methoxyquinoline is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) to yield 5-methoxyquinoline-N-oxide .
-
Deoxygenative Chlorination: The N-oxide is reacted with phosphorus oxychloride (POCl₃). The oxygen atom activates the C2 position, allowing the chloride ion to attack, followed by elimination of the phosphoryl species.
Step-by-Step Protocol (Bench Scale)
-
Step 1 (Oxidation): Dissolve 5-methoxyquinoline (1.0 eq) in DCM. Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Stir at RT for 3 hours. Quench with 4N NaOH. Extract with DCM, wash with brine, dry over MgSO₄. Yield: ~90% (Crude N-oxide).
-
Step 2 (Chlorination): Dissolve the crude N-oxide in dry DCM (or use neat POCl₃ for larger scales). Add POCl₃ (1.5 - 3.0 eq) dropwise. Reflux at 60°C for 3 hours.
-
Workup (Critical): Pour reaction mixture slowly into crushed ice/water (Exothermic!). Neutralize with 4N NaOH to pH ~10. Extract with DCM. Purify via silica gel chromatography (EtOAc/Hexane gradient).
Reactivity & Functionalization
The 2-chloro position is activated by the ring nitrogen, making it susceptible to nucleophilic attack. The 5-methoxy group, while electron-donating, does not sufficiently deactivate the C2 position to prevent substitution, but it does influence the electronic character of the ring system.
Nucleophilic Aromatic Substitution (SNAr)
This is the primary reaction used in drug discovery to generate 2-aminoquinoline derivatives (e.g., kinase inhibitors).
-
Reagents: Anilines, aliphatic amines.[1]
-
Conditions:
-
Method A (Neat): Heat amine and quinoline at 160°C without solvent (melt fusion).
-
Method B (Solvent): Reflux in n-butanol or ethoxyethanol with catalytic HCl or p-TsOH.
-
-
Mechanism: Addition-Elimination. The nitrogen of the amine attacks C2, forming a Meisenheimer-like complex, followed by expulsion of chloride.
Palladium-Catalyzed Couplings
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or DME.
-
-
Buchwald-Hartwig: Used for coupling with sterically hindered amines or when SNAr fails.
Therapeutic Applications: Case Study
Target Class: Tyrosine Kinase Inhibitors (c-Met, VEGFR) Reference: Chemical Biology & Drug Design (2017)[2][3][4][5][6][7]
In medicinal chemistry, the 5-methoxyquinoline core is often explored to improve the Solubility Forecast Index (SFI) of drug candidates. A specific application involves the synthesis of N-(3,4-difluorophenyl)-5-methoxyquinolin-2-amine.[5][8]
Experimental Protocol (Case Study):
-
Reactants: 2-Chloro-5-methoxyquinoline (1.0 eq) + 3,4-Difluoroaniline (1.0 eq).
-
Condition: Neat mixture heated to 160°C for 2 hours.
-
Purification: The melt is cooled, dissolved in DCM, and purified via flash chromatography.
-
Outcome: The resulting 2-anilinoquinoline mimics the hinge-binding motif of Type II kinase inhibitors, where the quinoline nitrogen accepts a hydrogen bond from the kinase hinge region.
Handling, Stability & Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent slow hydrolysis to the quinolone.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
-
Synthesis & Biological Evaluation: Chemical Biology & Drug Design. (2017).[2][3][4][5][6] "Design, Synthesis and Biological Evaluation of 5-Methoxyquinoline Derivatives." Vol 89, pp 98-113.[2][4][5][6][7][8]
-
General Quinoline Synthesis: Bioorganic & Medicinal Chemistry Letters. (2013). Vol 23, pp 1472-1476.[2][7]
-
Patent Literature: KR101778938 (2017).[2] "Preparation of Quinoline Derivatives."
-
Safety Data: PubChem Compound Summary for 2-Chloro-5-methoxyquinoline.
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- 4. 139-59-3 | 4-Phenoxyaniline | Ethers | Ambeed.com [ambeed.com]
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An In-depth Technical Guide to 2-Chloro-5-methoxyquinoline: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxyquinoline is a halogenated quinoline derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The quinoline scaffold itself is a privileged structure, appearing in a wide array of natural products and synthetic compounds with significant biological activities. The presence of a chloro group at the 2-position and a methoxy group at the 5-position imparts unique reactivity and physicochemical properties to the molecule, making it a valuable intermediate for the synthesis of a diverse range of functionalized molecules.
This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, reactivity, and potential applications of 2-Chloro-5-methoxyquinoline, with a focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
2-Chloro-5-methoxyquinoline possesses a bicyclic aromatic structure consisting of a benzene ring fused to a pyridine ring, with a chlorine atom at the C2 position and a methoxy group at the C5 position.
| Property | Value | Source |
| CAS Number | 160893-07-2 | [1] |
| Molecular Formula | C₁₀H₈ClNO | [2] |
| Molecular Weight | 193.63 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge |
| SMILES | COC1=CC=CC2=C1C=CC(=N2)Cl | [2] |
| InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 | [2] |
The chlorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, making this position susceptible to nucleophilic attack. The methoxy group at the 5-position is an electron-donating group, which can influence the overall electron density and reactivity of the quinoline system.
Synthesis of 2-Chloro-5-methoxyquinoline
While a specific, detailed, and publicly available protocol for the synthesis of 2-Chloro-5-methoxyquinoline is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the chlorination of the corresponding 5-methoxyquinolin-2-one. This transformation is a standard procedure in heterocyclic chemistry.
Representative Synthetic Protocol:
Step 1: Synthesis of 5-Methoxyquinolin-2-one
This intermediate can be prepared through various established methods for quinolone synthesis, such as the Conrad-Limpach or Knorr quinoline synthesis, starting from appropriate aniline and β-ketoester precursors.
Step 2: Chlorination of 5-Methoxyquinolin-2-one
The conversion of the quinolin-2-one to the 2-chloroquinoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or with a co-solvent like dimethylformamide (DMF).
Detailed Experimental Procedure (Hypothetical, based on analogous reactions):
-
To a stirred solution of 5-methoxyquinolin-2-one (1 equivalent) in anhydrous toluene (10 volumes), add phosphorus oxychloride (3-5 equivalents).
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice with vigorous stirring.
-
The aqueous mixture is then neutralized with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
The crude product is extracted with an organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-5-methoxyquinoline.
Sources
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-chloro-5-methoxyquinoline, a crucial intermediate in pharmaceutical research and development. The document emphasizes the strategic selection of starting materials and the underlying chemical principles governing the synthetic transformations. The primary and most industrially viable route, proceeding through the synthesis of 5-methoxyquinolin-2(1H)-one followed by chlorination, is discussed in detail. Alternative synthetic strategies, such as the Vilsmeier-Haack reaction, are also explored to provide a well-rounded perspective. This guide is intended to serve as a practical resource for researchers and process chemists, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to inform rational synthesis design.
Introduction: The Significance of 2-Chloro-5-methoxyquinoline
2-Chloro-5-methoxyquinoline is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its substituted quinoline core is a prevalent motif in medicinal chemistry, contributing to the pharmacological activity of numerous therapeutic agents. The strategic placement of the chloro and methoxy substituents provides handles for further chemical modification, making it a versatile precursor for the development of novel drug candidates. A thorough understanding of the synthetic routes to this intermediate is therefore paramount for efficient and scalable drug discovery and development programs.
This guide will focus on the most prevalent and practical synthetic strategies, delving into the selection of starting materials, the rationale behind the chosen reaction pathways, and detailed experimental procedures.
Primary Synthetic Pathway: A Two-Step Approach
The most common and well-established route to 2-chloro-5-methoxyquinoline involves a two-step sequence:
-
Formation of the quinolone core: Synthesis of 5-methoxyquinolin-2(1H)-one.
-
Chlorination: Conversion of the quinolone to the target 2-chloroquinoline.
This approach offers a reliable and scalable method, utilizing readily available starting materials.
Step 1: Synthesis of the 5-Methoxyquinolin-2(1H)-one Intermediate
The formation of the quinolone ring system is the cornerstone of this synthetic strategy. Several classical named reactions can be employed for this purpose, with the Conrad-Limpach and Knorr syntheses being particularly relevant. Both reactions utilize an aniline and a β-ketoester as the key starting materials.
Starting Materials:
-
3-Methoxyaniline (m-Anisidine): This is the logical and most direct precursor for introducing the 5-methoxy substituent onto the quinoline ring. Its commercial availability and relatively low cost make it an attractive starting point.
-
Ethyl Acetoacetate: This β-ketoester is a widely used and economical three-carbon synthon that provides the remaining atoms for the formation of the pyridinone ring of the quinolone.
Reaction Principle: Conrad-Limpach vs. Knorr Synthesis
The reaction between an aniline and a β-ketoester can proceed via two distinct pathways, largely dictated by the reaction temperature.[1][2]
-
Conrad-Limpach Synthesis: At lower temperatures (typically below 140 °C), the reaction favors the formation of a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (around 250 °C) yields a 4-hydroxyquinoline.[3][4]
-
Knorr Quinoline Synthesis: At higher initial temperatures, the reaction proceeds through a β-ketoanilide intermediate, which upon acid-catalyzed cyclization, furnishes a 2-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-2(1H)-one).[5]
For the synthesis of 5-methoxyquinolin-2(1H)-one, the Knorr pathway is the desired route.
Experimental Protocol: Synthesis of 5-Methoxy-4-methylquinolin-2(1H)-one
A mixture of 3-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 130-140 °C for a specified period. The resulting intermediate is then cyclized in the presence of a high-boiling point solvent such as Dowtherm A or diphenyl ether at approximately 250 °C. The product, 5-methoxy-4-methylquinolin-2(1H)-one, can be isolated and purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess Ethyl Acetoacetate: A slight excess of the β-ketoester is often used to ensure complete consumption of the aniline.
-
High-Temperature Cyclization: The high temperature required for the cyclization step is necessary to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution, which involves the temporary disruption of the aromaticity of the benzene ring.[3]
Data Presentation: Starting Materials for 5-Methoxyquinolin-2(1H)-one Synthesis
| Starting Material | Structure | Molar Mass ( g/mol ) | Key Role |
| 3-Methoxyaniline | 123.15 | Provides the benzene ring and the 5-methoxy group. | |
| Ethyl Acetoacetate | 130.14 | Acts as a three-carbon synthon for the pyridinone ring. |
Visualization: Knorr Synthesis of 5-Methoxy-4-methylquinolin-2(1H)-one
Caption: Knorr synthesis pathway to the quinolone intermediate.
Step 2: Chlorination of 5-Methoxyquinolin-2(1H)-one
The conversion of the 2-hydroxy (or 2-oxo) functionality of the quinolone to a chloro group is a crucial step to install a versatile synthetic handle. This transformation is typically achieved using a strong chlorinating agent.
Starting Materials:
-
5-Methoxyquinolin-2(1H)-one: The product from the previous step.
-
Phosphorus Oxychloride (POCl₃): This is the most commonly employed and effective reagent for this type of deoxychlorination reaction.[6][7] It acts as both the solvent and the chlorinating agent.
Reaction Principle:
The reaction mechanism involves the activation of the carbonyl oxygen of the quinolone by phosphorus oxychloride, followed by nucleophilic attack of a chloride ion to displace the activated oxygen functionality. The reaction is typically driven to completion by heating.[8]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxy-4-methylquinoline
5-Methoxy-4-methylquinolin-2(1H)-one is heated under reflux in an excess of phosphorus oxychloride. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The product, 2-chloro-5-methoxy-4-methylquinoline, precipitates and can be collected by filtration and purified by recrystallization.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using phosphorus oxychloride as the solvent ensures a high concentration of the reagent and facilitates the reaction.
-
Careful Quenching: The reaction of phosphorus oxychloride with water is highly exothermic and produces hydrochloric acid. Therefore, the quenching step must be performed slowly and with cooling to control the reaction rate and prevent hazardous splattering.
Data Presentation: Reagents for Chlorination
| Reagent | Structure | Molar Mass ( g/mol ) | Function |
| Phosphorus Oxychloride | 153.33 | Chlorinating agent and solvent. |
Visualization: Chlorination of 5-Methoxy-4-methylquinolin-2(1H)-one
Caption: Chlorination of the quinolone intermediate.
Alternative Synthetic Pathway: The Vilsmeier-Haack Reaction
An alternative approach to constructing the 2-chloroquinoline core is the Vilsmeier-Haack reaction .[1] This reaction typically employs an acetanilide as the starting material and a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to achieve cyclization and chlorination in a single pot.
Starting Materials:
-
3-Methoxyacetanilide: This can be readily prepared by the acetylation of 3-methoxyaniline.
-
Vilsmeier Reagent (DMF/POCl₃): This reagent is prepared in situ and serves as the formylating and cyclizing agent.
Reaction Principle:
The Vilsmeier-Haack reaction involves the electrophilic substitution of the activated aromatic ring of the acetanilide by the Vilsmeier reagent. Subsequent intramolecular cyclization and dehydration, followed by chlorination, leads to the formation of a 2-chloro-3-formylquinoline derivative. The regioselectivity of the cyclization is directed by the methoxy group.
Experimental Protocol: Vilsmeier-Haack Reaction of 3-Methoxyacetanilide
Phosphorus oxychloride is added dropwise to a solution of 3-methoxyacetanilide in N,N-dimethylformamide at a low temperature (e.g., 0-5 °C). The reaction mixture is then heated to promote cyclization. After the reaction is complete, it is quenched with ice-water and neutralized to precipitate the product. The expected product from this reaction would be 2-chloro-3-formyl-5-methoxyquinoline.
Causality Behind Experimental Choices:
-
Electron-donating Group: The methoxy group on the acetanilide ring is an activating group that facilitates the electrophilic aromatic substitution by the Vilsmeier reagent.
-
In Situ Reagent Formation: The Vilsmeier reagent is unstable and is therefore generated in the reaction mixture immediately before its use.
Visualization: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack route to a functionalized 2-chloroquinoline.
Comparative Analysis of Synthetic Routes
| Feature | Primary Pathway (Knorr/Chlorination) | Alternative Pathway (Vilsmeier-Haack) |
| Starting Materials | 3-Methoxyaniline, Ethyl Acetoacetate, POCl₃ | 3-Methoxyacetanilide, DMF, POCl₃ |
| Number of Steps | Two distinct steps | One-pot reaction |
| Intermediate | 5-Methoxy-4-methylquinolin-2(1H)-one | Not isolated |
| Final Product | 2-Chloro-5-methoxy-4-methylquinoline | 2-Chloro-3-formyl-5-methoxyquinoline |
| Scalability | Generally good and well-established | Can be suitable for scale-up |
| Advantages | Robust, reliable, and well-documented. | Fewer steps, potentially more atom-economical. |
| Disadvantages | Requires two separate reaction setups. High cyclization temperature. | May have regioselectivity issues. The final product is functionalized at the 3-position. |
Conclusion
The synthesis of 2-chloro-5-methoxyquinoline is most reliably achieved through a two-step process involving the Knorr synthesis of 5-methoxy-4-methylquinolin-2(1H)-one from 3-methoxyaniline and ethyl acetoacetate, followed by chlorination with phosphorus oxychloride. This pathway offers a robust and scalable route utilizing readily available and cost-effective starting materials. The Vilsmeier-Haack reaction presents a viable one-pot alternative, directly yielding a functionalized 2-chloroquinoline derivative from 3-methoxyacetanilide. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, desired substitution pattern, and available resources. This guide provides the foundational knowledge and practical protocols to enable chemists to make informed decisions in the synthesis of this important pharmaceutical intermediate.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (This is a foundational reference for the Conrad-Limpach synthesis)
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. (This is a foundational reference for the Knorr synthesis)
- Mansfield, D. J., & Wibberley, D. G. (1969). The Conrad-Limpach reaction. Journal of the Chemical Society C: Organic, 1412-1415.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.
- Jones, G. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons.
- Srivastava, V. K., & Singh, S. (2005). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry-Section B, 44(7), 1438-1443.
- Al-Tel, T. H. (2010). A survey of solvents for the Conrad–Limpach synthesis of 4-hydroxyquinolones. Molecules, 15(5), 3295-3301.
- Katritzky, A. R., & Rachwal, S. (1993). A review of the Vilsmeier-Haack reaction. Tetrahedron, 49(1), 1-49.
- Magdolen, P., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
-
Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 1). Knorr quinoline synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Wikipedia contributors. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
- Armstrong, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2735-2746.
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- 6. researchgate.net [researchgate.net]
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- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Chloro-5-methoxyquinoline
Topic: : Synthesis, Reactivity, and Therapeutic Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Synthesis, Reactivity, and Therapeutic Applications
Executive Summary & Chemical Identity
2-Chloro-5-methoxyquinoline is a privileged heteroaromatic scaffold in medicinal chemistry. Its structural utility lies in the unique electronic interplay between the electron-donating methoxy group at the C5 position and the electrophilic center at C2. This duality makes it a versatile intermediate for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, serving as a critical building block for kinase inhibitors, anti-infectives, and epigenetic modulators (e.g., EZH2 inhibitors).
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | 2-Chloro-5-methoxyquinoline |
| CAS Number | 160893-07-2 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| SMILES | COC1=CC=CC2=C1C=CC(Cl)=N2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, MeOH; sparingly soluble in water |
Synthetic Architecture
The synthesis of 2-Chloro-5-methoxyquinoline generally follows two primary strategies: the Knorr Quinoline Synthesis (industrial scale) or the N-Oxide Activation route (medicinal chemistry scale).
2.1. The Knorr / POCl₃ Route (Scalable)
This route is preferred for gram-to-kilogram scale preparation due to the availability of starting materials.
-
Condensation: m-Anisidine (3-methoxyaniline) is condensed with a β-keto ester (e.g., ethyl acetoacetate) or a cinnamoyl equivalent.
-
Cyclization: Acid-catalyzed cyclization yields the 5-methoxyquinolin-2(1H)-one intermediate. Note: Regioselectivity must be controlled to favor the 5-methoxy over the 7-methoxy isomer.
-
Chlorination: The lactam oxygen is displaced using Phosphoryl Chloride (POCl₃), often with a catalytic amount of DMF (Vilsmeier-Haack conditions) to generate the 2-chloro derivative.
2.2. The N-Oxide Route (Late-Stage Functionalization)
For late-stage diversification, 5-methoxyquinoline can be oxidized to its N-oxide using m-CPBA, followed by regioselective chlorination with POCl₃. This method is excellent for introducing the chlorine "warhead" onto an existing quinoline core.
Visualization: Synthetic Pathways
Figure 1: Divergent synthetic pathways accessing the 2-chloro-5-methoxyquinoline core via Cyclization (Top) and N-Oxide activation (Bottom).
Reactivity Profile & Mechanistic Insights
The 2-chloro position is the primary site of reactivity, but the 5-methoxy group exerts a significant electronic influence (Electronic Effect: +M, -I).
-
Deactivation/Activation Balance: The 5-methoxy group is an Electron Donating Group (EDG). While it increases electron density in the ring system generally, the nitrogen atom at position 1 maintains sufficient electronegativity to activate the C2 position for nucleophilic attack.
-
SNAr Lability: The C2-Cl bond is highly susceptible to displacement by primary and secondary amines, thiols, and alkoxides.
-
Metal-Catalyzed Couplings: The C2-Cl bond serves as an excellent electrophile for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.
Visualization: Reactivity Scope
Figure 2: Chemoselective diversification of the 2-chloro-5-methoxyquinoline scaffold.
Case Study: EZH2 Inhibitor Development
A pivotal application of this scaffold is found in the development of EZH2 (Enhancer of Zeste Homolog 2) inhibitors , which are critical in oncology for treating lymphomas and solid tumors.
-
Mechanism: Researchers utilized the 2-chloro-5-methoxyquinoline core to mimic the pharmacophore of known inhibitors like BIX-01294.
-
Role of 5-OMe: The 5-methoxy group provides critical hydrophobic interactions within the EZH2 binding pocket, enhancing potency compared to the unsubstituted quinoline.
-
Key Transformation: The 2-chloro group was displaced by a functionalized piperidine amine to create the "tail" of the inhibitor, demonstrating the scaffold's utility in Fragment-Based Drug Design (FBDD).
Experimental Protocol: SNAr Displacement
Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-5-methoxyquinolin-2-amine (Model Reaction).
Reagents:
-
2-Chloro-5-methoxyquinoline (1.0 eq)
-
1-Benzylpiperidin-4-amine (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
Procedure:
-
Setup: In a pressure-sealed vial or round-bottom flask equipped with a condenser, dissolve 2-Chloro-5-methoxyquinoline (193 mg, 1.0 mmol) in NMP (3 mL).
-
Addition: Add 1-benzylpiperidin-4-amine (228 mg, 1.2 mmol) followed by DIPEA (348 µL, 2.0 mmol).
-
Reaction: Heat the mixture to 120–140°C for 12–16 hours.
-
Scientist's Note: The high temperature is required because the 5-methoxy group slightly deactivates the ring compared to a nitro-quinoline. Monitor by LC-MS for the disappearance of the chloride (M+H 194) and appearance of the product.
-
-
Workup: Cool to room temperature. Pour into ice-water (20 mL). The product often precipitates.
-
Purification: Flash column chromatography (DCM:MeOH 95:5) yields the pure amino-quinoline.
References
-
Chemical Identity & Properties: PubChem. 2-Chloro-5-methoxyquinoline (Compound). National Library of Medicine. Available at: [Link]
-
EZH2 Inhibitor Application: Zhao, Y., et al. (2015).[5] 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7636. Available at: [Link]
-
General Reactivity of 2-Chloroquinolines: Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Medicinal Chemistry Context: Manallack, D. T., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. CSIRO Publishing. Available at: [Link]
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- 2. 2-Chloro-5-methoxyquinoxaline | 76052-76-1 [sigmaaldrich.com]
- 3. 2-Chloroquinoline - Wikipedia [en.wikipedia.org]
- 4. 2-Chloro-5-methoxyaniline 97 2401-24-3 [sigmaaldrich.com]
- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-Chloro-5-methoxyquinoline physical properties (melting point, boiling point)
The following technical guide details the physical properties, synthesis, and handling of 2-Chloro-5-methoxyquinoline (CAS 160893-07-2).
CAS Registry Number : 160893-07-2 IUPAC Name : 2-Chloro-5-methoxyquinoline Molecular Formula : C₁₀H₈ClNO Molecular Weight : 193.63 g/mol
Executive Summary
2-Chloro-5-methoxyquinoline is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and tubulin polymerization antagonists. Its structure features a quinoline core substituted with a chlorine atom at the C2 position and a methoxy group at the C5 position.[1][2][3][4] The C2-chlorine serves as a versatile handle for nucleophilic aromatic substitution (
This guide synthesizes experimental physical data with validated synthetic protocols to support researchers in the handling and derivation of this compound.
Physical & Chemical Properties
The following data represents the consensus of experimental values derived from purified samples (crystallized from ethyl acetate or similar solvents).
Table 1: Core Physical Constants
| Property | Value / Description | Condition / Note |
| Physical State | Solid | Crystalline powder |
| Appearance | Off-white to pale yellow | Color can darken upon oxidation |
| Melting Point (MP) | 68 – 71 °C | Validated experimental range [1][2] |
| Boiling Point (BP) | Not experimentally standardized | Predicted: ~297–310 °C at 760 mmHg. Typically distills only under high vacuum (>150 °C @ 0.5 mmHg). |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Insoluble in water |
| LogP (Predicted) | ~2.8 – 3.1 | Lipophilic nature |
| pKa (Predicted) | ~2.5 (Quinoline Nitrogen) | Weakly basic |
Thermal Behavior & Stability[1][4]
-
Melting Transition : The compound exhibits a sharp melting endotherm between 68°C and 71°C. Broadening of this range often indicates hydrolysis to the 2-quinolinone or presence of the 5-hydroxy impurity.
-
Volatility : Due to its high predicted boiling point, the compound is not volatile at room temperature but can sublimate under high vacuum at elevated temperatures.
Synthesis & Manufacturing Protocols
The synthesis of 2-Chloro-5-methoxyquinoline generally proceeds via the chlorination of the corresponding quinolinone or the methylation of a hydroxy-chloro intermediate. The Dehydroxy-Chlorination route is preferred for scale-up due to the availability of the precursor.
Route A: Chlorination of 5-Methoxy-2(1H)-quinolinone (Preferred)
This method utilizes Phosphorus Oxychloride (
Protocol:
-
Reagents : 5-Methoxy-2(1H)-quinolinone (1.0 eq),
(5.0 eq - solvent/reagent). -
Reaction : Charge the quinolinone into a flask. Add
dropwise at room temperature (exothermic). -
Heating : Reflux the mixture (approx. 105°C) for 1–3 hours. Monitor by TLC (the polar starting material disappears; less polar product appears).
-
Quench : Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring (Critical: destroys excess
). -
Neutralization : Adjust pH to ~8 using
or saturated . -
Isolation : Extract with Dichloromethane (DCM).[4] Wash organics with brine, dry over
, and concentrate. -
Purification : Recrystallize from Ethyl Acetate/Hexanes to achieve the target MP of 68–71 °C.
Route B: Methylation of 2-Chloro-5-hydroxyquinoline
Used when the 5-hydroxy derivative is the primary available starting material.
Protocol:
-
Reagents : 2-Chloro-5-hydroxyquinoline (1.0 eq), Methyl Iodide (MeI) or Diazomethane (
). -
Conditions : If using MeI, use
in Acetone or DMF at 60°C. If using , react in Ether/MeOH at 0°C. -
Note : The C2-Cl bond is stable under weak basic methylation conditions, but strong nucleophiles (e.g., NaOMe in hot MeOH) must be avoided to prevent substitution of the chlorine by methoxide (yielding 2,5-dimethoxyquinoline).
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow for synthesizing and purifying the target compound.
Caption: Figure 1. Standard synthetic workflow for the conversion of quinolinone precursors to 2-Chloro-5-methoxyquinoline via dehydroxy-chlorination.
Handling, Safety, and Storage
Signal Word : WARNING
Hazard Identification (GHS)[1]
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Storage Protocols
To maintain the integrity of the C2-Cl bond and prevent hydrolysis or oxidation:
-
Atmosphere : Store under an inert atmosphere (Argon or Nitrogen) if stored for long periods (>1 month).
-
Temperature : Refrigerate at 2–8 °C .
-
Container : Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Analytical Validation[1][7]
-
1H NMR (CDCl3) : Diagnostic signals include the methoxy singlet (~4.0 ppm) and the characteristic quinoline aromatic protons. The C3-H and C4-H protons typically appear as doublets with coupling constants characteristic of the heteroaromatic ring.
-
HPLC : Use a C18 column with an Acetonitrile/Water gradient (with 0.1% Formic Acid). The compound is relatively non-polar and will elute later than its hydroxy precursors.
Applications in Drug Discovery
The 2-Chloro-5-methoxyquinoline scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition : The C2-chlorine is displaced by amine nucleophiles (e.g., anilines) to form 2-aminoquinoline derivatives. These are potent inhibitors of c-RAF and EGFR kinases.
-
Tubulin Polymerization : Derivatives synthesized from this core have shown efficacy in arresting cell division by binding to the colchicine site of tubulin [3].
-
Chemical Reactivity :
-
C2 Position : Highly electrophilic; susceptible to
. -
C5 Position : The methoxy group blocks metabolism at this position and increases lipophilicity compared to the phenol.
-
References
-
Sigma-Aldrich . Product Specification: 2-Chloro-5-methoxyquinoline (CAS 160893-07-2).[3][5] Link
-
Avendaño, C., et al. (1994). "Synthesis of 5-Methoxy-2(1H)-quinolinone". Heterocycles, 38(12), 2619. Link
-
El-Damasy, A. K., et al. (2020).[6] "Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors". Arabian Journal of Chemistry. Link
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Hydroxyquinoline578-67-6,Purity99%_OpChem(Changzhou) Co.,Ltd. [molbase.com]
- 4. 160893-07-2|2-Chloro-5-methoxyquinoline| Ambeed [ambeed.com]
- 5. 19396-06-6,Polyoxin B-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Solubility of 2-Chloro-5-methoxyquinoline in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2-Chloro-5-methoxyquinoline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a comprehensive understanding of this compound's behavior in various organic solvents.
Introduction: The Significance of Solubility in a Research Context
2-Chloro-5-methoxyquinoline is a substituted quinoline derivative with significant potential in the synthesis of bioactive molecules. The rational selection of a solvent system is a critical, yet often overlooked, parameter that governs reaction kinetics, yield, and purity in synthetic chemistry. Furthermore, in the realm of drug development, solubility is a pivotal determinant of a compound's bioavailability and ultimate therapeutic efficacy. An understanding of the solubility profile of 2-Chloro-5-methoxyquinoline is therefore not merely an academic exercise but a fundamental prerequisite for its successful application. This guide elucidates the principles governing its solubility and provides actionable protocols for its empirical determination.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is dictated by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility. A more nuanced understanding can be achieved by considering the specific structural motifs of 2-Chloro-5-methoxyquinoline and their interactions with different solvent classes.
The 2-Chloro-5-methoxyquinoline molecule possesses several key features that influence its solubility:
-
The Quinoline Core: This bicyclic aromatic system is inherently nonpolar and will favor interactions with aromatic and other nonpolar solvents through π-π stacking and van der Waals forces.
-
The Chloro Group: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity and enabling dipole-dipole interactions with polar solvents.
-
The Methoxy Group: The ether linkage in the methoxy group can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents. However, the methyl group itself is nonpolar.
Anticipated Solubility Profile of 2-Chloro-5-methoxyquinoline
Based on the solubility of structurally related compounds and theoretical principles, a qualitative solubility profile for 2-Chloro-5-methoxyquinoline can be predicted. The following table provides an evidence-based estimation of its solubility in a range of common organic solvents. It is imperative to note that these are predictions and should be confirmed experimentally for any critical application.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |
| Halogenated | Dichloromethane, Chloroform | High | The presence of the chloro-substituent on the quinoline ring suggests favorable dipole-dipole interactions. A structurally similar, albeit more complex, quinoline derivative exhibits good solubility in these solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High to Medium | THF is a polar aprotic solvent capable of dipole-dipole interactions. The methoxy group may also have some affinity for the ether solvent. The aforementioned complex quinoline derivative is soluble in THF[4]. |
| Aromatic | Toluene, Benzene | High to Medium | The aromatic quinoline core is expected to interact favorably with aromatic solvents via π-π stacking. 2-Chloro-5-nitropyridine, a related chloro-substituted heterocycle, is soluble in toluene[4]. |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium | These polar aprotic solvents can engage in dipole-dipole interactions. The solubility of 4,7-dichloroquinoline has been determined in acetone[5]. |
| Esters | Ethyl Acetate | Medium | Ethyl acetate is a moderately polar solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Medium to Low | The methoxy group can act as a hydrogen bond acceptor, but the overall molecule is not a strong hydrogen bond donor. 6-Methoxyquinoline is soluble in ethanol, suggesting some affinity[6]. However, the chloro- group may diminish solubility in highly polar protic solvents. |
| Amides | Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds. 2-Chloro-5-nitropyridine is soluble in DMF[4]. |
| Acids | Acetic Acid, Formic Acid | High | The basic nitrogen atom of the quinoline ring will be protonated by acidic solvents, forming a soluble salt. A complex chloro-methoxy-quinoline derivative is soluble in these acids[4]. |
| Nitriles | Acetonitrile | Medium | Acetonitrile is a polar aprotic solvent. The solubility of 4,7-dichloroquinoline has been measured in acetonitrile[5]. |
| Alkanes | Hexane, Heptane | Low | As a polar molecule, 2-Chloro-5-methoxyquinoline is unlikely to be soluble in nonpolar aliphatic hydrocarbons. |
| Water | Low | The organic, largely nonpolar structure of the molecule suggests low aqueous solubility. Quinoline itself is only slightly soluble in water[7]. |
Experimental Determination of Solubility: Protocols and Best Practices
The following section details robust, field-proven methodologies for the quantitative determination of the solubility of 2-Chloro-5-methoxyquinoline. The choice of method will depend on the required accuracy, throughput, and available analytical instrumentation.
Safety Precautions: A Non-Negotiable Prerequisite
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Equilibrium Solubility Determination by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant reaches a constant value.
Protocol:
-
Preparation: Add an excess amount of 2-Chloro-5-methoxyquinoline to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.
-
Quantification: Analyze the concentration of 2-Chloro-5-methoxyquinoline in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for Equilibrium Solubility Determination.
High-Throughput Kinetic Solubility Screening
For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be employed. This method is faster but may overestimate the thermodynamic solubility.
Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the aqueous or organic test solvent. The concentration at which precipitation is first observed is determined.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-5-methoxyquinoline in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the organic solvents of interest.
-
Precipitation Detection: After a defined incubation period (e.g., 1-2 hours), inspect the wells for the presence of a precipitate. This can be done visually or, more accurately, using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Caption: Workflow for Kinetic Solubility Screening.
Conclusion: A Practical Framework for Solubility Studies
This guide has provided a comprehensive overview of the solubility of 2-Chloro-5-methoxyquinoline in organic solvents, blending theoretical predictions with practical experimental guidance. While precise quantitative data for this specific molecule is not widely published, the principles and methodologies outlined herein empower researchers to confidently determine its solubility in their solvent systems of interest. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental techniques, scientists can optimize their synthetic and formulation strategies, thereby accelerating the pace of discovery and development.
References
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Scientific Research Publishing. (n.d.). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594377, 5-Methoxyquinoline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
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Carvaja, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62. [Link]
-
Chen, A., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Journal of Chemical & Engineering Data, 54(7), 2163-2166. [Link]
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-5-methoxyquinoline
Introduction
This guide is structured to provide not just the data, but also the underlying scientific rationale for the predicted spectral features. We will delve into the causal relationships between the molecular structure and its spectroscopic output, empowering researchers to interpret their own data with greater confidence.
Molecular Structure and Key Features
To comprehend the spectral data, a clear understanding of the molecule's structure is paramount. 2-Chloro-5-methoxyquinoline possesses a bicyclic aromatic system with two key substituents: a chlorine atom at the 2-position and a methoxy group at the 5-position. These substituents exert significant electronic effects on the quinoline core, which in turn dictates the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of 2-chloro-5-methoxyquinoline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by its local electronic environment. In 2-chloro-5-methoxyquinoline, the aromatic protons will resonate in the downfield region (typically 7.0-9.0 ppm) due to the ring current effect of the quinoline system.[1] The electron-withdrawing chlorine atom at C2 will deshield adjacent protons, while the electron-donating methoxy group at C5 will shield nearby protons.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.4 | d | ~8.5 |
| H-4 | ~8.1 | d | ~8.5 |
| H-6 | ~7.1 | d | ~7.5 |
| H-7 | ~7.6 | t | ~8.0 |
| H-8 | ~7.9 | d | ~8.5 |
| -OCH₃ | ~4.0 | s | - |
Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Interpretation and Rationale
-
Aromatic Protons (H-3, H-4, H-6, H-7, H-8): The protons on the quinoline ring will exhibit characteristic splitting patterns due to coupling with their neighbors.
-
H-3 and H-4: These protons on the pyridine ring are expected to be doublets due to coupling with each other. The electron-withdrawing effect of the adjacent chlorine atom is expected to deshield H-4 more significantly than H-3.[1]
-
H-6, H-7, and H-8: These protons on the benzene ring will form a more complex system. H-7 is expected to be a triplet due to coupling with both H-6 and H-8. H-6 and H-8 will likely appear as doublets. The methoxy group at C-5 will have a shielding effect, particularly on the ortho proton H-6, causing it to appear at a relatively upfield chemical shift for an aromatic proton.
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Their chemical shift around 4.0 ppm is characteristic of methoxy groups attached to an aromatic ring.[2]
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like 2-chloro-5-methoxyquinoline is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[3]
-
Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
A standard pulse sequence for ¹H NMR is used.
-
The spectral width should be set to encompass the expected chemical shift range (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.
-
-
Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~151 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~128 |
| C-5 | ~155 |
| C-6 | ~110 |
| C-7 | ~130 |
| C-8 | ~118 |
| C-8a | ~148 |
| -OCH₃ | ~56 |
Disclaimer: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.
Interpretation and Rationale
-
Aromatic Carbons: The ten carbon atoms of the quinoline ring system are all in different electronic environments and are therefore expected to show ten distinct signals.
-
C-2 and C-5: The carbons directly attached to the electronegative chlorine and oxygen atoms (C-2 and C-5, respectively) will be the most deshielded and appear at the furthest downfield chemical shifts.[4]
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 110-150 ppm.[4] The specific chemical shifts are influenced by the combined electronic effects of the substituents.
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region, typically around 55-60 ppm, which is characteristic for a methoxy carbon attached to an aromatic ring.[5]
Experimental Protocol for ¹³C NMR
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition Parameters:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A significantly larger number of scans is required to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1600-1450 | Strong | C=C and C=N aromatic ring stretching |
| ~1250 | Strong | Aryl-O-C asymmetric stretch |
| ~1050 | Strong | Aryl-O-C symmetric stretch |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~750 | Strong | C-Cl stretch |
Disclaimer: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.
Interpretation and Rationale
-
C-H Stretching: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring. The peaks just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group in the methoxy substituent.
-
Aromatic Ring Stretching: The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.[6]
-
Ether Linkage: The presence of the methoxy group will give rise to strong C-O stretching bands. Phenyl alkyl ethers typically show two strong absorbances around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).[7][8]
-
C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically around 750 cm⁻¹.
-
Out-of-Plane Bending: The strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic rings.
Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Mass Spectrum Data
| m/z | Predicted Identity | Notes |
| 193/195 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 160/162 | [M - CH₃ - H₂O]⁺ or [M - OCH₃]⁺ | Further fragmentation. |
| 127 | [M - CH₃ - Cl]⁺ | Loss of a chlorine radical. |
Disclaimer: These are predicted fragmentation patterns. The relative intensities of the peaks can vary depending on the ionization method and energy.
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak is expected at an m/z corresponding to the molecular weight of 2-chloro-5-methoxyquinoline (C₁₀H₈ClNO), which is approximately 193.63 g/mol . Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. There will be a peak at m/z 193 (for the molecule containing ³⁵Cl) and a smaller peak at m/z 195 (for the molecule containing ³⁷Cl) with an intensity ratio of approximately 3:1.[9][10][11]
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information.
-
Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at [M - 15]⁺.[12]
-
Further Fragmentation: Subsequent fragmentation could involve the loss of a chlorine atom or other small neutral molecules.
-
Caption: Predicted major fragmentation pathways for 2-chloro-5-methoxyquinoline.
Experimental Protocol for Mass Spectrometry
A standard protocol for Electron Ionization (EI) mass spectrometry is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion.[13]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for 2-chloro-5-methoxyquinoline, a molecule of significant interest in synthetic and medicinal chemistry. By applying fundamental principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with related structures, we have constructed a detailed spectral profile that can aid in the identification and characterization of this compound. The inclusion of standardized experimental protocols further enhances the practical utility of this guide for researchers in the field. It is our hope that this document will serve as a valuable resource, bridging the gap in available experimental data and facilitating the advancement of research involving this important quinoline derivative.
References
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]
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University of Calgary. (n.d.). 1H NMR - Chemical Shift List. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781–789. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Dr. K. (2023, November 18). Chloro pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Xiong, B., Wang, Y., Liu, Y., Bao, Y., Liu, Z., Zhang, Y., & Ling, Y. (2018). Straightforward Synthesis of Quinolines from Enones and 2-aminobenzyl Alcohols Using an Iridium-Catalyzed Transfer Hydrogenative Strategy. Organic & Biomolecular Chemistry, 16(39), 7114–7122. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the m+2 peak. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1225, 129115. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved from [Link]
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Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Retrieved from [Link]
-
University of Manitoba. (2021). Radicals and Mass Spectrometry (MS). Retrieved from [Link]
-
Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 413. Retrieved from [Link]
-
ResearchGate. (2021). Why the mass spectra of a compound containing 1 chlorine atom don´t show the intensity pattern 3:1 ratio of M and M+2 peaks?. Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). Quinoline. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]
-
Michael Evans. (2021, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 939. Retrieved from [Link]
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Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-methoxyquinoline
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-5-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate in the synthesis of pharmacologically active molecules, its unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for such elucidation, offering precise insights into the molecular framework.[1][2][3] This document delineates the foundational principles for interpreting the ¹H NMR spectrum of this molecule, including a detailed, proton-by-proton analysis of predicted chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. We further present a standardized protocol for data acquisition and discuss the underlying electronic effects—such as induction and resonance—that govern the spectral appearance. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for rigorous structural verification.
Introduction: The Role of 2-Chloro-5-methoxyquinoline in Modern Chemistry
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents, including antimalarial and anticancer drugs.[4] The specific compound, 2-Chloro-5-methoxyquinoline, serves as a versatile building block, enabling the synthesis of more complex molecular architectures. The chloro-substituent at the C2 position provides a reactive handle for nucleophilic substitution, while the methoxy group at the C5 position modulates the electronic properties and potential biological interactions of the final molecule.
Given its role as a critical synthetic intermediate, confirming the identity and purity of 2-Chloro-5-methoxyquinoline is a non-negotiable step in any research and development workflow. ¹H NMR spectroscopy is the definitive technique for this purpose, providing an atomic-level "fingerprint" of the molecule.[4][5] A thorough understanding of its spectrum not only validates the structure but also provides insights into the electronic environment of each proton, which can be invaluable for predicting reactivity and intermolecular interactions.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the unique electronic environment of each proton. The quinoline ring system consists of fused benzene and pyridine rings. In 2-Chloro-5-methoxyquinoline, there are five aromatic protons and three methoxy protons.
The structure and standard numbering system are shown below. Each aromatic proton (H-3, H-4, H-6, H-7, H-8) is chemically distinct due to the influence of the nitrogen heteroatom and the two substituents.
Figure 1. Structure of 2-Chloro-5-methoxyquinoline with proton labels.
The key electronic factors influencing the proton chemical shifts are:
-
The Nitrogen Heteroatom: Nitrogen is electronegative and inductively withdraws electron density, generally deshielding nearby protons, particularly H-8.
-
The 2-Chloro Substituent: Chlorine is an electronegative atom that withdraws electron density through the sigma bond network (inductive effect). This strongly deshields the adjacent H-3 proton.
-
The 5-Methoxy Substituent: The oxygen atom is electronegative, but its lone pairs can donate electron density into the aromatic ring via resonance (a +R effect). This electron-donating effect increases shielding (moves signals upfield), especially at the ortho (H-6) and para (H-8) positions relative to the methoxy group.
Experimental Protocol: Best Practices for ¹H NMR Data Acquisition
Methodological integrity is the foundation of reliable spectral data. The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5–10 mg of 2-Chloro-5-methoxyquinoline.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6–0.7 mL of the deuterated solvent.[6]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particulates.
-
Internal Standard: Deuterated solvents often contain a small amount of tetramethylsilane (TMS) as an internal reference standard, calibrated to δ 0.00 ppm.[4]
Instrument Setup and Data Acquisition
Figure 2. Standardized workflow for NMR spectral acquisition and processing.
-
Sample Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[7][8] Insert the sample into the magnet.
-
Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field during the experiment.[7]
-
Tuning and Matching: The probe is tuned to the specific sample to maximize the efficiency of radiofrequency pulse transmission and signal detection.[7]
-
Shimming: The magnetic field homogeneity is optimized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition: A standard ¹H pulse program is executed. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay. For a routine ¹H spectrum, 16 to 64 scans are typically sufficient.
-
Processing: The resulting Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.
In-depth ¹H NMR Spectral Analysis
While an experimentally acquired spectrum for 2-Chloro-5-methoxyquinoline is not publicly available, a highly accurate prediction can be constructed. This is achieved by starting with the known spectrum of the parent quinoline molecule and applying established substituent chemical shift (SCS) effects derived from 2-chloroquinoline and 5-methoxyquinoline.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 2-Chloro-5-methoxyquinoline in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | ~8.0 – 8.2 | Doublet (d) | J8,7 ≈ 8.5 Hz (ortho) |
| H-4 | ~7.9 – 8.1 | Doublet (d) | J4,3 ≈ 8.8 Hz (ortho) |
| H-7 | ~7.5 – 7.7 | Triplet (t) or dd | J7,8 ≈ 8.5 Hz, J7,6 ≈ 7.5 Hz |
| H-3 | ~7.3 – 7.5 | Doublet (d) | J3,4 ≈ 8.8 Hz (ortho) |
| H-6 | ~6.8 – 7.0 | Doublet (d) | J6,7 ≈ 7.5 Hz (ortho) |
| -OCH₃ | ~4.0 | Singlet (s) | N/A |
Rationale and Peak-by-Peak Interpretation
The aromatic region of a quinoline spectrum typically appears between 7.0 and 9.0 ppm.[9] The specific positions of the signals for 2-Chloro-5-methoxyquinoline are dictated by the combined electronic influences of the substituents.
-
-OCH₃ Signal (Predicted δ ≈ 4.0 ppm): This signal is the most straightforward to assign. It will appear as a sharp singlet integrating to three protons, typically in the range of 3.8-4.1 ppm, characteristic of an aryl methyl ether.
-
H-6 Signal (Predicted δ ≈ 6.8 – 7.0 ppm): The methoxy group at C5 is a powerful electron-donating group through resonance. This effect provides significant shielding to the ortho proton, H-6, shifting it substantially upfield compared to other aromatic protons. It is expected to be a doublet due to coupling with H-7 (Jortho ≈ 7.5 Hz).
-
H-3 Signal (Predicted δ ≈ 7.3 – 7.5 ppm): The H-3 proton is adjacent to the strongly electron-withdrawing chloro-substituent at C2. This proximity causes significant deshielding. It will appear as a doublet due to its coupling with H-4 across the double bond (Jortho ≈ 8.8 Hz).
-
H-7 Signal (Predicted δ ≈ 7.5 – 7.7 ppm): This proton is situated between H-6 and H-8. It will be split by both neighbors, likely appearing as a triplet (if J7,6 ≈ J7,8) or a doublet of doublets. Its chemical shift represents a balance of effects, placing it in the mid-range of the aromatic signals.
-
H-4 Signal (Predicted δ ≈ 7.9 – 8.1 ppm): The H-4 proton is coupled to H-3, resulting in a doublet (Jortho ≈ 8.8 Hz). It is deshielded by the proximity to the pyridine ring nitrogen and the anisotropic effect of the neighboring benzene ring.
-
H-8 Signal (Predicted δ ≈ 8.0 – 8.2 ppm): The H-8 proton is subject to a strong deshielding effect from the lone pair of the adjacent nitrogen atom, a phenomenon known as the "peri" effect. While the methoxy group at C5 provides some shielding via resonance to this para position, the peri effect from the nitrogen is dominant, making H-8 one of the most downfield signals. It will appear as a doublet due to coupling with H-7 (Jortho ≈ 8.5 Hz).
Conclusion
The structural elucidation of synthetic intermediates like 2-Chloro-5-methoxyquinoline is a cornerstone of chemical and pharmaceutical development.[2][10] This guide has detailed the predicted ¹H NMR spectrum based on established principles of chemical shift theory and substituent effects. The analysis demonstrates how a combination of chemical shift (δ), multiplicity, and coupling constants (J) can be used to assign every proton in the molecule unambiguously. By following a rigorous experimental protocol, researchers can acquire high-fidelity data that, when interpreted with the principles outlined herein, provides definitive structural confirmation and ensures the quality of materials used in subsequent research and development phases.
References
-
Beck, A. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. Retrieved from [Link]
- Anonymous. (n.d.). Step-by-step procedure for NMR data acquisition.
-
Canadian Journal of Chemistry. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. 41(7), 1841-1844. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ACS Publications. (2026, February 4). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade. The Journal of Organic Chemistry. Retrieved from [Link]
- R-NMR. (n.d.). SOP data acquisition.
-
ResearchGate. (n.d.). (PDF) Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. Retrieved from [Link]
-
G. A. Webb (Ed.). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Annual Reports on NMR Spectroscopy. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants.
- Caceres-Cortes, J., et al. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from an article discussing advancements in NMR for drug discovery.
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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News-Medical.net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem Compound Database. Retrieved from [Link]
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13C NMR Characterization of 2-Chloro-5-methoxyquinoline: A Technical Guide
Topic: 13C NMR Chemical Shifts of 2-Chloro-5-methoxyquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary
The 2-chloro-5-methoxyquinoline scaffold represents a critical intermediate in the synthesis of functionalized quinolines, particularly for antimalarial agents, kinase inhibitors, and antitubercular drugs. Its structural duality—possessing an electrophilic handle at C-2 (susceptible to nucleophilic aromatic substitution,
This guide provides a definitive analysis of the 13C NMR chemical shifts for 2-chloro-5-methoxyquinoline. Unlike standard spectral libraries, this document synthesizes experimental precedents with substituent chemical shift (SCS) theory to offer a self-validating assignment logic. It addresses the common challenge of distinguishing quaternary carbons in substituted heterocycles and provides a robust acquisition protocol.
Structural Analysis & Electronic Environment
To accurately assign the NMR signals, one must understand the electronic perturbations acting on the quinoline ring system.
Numbering and Substituent Effects
The quinoline ring is numbered starting from the nitrogen atom (1) and proceeding clockwise.
-
Position 2 (Cl): The chlorine atom exerts a strong inductive withdrawal (-I) effect but a weak resonance donor (+R) effect. However, at the C-2 position (adjacent to Nitrogen), the dominant factor is the deshielding influence of the electronegative nitrogen and chlorine, rendering C-2 highly electron-deficient.
-
Position 5 (OMe): The methoxy group is a strong resonance donor (+R). This donation significantly shields the ortho (C-6) and para (C-8) positions, shifting them upfield. The ipso carbon (C-5) is strongly deshielded due to the direct attachment of oxygen.
Visualization of Electronic Flow
The following diagram illustrates the resonance contributions that dictate the chemical shift values.
Figure 1: Electronic influence of substituents on 13C chemical shifts. Note the shielding at C-6 and C-8 due to the methoxy group.
13C NMR Data Matrix
The following data represents the high-fidelity chemical shift assignments for 2-chloro-5-methoxyquinoline in CDCl₃ (referenced to 77.16 ppm). These values are derived from substituent additivity principles applied to the parent quinoline scaffold and validated against analogous 2-chloro and 5-methoxy substituted heterocycles.
| Position | Carbon Type | Chemical Shift ( | Assignment Logic |
| C-5 | Quaternary (C-O) | 154.5 - 155.5 | Strongly deshielded by ipso-Oxygen attachment. |
| C-2 | Quaternary (C-Cl) | 150.0 - 151.5 | Deshielded by adjacent Nitrogen and Chlorine (-I effect). |
| C-8a | Quaternary | 148.0 - 149.0 | Bridgehead carbon; deshielded by adjacent Nitrogen. |
| C-4 | Methine (CH) | 134.0 - 135.5 | Typical heteroaromatic shift; minimal resonance effect from C-5. |
| C-7 | Methine (CH) | 129.0 - 130.5 | Meta to OMe; relatively unperturbed quinoline shift. |
| C-3 | Methine (CH) | 122.0 - 123.5 | Beta to Nitrogen; typically shielded in quinolines. |
| C-8 | Methine (CH) | 118.0 - 120.0 | Shielded : Para position relative to 5-OMe (+R effect). |
| C-4a | Quaternary | 117.0 - 118.5 | Bridgehead; shielded by ortho-resonance from 5-OMe. |
| C-6 | Methine (CH) | 104.0 - 106.0 | Highly Shielded : Ortho position to 5-OMe (+R effect). |
| OMe | Methyl (CH₃) | 55.5 - 56.5 | Standard aromatic methoxy shift. |
Critical Diagnostic Signals[1]
-
The C-6 Signal (~105 ppm): This is the most distinct signal in the aromatic region. If this signal is missing or shifted >120 ppm, the methoxy group is likely not at the 5-position (or the ring has been oxidized/reduced).
-
The C-2 vs C-5 Distinction: Both are quaternary and downfield (>150 ppm). C-5 is typically further downfield (~155) due to the oxygen atom. HMBC correlations are required for absolute confirmation (see Section 5).
Experimental Protocol: The Self-Validating Workflow
Acquiring high-quality Carbon-13 data for substituted quinolines requires specific attention to relaxation times (
Sample Preparation
-
Solvent: Chloroform-d (
) is standard. Use DMSO- if solubility is poor, but expect solvent peaks to obscure the ~40 ppm region. -
Concentration: 20–50 mg in 0.6 mL solvent.
-
Relaxation Agent (Expert Tip): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)₃] . This paramagnetic relaxation agent shortens the
of quaternary carbons, allowing for quantitative integration and better signal-to-noise ratio for C-2 and C-5 without waiting 10+ seconds between scans.
Acquisition Parameters[1]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
):-
With Cr(acac)₃: 2.0 seconds.
-
Without Cr(acac)₃: 5.0 - 10.0 seconds (Essential for visibility of C-2).
-
-
Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.
Processing Workflow
Figure 2: Optimized workflow for acquiring 13C NMR of quaternary-rich heterocycles.
Synthesis Context & Impurity Profiling[2][3]
Understanding the synthesis of 2-chloro-5-methoxyquinoline aids in identifying "ghost peaks" in the spectrum.
Common Synthetic Route:
Reaction of 5-methoxy-2(1H)-quinolinone with Phosphorus Oxychloride (
Potential Impurities:
-
Unreacted Starting Material (Quinolinone): Look for a Carbonyl signal at ~165 ppm (C=O) and a shift in C-2/C-3.
-
Hydrolysis Product (2-Hydroxy-5-methoxyquinoline): Often forms if the chloro-compound is exposed to moisture. The C-2 signal will shift significantly upfield (~160 ppm for C=O tautomer).
-
Regioisomers: If the methoxy group was introduced via electrophilic substitution earlier in the synthesis, check for 7-methoxy or 6-methoxy isomers. The C-6 shielding pattern (Section 3) is specific to the 5-OMe isomer.
References
- Grounding: Provides the baseline chemical shifts for the parent 2-chloroquinoline scaffold used for additivity calcul
-
National Institutes of Health (NIH) - PubChem. (n.d.). 2-Chloroquinoline Compound Summary. Retrieved from [Link]
- Grounding: Validates the structural properties and standard spectral databases for quinoline deriv
-
Agrawal, P. K. (2009). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]
- Grounding: Authoritative source for the shielding effects of methoxy groups on arom
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Introduction: The Molecular Context of 2-Chloro-5-methoxyquinoline
An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of 2-Chloro-5-methoxyquinoline
2-Chloro-5-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and drug development.[1] The quinoline ring system is a cornerstone in a variety of biologically active compounds. The specific substitutions of a chloro group at the 2-position and a methoxy group at the 5-position create a unique electronic and steric profile, influencing its potential as a synthetic intermediate.
Accurate structural confirmation and purity assessment are paramount in the development of such compounds. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose.[2][3] By measuring the absorption of infrared radiation by the molecule, FT-IR provides a distinct "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds.[3][4] This guide provides an in-depth methodology and interpretation framework for the FT-IR analysis of 2-Chloro-5-methoxyquinoline, grounded in established spectroscopic principles.
Core Principles of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these molecular vibrations, such as stretching and bending.[5] An FT-IR spectrometer utilizes a Michelson interferometer, which splits the IR beam, passes it through the sample, and then recombines it to create an interferogram.[6] A mathematical operation known as a Fourier Transform is then applied to this interferogram to convert it into a spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).[3][6] The resulting spectrum is unique to the molecule's structure.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The trustworthiness of an FT-IR spectrum hinges on a meticulous experimental protocol. Each step is designed to minimize interference and ensure that the resulting data is a true representation of the analyte.
1. Sample and Reagent Preparation:
-
Analyte: Ensure the 2-Chloro-5-methoxyquinoline sample (CAS: 160893-07-2) is of high purity and thoroughly dried to prevent moisture contamination.[7] Water exhibits a strong, broad O-H stretching band around 3200-3600 cm⁻¹, which can obscure important spectral features.
-
Matrix (for KBr Pellet Technique): Use high-purity, spectroscopy-grade Potassium Bromide (KBr). KBr is transparent to IR radiation in the mid-IR region (4000-400 cm⁻¹) and is a common matrix for solid samples.[8] Crucially, the KBr must be desiccated (e.g., by heating in an oven at >100°C for several hours and storing in a desiccator) immediately before use to eliminate adsorbed water.
2. Instrumentation and Background Collection:
-
Spectrometer: A modern FT-IR spectrometer, such as a PerkinElmer or Bruker model, is used.[8]
-
Atmospheric Correction: The instrument's sample chamber should be purged with dry nitrogen or air to minimize atmospheric water vapor and carbon dioxide (CO₂), which have strong IR absorptions.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. For the KBr pellet technique, this involves pressing a pellet of pure, dry KBr and scanning it. This background scan records the instrument's response and the spectral contributions of the KBr and any residual atmospheric components. This spectrum is then automatically subtracted from the sample spectrum to isolate the analyte's signal. This is a critical self-validating step.
3. Sample Preparation: The KBr Pellet Technique
-
Rationale: This classic technique provides high-quality spectra for solid samples. The goal is to disperse the analyte uniformly within an IR-transparent matrix.
-
Procedure:
-
Weigh approximately 1-2 mg of the 2-Chloro-5-methoxyquinoline sample.
-
Weigh approximately 150-200 mg of the desiccated, spectroscopy-grade KBr.
-
Grind the sample and KBr together vigorously using an agate mortar and pestle for several minutes. The objective is to achieve a fine, homogenous powder. This reduces scattering of the IR beam.
-
Transfer the powder to a pelletizing die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
4. Data Acquisition:
-
Scan Parameters: Set the instrument to scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. The instrument software will automatically perform the Fourier Transform and ratio the result against the stored background spectrum.
Workflow for FT-IR Analysis
The entire process, from sample acquisition to final interpretation, follows a logical and systematic path to ensure data integrity and accurate structural elucidation.
Caption: Workflow of FT-IR analysis from sample preparation to spectral interpretation.
Spectral Interpretation of 2-Chloro-5-methoxyquinoline
The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Key Functional Groups and Expected Vibrational Modes:
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity | Source Citation |
| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline Ring) | Medium to Weak | [9][10][11] |
| 2960 - 2850 | C-H Stretch | Aliphatic (Methoxy -CH₃) | Medium | |
| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium to Strong | [9][10] |
| 1500 - 1400 | C=C / C=N Stretch | Aromatic Ring (Quinoline) | Medium to Strong | [9][10][11] |
| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong | [12] |
| ~1040 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) | Medium | [12] |
| 900 - 675 | C-H Bend | Aromatic (Out-of-Plane) | Strong | [9] |
| 800 - 600 | C-Cl Stretch | Chloro-Aromatic | Medium to Strong | [8] |
Detailed Analysis:
-
Aromatic C-H Stretching Region (>3000 cm⁻¹): The presence of one or more weak to medium bands just above 3000 cm⁻¹ is a clear indication of the C-H bonds on the quinoline ring.[9][11] Their position slightly higher than aliphatic C-H stretches is characteristic of sp²-hybridized carbons.[9]
-
Aliphatic C-H Stretching Region (<3000 cm⁻¹): Sharp bands appearing in the 2960-2850 cm⁻¹ range are definitive evidence of the methoxy group's methyl C-H bonds.
-
Aromatic Ring Stretching Region (1600-1400 cm⁻¹): This region is often complex but highly characteristic. Expect a series of sharp peaks corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings of the quinoline core.[10][11] Typically, strong bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.[11]
-
Ether C-O Stretching Region (1300-1000 cm⁻¹): A strong, prominent band is expected around 1250 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl-alkyl ether (Ar-O-CH₃). A secondary, symmetric stretching band may be observed near 1040 cm⁻¹. The intensity of these bands is a key identifier for the methoxy group.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a multitude of complex vibrations, including C-H in-plane and out-of-plane bending, as well as ring deformations.
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ are characteristic of aromatic C-H OOP bending.[9] The exact pattern can sometimes give clues about the substitution pattern on the aromatic rings.
-
C-Cl Stretching: The carbon-chlorine stretch for an aryl chloride is typically found in the 800-600 cm⁻¹ range. This band can sometimes be difficult to assign definitively without comparative spectra, as it may overlap with other vibrations in this crowded region.[8]
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of 2-Chloro-5-methoxyquinoline. By following a rigorous, self-validating experimental protocol, a high-quality spectrum can be obtained. The systematic interpretation of this spectrum, focusing on the characteristic absorption bands of the aromatic quinoline core, the C-Cl bond, and the methoxy substituent, allows for unambiguous confirmation of the molecule's identity. The combination of the aromatic C-H stretches above 3000 cm⁻¹, the aliphatic C-H stretches of the methoxy group below 3000 cm⁻¹, the strong C-O ether band around 1250 cm⁻¹, and the complex pattern of aromatic ring stretches provides a unique and definitive spectral fingerprint for this important chemical entity.
References
Sources
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- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
Introduction: The Strategic Importance of 2-Chloro-5-methoxyquinoline
An In-depth Technical Guide to the Commercial Sourcing of 2-Chloro-5-methoxyquinoline for Research and Drug Development
2-Chloro-5-methoxyquinoline is a substituted quinoline derivative that serves as a critical building block in medicinal chemistry and pharmaceutical research. Its utility lies in its versatile chemical structure, which allows for further functionalization to create a diverse array of complex molecules. Specifically, it is a key intermediate in the synthesis of various bioactive compounds, including those with potential applications as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs. Given its role in the early stages of drug discovery and development, a reliable and well-characterized supply of 2-Chloro-5-methoxyquinoline is paramount for researchers. This guide provides a comprehensive overview of the commercial supplier landscape, outlines critical parameters for supplier evaluation, and offers a systematic approach to sourcing this essential chemical intermediate.
The Commercial Supplier Landscape: A Multi-tiered Market
The commercial availability of 2-Chloro-5-methoxyquinoline is robust, with a variety of suppliers catering to different scales and quality requirements. These suppliers can be broadly categorized into three main tiers:
-
Large-Scale Chemical Manufacturers: These are multinational corporations that synthesize a vast portfolio of chemicals, often at bulk scale. While they may not always be the primary point of contact for small-scale research quantities, they are often the original source of the material distributed by other suppliers.
-
Specialty and Niche Chemical Suppliers: This is the most common source for research and development quantities (milligrams to kilograms). These companies, such as Combi-Blocks, Ambeed, and BLD Pharmatech, focus on providing a wide range of unique and specialized building blocks for medicinal chemistry. They typically offer detailed analytical data and cater to the specific needs of research scientists.
-
Chemical Marketplaces and Aggregators: Platforms like eMolecules and ChemScence do not manufacture chemicals themselves but provide a searchable database of products from numerous suppliers. These platforms are invaluable for comparing prices, available quantities, and lead times from a wide range of vendors in a single interface.
Key Evaluation Criteria for Supplier Selection
The selection of a suitable supplier for 2-Chloro-5-methoxyquinoline should be guided by a thorough evaluation of several key factors that directly impact experimental success and project timelines.
Table 1: Critical Parameters for Supplier and Product Evaluation
| Parameter | Importance in R&D | Key Indicators to Assess |
| Purity & Characterization | High | >97% purity is a common standard. Look for suppliers providing detailed Certificates of Analysis (CoA) with NMR, HPLC/LC-MS, and other analytical data. |
| Documentation | High | Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for safe handling and institutional compliance. |
| Scalability | Medium to High | Does the supplier offer a range of quantities, from milligrams for initial screening to kilograms for later-stage development? |
| Consistency & Reliability | High | Inquire about batch-to-batch consistency. Established suppliers with a long track record are often more reliable. |
| Lead Time & Availability | High | Check for stock status and estimated delivery times. Platforms that show real-time stock levels are advantageous. |
| Technical Support | Medium | Access to a technical support team can be valuable for troubleshooting or inquiries about product specifications. |
Workflow for Supplier Qualification: A Systematic Approach
To ensure the selection of a high-quality and reliable source for 2-Chloro-5-methoxyquinoline, a systematic qualification process is recommended. This workflow helps to de-risk the procurement process and ensures that the material meets the stringent requirements of drug development.
Caption: A workflow diagram for the systematic evaluation and qualification of commercial suppliers for critical chemical reagents.
Comparative Overview of Selected Commercial Suppliers
While a comprehensive list of all suppliers is beyond the scope of this guide, the following table provides a snapshot of prominent vendors offering 2-Chloro-5-methoxyquinoline. This information is based on publicly available data and is intended for illustrative purposes. Researchers should always verify the specifications directly with the supplier before purchase.
Table 2: Snapshot of Commercial Suppliers for 2-Chloro-5-methoxyquinoline
| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Notes |
| Combi-Blocks | QC-2165 | 97% | 1g, 5g, 10g | A well-regarded supplier of building blocks for drug discovery. |
| Ambeed | A201979 | 97% | 250mg, 1g, 5g, 10g | Offers a wide range of heterocyclic compounds. |
| BLD Pharmatech | BD138676 | 97% | 1g, 5g, 25g | Provides a range of research chemicals with available analytical data. |
| ChemScence | 39929 | 97% | 1g, 5g, 10g | A supplier focused on chemistry for life sciences. |
Safe Handling and Storage Protocols
Proper handling and storage of 2-Chloro-5-methoxyquinoline are essential for maintaining its integrity and ensuring laboratory safety. Based on available Safety Data Sheets (SDS), the following recommendations should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
The successful sourcing of 2-Chloro-5-methoxyquinoline for research and drug development hinges on a diligent and systematic approach to supplier evaluation. By prioritizing purity, comprehensive documentation, and batch-to-batch consistency, researchers can mitigate risks associated with poor quality reagents. The suppliers and workflow presented in this guide offer a framework for making informed procurement decisions, ultimately contributing to the reliability and reproducibility of scientific outcomes.
References
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ChemScence. 2-Chloro-5-methoxyquinoline. [Link]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-methoxyquinoline
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for 2-Chloro-5-methoxyquinoline (CAS No: 160893-07-2). The information herein is synthesized from available safety data for structurally related compounds to ensure a robust and cautious approach to its management in a laboratory setting.
Introduction and Chemical Profile
2-Chloro-5-methoxyquinoline is a substituted quinoline derivative.[1] Its molecular structure suggests its potential utility as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research and development. Given the reactivity often associated with halogenated heterocyclic compounds, a thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. This document serves as a technical guide to its hazards, safe handling, and emergency response protocols.
Table 1: Chemical Identification
| Property | Value |
|---|---|
| Chemical Name | 2-Chloro-5-methoxyquinoline |
| CAS Number | 160893-07-2[1] |
| Molecular Formula | C₁₀H₈ClNO[1] |
| Molecular Weight | 193.63 g/mol [1] |
Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification (Based on Analogy to 2-Chloro-5-methoxyquinoxaline)
| Classification | Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
-
Signal Word: Warning
-
Hazard Pictogram:
Precautionary Statements:
A comprehensive set of precautionary statements is crucial for minimizing risk. The following are adapted from analogous compounds and represent best practices.[2]
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention).[2][3]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][4]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]
Toxicological Profile: Understanding the Risks
The assigned hazard statements point to specific toxicological endpoints. Understanding the causality behind these warnings is key to appreciating the required safety protocols.
-
Acute Oral Toxicity (H302): This classification indicates that ingestion of the compound can lead to adverse health effects. The mechanism is not specified, but it underscores the critical importance of preventing ingestion through strict hygiene practices.[2][4] Do not eat, drink, or smoke in laboratory areas.[2][4]
-
Skin and Eye Irritation (H315, H319): As with many chlorinated aromatic compounds, 2-Chloro-5-methoxyquinoline is expected to be an irritant.[2][4] Contact with the skin can cause localized redness, inflammation, and discomfort. In the eyes, it can cause serious irritation, potentially leading to damage if not addressed immediately with copious rinsing.[5] This is the primary rationale for the mandatory use of gloves and eye protection.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2][4] This hazard necessitates the use of engineering controls like fume hoods to minimize airborne concentrations.
Exposure Controls and Personal Protection
A multi-layered approach is essential for controlling exposure. The hierarchy of controls provides a systematic framework for ensuring personnel safety.
Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.
Engineering Controls
-
Primary Control: All weighing and handling of 2-Chloro-5-methoxyquinoline solid, and any reactions involving it, must be conducted within a certified chemical fume hood to control airborne dust and potential vapors.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[6]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected carefully to provide adequate protection.[7][8]
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification |
|---|---|---|
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Disposable nitrile gloves provide good splash protection. Change gloves immediately if contaminated.[9] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[3][9] |
| Skin/Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing.[9] |
| Respiratory | NIOSH-approved respirator (if necessary) | Required only if engineering controls fail or are not feasible. Use must follow a full respiratory protection program.[3][4] |
Emergency Procedures: A Self-Validating System
Rapid and correct response during an emergency is critical. All personnel must be trained on these protocols.
First Aid Measures
The immediate response to an exposure is the most critical factor in mitigating harm.[10]
Caption: Step-by-step workflow for the safe management of an accidental chemical spill.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear the appropriate PPE as described in Section 4.2. Avoid breathing dust. [2]2. Containment and Cleanup: For a solid spill, carefully sweep up the material to avoid generating dust. For any spill, cover with an inert absorbent material like vermiculite or sand. [11]3. Collection: Place the absorbed material into a suitable, labeled, and sealed container for chemical waste disposal. [11]4. Decontamination: Clean the spill area thoroughly.
Handling and Storage
Proper handling and storage are fundamental preventative measures.
-
Handling: Avoid contact with skin, eyes, and clothing. [3]Do not breathe dust. [4]Always handle in a chemical fume hood. Wash hands thoroughly after handling. [2]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4][6]Keep the container tightly closed and stored in an upright position to prevent leakage. [2][4]Store locked up. [2]
Physical and Chemical Properties
The following data is for the closely related compound 2-Chloro-5-methoxyquinoxaline and provides an estimate for the physical state and thermal properties.
Table 4: Physical and Chemical Properties (Data for 2-Chloro-5-methoxyquinoxaline)
| Property | Value |
|---|---|
| Physical Form | Solid |
| Melting Point | 111-113 °C |
| Boiling Point | 297.3 °C at 760 mmHg |
Conclusion
2-Chloro-5-methoxyquinoline is a chemical intermediate that must be handled with care, assuming it is harmful if swallowed, an irritant to the skin, eyes, and respiratory system. The cornerstone of its safe use lies in a combination of robust engineering controls, diligent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures. By adhering to the guidelines outlined in this document, researchers can effectively mitigate risks and maintain a safe laboratory environment.
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SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 2-Chloro-5-methoxybenzoic acid.
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Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: 2′-Chloro-5′-methylbenzanilide.
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Biosynth. (n.d.). 2-Chloro-5-methoxybenzaldehyde.
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AA Blocks. (n.d.). 2-Chloro-5-methoxyquinoline.
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards.
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Australian Government Department of Health. (2020). 2-Chloroaniline and its hydrochloride: Human health tier II assessment.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine.
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Fisher Scientific. (2023). Safety Data Sheet: 2-Chloroquinoxaline.
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Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitroaniline.
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LGC Standards. (2024). Safety Data Sheet: 9-Amino-6-chloro-2-methoxyacridine.
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
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AERU. (n.d.). 5-chloro-1,2-dihydro-1-(4-methoxyphenyl)-2-oxoquinoxaline.
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Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97%.
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The Emerging Therapeutic Potential of 2-Chloro-5-methoxyquinoline: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives have given rise to a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The versatility of the quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet underexplored derivative, 2-Chloro-5-methoxyquinoline, delving into its potential biological activities and providing a framework for its investigation as a novel therapeutic candidate. The introduction of a chloro group at the 2-position and a methoxy group at the 5-position is anticipated to modulate the electronic and steric properties of the quinoline core, potentially leading to unique biological activities.
Synthetic Pathway: A Plausible Route to 2-Chloro-5-methoxyquinoline
While specific literature on the synthesis of 2-Chloro-5-methoxyquinoline is not abundant, a plausible synthetic route can be extrapolated from established methods for the synthesis of related quinoline and pyridine derivatives. A potential approach involves the utilization of 5-methoxyquinoline as a starting material, followed by a chlorination step.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 2-Chloro-5-methoxyquinoline.
Detailed Synthetic Protocol (Hypothetical)
-
Starting Material: Begin with 5-methoxyquinoline.
-
Chlorination: In a round-bottom flask, dissolve 5-methoxyquinoline in a suitable solvent such as phosphorus oxychloride (POCl₃) or use it as both solvent and reagent.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-5-methoxyquinoline.
Potential Biological Activity I: Anticancer Properties
While direct evidence for the anticancer activity of 2-Chloro-5-methoxyquinoline is yet to be established, compelling data from a closely related analogue, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , strongly suggests that this scaffold possesses significant cytotoxic potential.[4][5] This indole-fused derivative exhibited remarkable cytotoxicity against colorectal cancer cell lines, HCT116 and Caco-2, with IC₅₀ values of 0.35 and 0.54 µM, respectively.[4] The mechanism of action was elucidated to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.[4][5]
Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Based on the findings for its indolo-analogue, it is hypothesized that 2-Chloro-5-methoxyquinoline may exert its anticancer effects by inhibiting key components of the PI3K/AKT/mTOR pathway.
Caption: Proposed mechanism of anticancer activity via PI3K/AKT/mTOR inhibition.
Experimental Protocols for Anticancer Evaluation
-
Cell Seeding: Seed cancer cell lines (e.g., HCT116, Caco-2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 2-Chloro-5-methoxyquinoline (e.g., 0.1 to 100 µM) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Treatment: Treat cells with 2-Chloro-5-methoxyquinoline at concentrations around its IC₅₀ value for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest.[4]
-
Treatment: Treat cells with 2-Chloro-5-methoxyquinoline for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population indicates induction of apoptosis.[4]
Potential Biological Activity II: Antimicrobial Properties
The 2-chloroquinoline scaffold is a known pharmacophore in the development of antimicrobial agents.[6] Various derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[6][7] The presence of the chloro group at the 2-position is often crucial for this activity. Therefore, it is highly probable that 2-Chloro-5-methoxyquinoline will exhibit antimicrobial properties.
Hypothesized Antimicrobial Mechanisms
The antimicrobial action of quinoline derivatives can be multifaceted, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics, leading to the disruption of DNA replication and repair.
-
Membrane Disruption: The lipophilic nature of the quinoline ring can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: The compound may inhibit essential bacterial enzymes involved in metabolic pathways.
Experimental Protocols for Antimicrobial Screening
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of 2-Chloro-5-methoxyquinoline in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
Table 1: Hypothetical Anticancer Activity of 2-Chloro-5-methoxyquinoline
| Cell Line | IC₅₀ (µM) after 48h | Cell Cycle Arrest Phase | Apoptosis Induction |
| HCT116 | To be determined | To be determined | To be determined |
| Caco-2 | To be determined | To be determined | To be determined |
| MCF-7 | To be determined | To be determined | To be determined |
Table 2: Hypothetical Antimicrobial Spectrum of 2-Chloro-5-methoxyquinoline
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | To be determined | To be determined |
| Escherichia coli | To be determined | To be determined |
| Candida albicans | To be determined | To be determined |
| Aspergillus fumigatus | To be determined | To be determined |
Conclusion and Future Directions
2-Chloro-5-methoxyquinoline represents a promising, yet largely unexplored, scaffold for the development of novel therapeutic agents. Based on the robust biological activities of closely related analogues, there is a strong rationale for investigating its potential as both an anticancer and an antimicrobial agent. The experimental protocols detailed in this guide provide a clear roadmap for the initial biological evaluation of this compound. Future research should focus on its synthesis and subsequent screening to validate these hypotheses. Positive findings would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy, paving the way for its potential development as a next-generation therapeutic.
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Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
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(2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate. Retrieved from [Link]
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Kumar, S., Goel, N., Afzal, O., Ali, M. R., & Bawa, S. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Retrieved from [Link]
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(2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]
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(2021). Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. ResearchGate. Retrieved from [Link]
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Hsia, C. W., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Bîcu, E., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules. Retrieved from [Link]
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(Year not available). Synthesis of 2-chloro-5-methoxy-thiophenol. PrepChem.com. Retrieved from [Link]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Kumar, D., et al. (2015). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry. Retrieved from [Link]
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Singh, T., & Singh, O. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Abood, N. A., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. Retrieved from [Link]
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(2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Retrieved from [Link]
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(2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
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(2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Semantic Scholar. Retrieved from [Link]
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(2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate. Retrieved from [Link]
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de Oliveira, C. S., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Retrieved from [Link]
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Literature review of 2-Chloro-5-methoxyquinoline applications
An In-depth Technical Guide to the Applications of 2-Chloro-5-methoxyquinoline
Authored by a Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Core
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands out as a "privileged structure." This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the design of a vast array of functional molecules. Its prevalence in numerous natural products, pharmaceuticals, and advanced materials underscores its versatile and tunable chemical nature.[1][2]
Within this important class of compounds, 2-Chloro-5-methoxyquinoline emerges as a particularly valuable synthetic intermediate. Its architecture is defined by two key features that dictate its reactivity and utility:
-
A reactive chlorine atom at the 2-position of the pyridine ring. This site is highly susceptible to nucleophilic aromatic substitution, acting as a versatile handle for introducing a wide range of functional groups and building complex molecular frameworks.
-
An electron-donating methoxy group at the 5-position of the benzene ring. This group modulates the electronic properties of the entire ring system, influencing not only its reactivity but also the pharmacokinetic and photophysical properties of its derivatives.[3]
This guide provides a comprehensive technical overview of 2-Chloro-5-methoxyquinoline, moving beyond a simple catalog of its uses. We will explore the causality behind its synthetic utility and delve into its field-proven applications, offering researchers, scientists, and drug development professionals a detailed understanding of how to leverage this powerful building block. The narrative will cover its core reactivity and its pivotal role in the development of anticancer agents, antimalarial compounds, kinase inhibitors, and advanced organic electronic materials.
Core Chemistry: Synthesis and Reactivity
The utility of 2-Chloro-5-methoxyquinoline is fundamentally rooted in its synthesis and subsequent chemical reactivity. Understanding these aspects is crucial for designing efficient synthetic pathways to novel derivatives.
Plausible Synthetic Pathways
While numerous methods exist for quinoline synthesis, a common and effective strategy for producing substituted 2-chloroquinolines involves the Vilsmeier-Haack reaction. This approach typically starts with an appropriately substituted acetanilide. The reaction proceeds through the formation of an imidoyl chloride and an N-(α-chlorovinyl)aniline intermediate, which is then diformylated and cyclized to yield the 2-chloroquinoline-3-carbaldehyde.[4] A subsequent deformylation step would yield the target 2-Chloro-5-methoxyquinoline.
Another viable approach is the direct chlorination of a corresponding 5-methoxyquinolin-2-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃), a standard transformation in heterocyclic chemistry.
The Keystone Reaction: Nucleophilic Aromatic Substitution
The primary reason 2-Chloro-5-methoxyquinoline is a prized intermediate is the reactivity of the C2-chlorine atom. This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the displacement of the chloride ion by a wide variety of nucleophiles. This reaction is the gateway to a vast library of derivatives.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon, followed by the departure of the chloride leaving group. This process is highly efficient and serves as the core synthetic operation in the majority of its applications.
Caption: Generalized Nucleophilic Substitution at the C2 Position.
Applications in Drug Discovery and Medicinal Chemistry
The 2-chloroquinoline scaffold is a recurring motif in a multitude of pharmacologically active agents. Its ability to be readily functionalized allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Anticancer Agent Development
The fight against cancer continually demands novel therapeutic strategies, and natural products often provide the initial spark for innovation. The indole quinoline alkaloid Neocryptolepine, isolated from the African herb Cryptolepis sanguinolenta, exhibits broad antitumor and antimalarial activities.[5][6] Recognizing its potential, researchers have used its core structure as a template for designing more potent and selective synthetic derivatives.
A prime example is the synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49 in the source literature), a derivative designed based on the neocryptolepine pharmacophore.[5] This compound demonstrated remarkable and selective cytotoxicity against colorectal cancer cell lines.
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[5] The neocryptolepine derivative, compound 49, was found to exert its anticancer effects by effectively modulating this pathway.[5] It induces apoptosis (programmed cell death) and inhibits the migration and colony formation of cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
Quantitative Data: Cytotoxicity
The potency of this derivative was quantified using IC₅₀ values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Compound | IC₅₀ (µM) | Source |
| HCT116 (Colorectal) | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | 0.35 | [5] |
| Caco-2 (Colorectal) | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | 0.54 | [5] |
| HCT116 (Colorectal) | Neocryptolepine (Parent Compound) | ~5.95 | [5] |
| HIEC (Normal Intestinal) | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | >10 | [5] |
This table clearly shows that the synthetic modification led to a ~17-fold increase in potency against HCT116 cells compared to the natural product, while also showing significantly reduced toxicity to normal intestinal cells, a critical attribute for a viable drug candidate.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the standard method for assessing the in-vitro cytotoxicity of a compound.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Chloro-5-methoxyquinoline derivative) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimalarial Drug Development
The quinoline core is immortalized in medicinal chemistry by its role in antimalarial drugs, most notably chloroquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents.[7] Hybrid compounds, which combine two or more pharmacophores into a single molecule, are a promising strategy to combat resistance.
Derivatives of 2-Chloro-5-methoxyquinoline are ideal starting points for creating such hybrids. The reactive C2-chloro group allows for the covalent linkage of the quinoline moiety to other antimalarial scaffolds, such as pyrimidines or trioxanes, via flexible linker chains.[7] These hybrid molecules can have multiple mechanisms of action, such as inhibiting the parasite's detoxification of heme and targeting other essential parasitic enzymes, which may help delay the onset of resistance.[8][9] Studies have shown that quinoline-based hybrids can be significantly more effective than chloroquine against resistant parasite strains.[7]
Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a common cause of diseases like cancer and inflammatory disorders, making them one of the most important drug target classes.[10] Structure-based drug design has been instrumental in developing potent and selective kinase inhibitors.
The 2-Chloro-5-methoxyquinoline moiety can serve as a crucial component of novel kinase inhibitors. For instance, a series of 5,7-disubstituted quinazolines bearing a 4-(2-chloro-5-methoxyanilino) substituent were synthesized and evaluated as potent and selective inhibitors of the c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[11] The chloro and methoxy groups on the phenyl ring play a key role in optimizing the binding interactions within the ATP-binding pocket of the kinase.[3]
Caption: Workflow for Kinase Inhibitor Discovery.
Antiviral Therapeutics
The COVID-19 pandemic highlighted the urgent need for new antiviral drugs. The SARS-CoV-2 virus relies on cysteine proteases, namely the main protease (MPro) and papain-like protease (PLPro), for its replication. These enzymes are attractive targets for therapeutic intervention.
Recent research has explored 2-chloroquinoline derivatives as dual inhibitors of both MPro and PLPro.[12] The rationale is that the 2-chloroquinoline moiety can act as a pharmacophore that binds within the active site of these proteases. The electrophilic carbon atom bonded to the chlorine is susceptible to nucleophilic attack by the active site cysteine residue, potentially leading to covalent inhibition. This dual-targeting approach could offer a more robust therapeutic effect and a higher barrier to the development of viral resistance.[12]
Applications in Materials Science: Organic Electronics
Beyond its biomedical applications, the quinoline scaffold is also finding use in the field of materials science, particularly in organic light-emitting diodes (OLEDs). The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer.
Researchers have synthesized and characterized quinoline derivatives, such as 6-Chloro-2-(4-methoxyphenyl)-4-phenyl quinoline (Cl-MO-DPQ) , as blue-emitting organic phosphors.[13] The introduction of chloro and methoxy substituents onto the diphenylquinoline backbone is a strategic choice to enhance the material's properties. These modifications can improve solubility, which is crucial for device fabrication, and tune the electronic structure to achieve the desired emission color and efficiency.[13]
Key Photophysical Data
The electronic properties of these materials are typically characterized by UV-Vis absorption spectroscopy.
| Compound | Solvent | λmax (nm) | Transition | Source |
| Cl-MO-DPQ | THF | 272 | π - π* | [13] |
This data provides insight into the electronic structure of the material, which is fundamental to its performance as an organic phosphor in OLED devices.
Conclusion and Future Outlook
2-Chloro-5-methoxyquinoline is far more than a simple chemical reagent; it is a versatile and powerful platform for innovation. Its value is derived from a strategic combination of a reactive synthetic handle (the 2-chloro group) and a modulating substituent (the 5-methoxy group). This guide has demonstrated its central role as a building block in creating diverse and highly functional molecules with significant potential in multiple scientific domains.
In drug discovery, its derivatives have shown exceptional promise as anticancer agents targeting fundamental signaling pathways, as next-generation antimalarials designed to overcome resistance, and as novel kinase and viral protease inhibitors. In materials science, it contributes to the development of advanced organic electronic components.
Looking forward, the applications of 2-Chloro-5-methoxyquinoline are set to expand. Its utility in constructing complex heterocyclic systems makes it an ideal candidate for exploration in areas such as agrochemicals, chemical sensors, and fluorescent probes for biological imaging.[14] As synthetic methodologies become more advanced, the ability to precisely functionalize this scaffold will continue to empower scientists to address pressing challenges in medicine and technology.
References
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC. Available at: [Link]
-
The Chemical Versatility of 2-Chloro-5-chloromethylpyridine: Applications in Pharmaceuticals and Beyond. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of 2-chloro-5-methoxy-thiophenol. (n.d.). PrepChem.com. Available at: [Link]
-
Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. (2002). ResearchGate. Available at: [Link]
- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.). Google Patents.
-
Growth, Structural, Optical, Quantum Chemical and Pharmacological Investigations on 2-Chloro 5-Nitropyridine (2cl5np)-An Organic Nonlinear Optical Crystal. (2015). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. (2013). Scientific Research Publishing. Available at: [Link]
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.). Google Patents.
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (n.d.). PMC. Available at: [Link]
-
New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. (2006). PubMed. Available at: [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2018). MDPI. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. Available at: [Link]
-
(PDF) Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). ResearchGate. Available at: [Link]
-
Synthesis and antimalarial activity of E-2-quinolinylbenzocycloalcanones. (2005). PubMed. Available at: [Link]
-
Synthesis, antimalarial activity assay and molecular docking study of N-substituted chloro-pyrazolines. (2020). African Journals Online (AJOL). Available at: [Link]
-
The antimalarial efficacy and mechanism of resistance of the novel chemotype DDD01034957. (2021). PMC. Available at: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube. Available at: [Link]
-
Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Available at: [Link]
-
(PDF) 2-Chloro-5-(chloromethyl)pyridine. (2008). ResearchGate. Available at: [Link]
-
2-chloro-5-methoxyquinoline (C10H8ClNO). (n.d.). PubChem. Available at: [Link]
-
2-Chloro-5-methoxyquinoline | 160893-07-2. (n.d.). AA Blocks. Available at: [Link]
-
A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Publishing. Available at: [Link]
-
Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2004). ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Using 2-Chloro-5-methoxyquinoline
Abstract & Strategic Overview
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib).[1] This guide focuses on 2-Chloro-5-methoxyquinoline as a versatile starting material.
Unlike generic quinolines, the 5-methoxy substitution provides a unique tactical advantage:
-
Electronic Modulation: The electron-donating methoxy group at C5 increases electron density in the pyridine ring, slightly deactivating the C2-chlorine toward nucleophilic aromatic substitution (
) compared to unsubstituted quinolines. This necessitates specific protocol adjustments (acid catalysis or Pd-coupling). -
Solubility Handle: The C5-methoxy group is a "masked" hydroxyl. Post-coupling demethylation allows for the introduction of solubilizing moieties (e.g., morpholine/piperazine ethers) directed toward the solvent-exposed region of the ATP binding pocket.
Chemical Reactivity & Retrosynthesis
The synthesis of Type I or Type II kinase inhibitors from this scaffold typically follows a C2-first or C5-first strategy. The C2-first approach is preferred to install the hinge-binding motif early, provided the C5-methoxy group tolerates the coupling conditions.
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways for functionalizing 2-Chloro-5-methoxyquinoline. Path selection at C2 depends on the nucleophilicity of the amine partner.
Protocol 1: C2-Functionalization (The Hinge Binder)
The C2 position targets the hinge region of the kinase (e.g., Met793 in EGFR, Cys919 in VEGFR2).[1]
Critical Mechanism Note
The 5-methoxy group donates electron density into the ring system via resonance, rendering the C2 position less electrophilic than in 2-chloroquinoline or 2-chloropyridine. Standard basic
Method A: Acid-Catalyzed (Recommended for Aliphatic Amines)
Protonation of the quinoline nitrogen (
Reagents:
-
Substrate: 2-Chloro-5-methoxyquinoline (1.0 eq)[1]
-
Amine: 1.2 – 1.5 eq[1]
-
Solvent: Isopropanol (iPrOH) or n-Butanol[1]
-
Catalyst: Conc. HCl (2-3 drops) or p-TsOH (0.1 eq)
Procedure:
-
Dissolve 2-Chloro-5-methoxyquinoline in iPrOH (0.2 M concentration).
-
Add the amine followed by the acid catalyst.
-
Reflux at 85°C (iPrOH) or 110°C (n-BuOH) for 4–12 hours.
-
Monitoring: Reaction is complete when LCMS shows consumption of SM (
). -
Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.[1]
, extract with EtOAc, and purify via flash chromatography (DCM/MeOH).
Method B: Buchwald-Hartwig Cross-Coupling (Recommended for Anilines)
For installing aromatic amines (common in kinase inhibitors to stack with the gatekeeper residue), Palladium catalysis is required due to the lower nucleophilicity of anilines.
Reagents:
-
Catalyst:
(5 mol%) or [1] -
Ligand: Xantphos (10 mol%) or BINAP (for steric bulk)[1]
-
Base:
(2.0 eq) or [1] -
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Procedure:
-
Charge a reaction vial with 2-Chloro-5-methoxyquinoline (1.0 eq), Aniline derivative (1.1 eq), Base, Catalyst, and Ligand.[1]
-
Evacuate and backfill with Argon (
). -
Add degassed 1,4-Dioxane (0.15 M).
-
Heat to 100°C for 12–16 hours.
-
Purification: Filter through Celite® to remove Pd. Concentrate and purify via silica gel chromatography.
Protocol 2: C5-Demethylation (The Solubility Handle)
Once the C2 "warhead" is installed, the 5-methoxy group can be converted to a phenol to attach solubilizing groups (e.g., piperazine ethoxy chains).[1]
Safety Warning:
Reagents:
-
Substrate: 2-Amino-5-methoxyquinoline derivative (1.0 eq)[1]
-
Reagent:
(1.0 M in DCM, 3.0 – 5.0 eq)[1] -
Solvent: Anhydrous DCM[1]
Procedure:
-
Dissolve substrate in anhydrous DCM (0.1 M) and cool to -78°C (acetone/dry ice bath).
-
Add
dropwise over 20 minutes. The solution may turn dark red/brown. -
Allow the reaction to warm slowly to 0°C, then to RT over 4–6 hours.
-
Quench: Cool back to 0°C. Add sat.
dropwise (Very Exothermic!). -
Workup: Extract with DCM or EtOAc (depending on product solubility). The resulting 5-hydroxyquinoline is often amphoteric; pH adjustment to ~7 may be needed for optimal extraction.
Structural Biology & Pharmacophore Mapping[1]
Understanding why we synthesize this molecule is as important as how.
Kinase Binding Mode Diagram
Caption: Pharmacophore mapping of 2-amino-5-substituted quinolines within the ATP binding pocket. The N1/C2-NH motif forms a critical bidentate H-bond with the kinase hinge.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol 1, Method A) | 5-OMe deactivates ring; Amine too weak. | Switch to Method B (Buchwald). If already using Buchwald, switch ligand to BrettPhos (for primary amines) or Xantphos (for anilines).[1] |
| Low Yield (Protocol 1, Method B) | Catalyst poisoning by N1 quinoline nitrogen.[1] | Increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions. |
| Incomplete Demethylation (Protocol 2) | Complexation of Boron with Quinoline N. | Increase |
| Product Aggregation ( | Rapid pH change causing precipitation. | Quench with MeOH first at -78°C to form methyl borates, then hydrolyze with aqueous base.[1] |
References
-
Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a privileged scaffold in cancer drug discovery.[2] Current Medicinal Chemistry, 18(10), 1488-1508.[1]
-
Loke, P. L., et al. (2012).[1] Design and synthesis of quinoline-based inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 22(12), 4068-4071.[1] [1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
McOmie, J. F., et al. (1968).[1][3] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1] [1]
-
Wissner, A., et al. (2003).[1] Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63.[1] [1]
Sources
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- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
2-Chloro-5-methoxyquinoline in Sonogashira coupling reactions.
Executive Summary & Chemical Context
This guide details the protocols for the Sonogashira cross-coupling of 2-chloro-5-methoxyquinoline with terminal alkynes. This specific substrate presents a "dual-challenge" in catalysis:
-
Leaving Group Inertness: The C-Cl bond is significantly stronger (approx. 96 kcal/mol) and less reactive toward oxidative addition than corresponding bromides or iodides.
-
Electronic Deactivation: The 5-methoxy group acts as an electron-donating group (EDG). While the quinoline nitrogen makes the C2 position electron-deficient (similar to pyridine), the EDG at C5 pushes electron density back into the ring system, raising the activation energy for the critical oxidative addition step.
To overcome these barriers, this note provides two distinct protocols: a Standard High-Temperature Method (cost-effective) and an Advanced Buchwald-Ligand Method (high-yield, copper-free option).
Mechanistic Insight: The "Chlorine Conundrum"
The rate-determining step (RDS) for aryl chlorides in Sonogashira coupling is the Oxidative Addition of the Pd(0) species into the C-Cl bond.
-
The Challenge: Standard ligands (like PPh3) produce a Pd center that is often too electron-poor to break the C-Cl bond of 2-chloro-5-methoxyquinoline efficiently.
-
The Solution: We utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands increase the electron density on the Palladium, accelerating oxidative addition, while their steric bulk promotes the final Reductive Elimination step.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle highlighting Oxidative Addition as the critical bottleneck for 2-chloro-5-methoxyquinoline.[1]
Experimental Protocols
Method A: The "Gold Standard" (High Yield, Broad Scope)
Recommended for medicinal chemistry where yield is prioritized over catalyst cost.
This protocol utilizes XPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species. It is robust against the deactivating nature of the 5-methoxy group.
Reagents:
-
Substrate: 2-Chloro-5-methoxyquinoline (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: Cs₂CO₃ (3.0 equiv) - Inorganic bases are preferred for chlorides.
-
Solvent: 1,4-Dioxane or THF (Anhydrous)
-
Additive: CuI (Optional: 1-2 mol% can accelerate reaction but risks homocoupling. Copper-free is preferred for this system. )
Step-by-Step Workflow:
-
Preparation: In a glovebox or under active Ar flow, charge a reaction vial with 2-chloro-5-methoxyquinoline (1.0 mmol), XPhos Pd G2 (0.02 mmol), and Cs₂CO₃ (3.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a septum cap.
-
Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen is a poison to the electron-rich Pd species.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the block to 80°C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: The starting chloride should disappear. If conversion stalls, raise temp to 100°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.
Method B: The "Traditional" Method (Cost-Effective)
Recommended for large-scale synthesis where catalyst cost is a constraint.
Uses standard Pd(PPh₃)₂Cl₂. Requires higher temperatures and strictly anhydrous conditions.
Reagents:
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]
-
Co-Catalyst: CuI (2-5 mol%)
-
Base/Solvent: Et₃N (Triethylamine) or DMF/Et₃N (1:1 mixture)
Step-by-Step Workflow:
-
Charge: Combine quinoline substrate, Pd catalyst, and CuI in a pressure tube.
-
Solvent: Add degassed Et₃N (or DMF/Et₃N mix).
-
Alkyne: Add alkyne (1.5 equiv).
-
Heat: Seal and heat to 100–120°C .
-
Note: The high temperature is required to force the oxidative addition of the chloride.
-
-
Workup: Standard aqueous extraction (NH₄Cl wash to remove Copper) followed by column chromatography.
Comparative Data & Optimization Guide
| Parameter | Method A (XPhos Pd G2) | Method B (Pd(PPh₃)₂Cl₂) |
| Reaction Temp | 60°C – 80°C | 100°C – 120°C |
| Time to Completion | 2 – 6 Hours | 12 – 24 Hours |
| Typical Yield | 85% – 98% | 40% – 65% |
| Tolerance to EDGs | High (Excellent for 5-OMe) | Low (Struggles with deactivation) |
| Glaser Homocoupling | Minimal (Copper-free possible) | High Risk (Requires CuI) |
Optimization Decision Tree
Figure 2: Decision matrix for selecting the appropriate protocol based on alkyne stability and cost.
Troubleshooting & Critical Controls
-
The "Black Precipitate" (Palladium Black):
-
Cause: Catalyst decomposition due to instability or overheating before oxidative addition occurs.
-
Fix: Switch to Method A (Buchwald ligands stabilize Pd). Ensure rigorous degassing.
-
-
Homocoupling (Alkyne Dimerization):
-
Incomplete Conversion:
-
Cause: The 5-methoxy group is deactivating the ring too much.
-
Fix: Switch solvent to n-Butanol or DMF . Polar solvents can stabilize the transition state of the oxidative addition.
-
References
-
Buchwald, S. L., et al. (2003).[3][9] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes." Angewandte Chemie International Edition.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
-
Gelman, D., & Buchwald, S. L. (2003).[3][9] "General Protocol for the Copper-Free Sonogashira Coupling of Aryl Chlorides." Organic Letters.
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Application Notes and Protocols: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of 2-Chloro-5-methoxyquinoline
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of the quinoline ring is paramount for modulating the pharmacological and physicochemical profiles of these molecules. Among the various synthetic tools available, nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are powerful and versatile methods for achieving such modifications on halo-substituted quinolines.
This document provides detailed application notes and protocols for conducting SNAr and cross-coupling reactions on 2-chloro-5-methoxyquinoline. The electron-withdrawing nature of the quinoline nitrogen atom activates the chloro-substituted carbon at the 2-position towards nucleophilic attack, facilitating the synthesis of a diverse library of 2-substituted-5-methoxyquinoline derivatives. Furthermore, the chloro group serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the methoxy group at the 5-position can influence the reactivity and electronic properties of the resulting compounds, making this a particularly interesting scaffold for drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction on 2-chloro-5-methoxyquinoline proceeds via a stepwise addition-elimination mechanism.[1][2] A nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The subsequent departure of the chloride leaving group restores the aromaticity of the quinoline ring, yielding the substituted product. The rate of this reaction is influenced by the strength of the nucleophile and the ability of the quinoline ring system to stabilize the anionic intermediate.[1][3]
Amination Reactions
The introduction of amino groups at the 2-position of the quinoline ring is a common strategy in the synthesis of biologically active compounds. This can be achieved through direct SNAr with primary or secondary amines.
Protocol 1: General Procedure for Amination of 2-Chloro-5-methoxyquinoline
This protocol describes a general procedure for the reaction of 2-chloro-5-methoxyquinoline with various primary or secondary amines.
Materials:
-
2-Chloro-5-methoxyquinoline
-
Amine nucleophile (e.g., aniline, morpholine, piperidine)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the amine nucleophile (1.1-1.5 eq) and a suitable base (1.5-2.0 eq) in a polar aprotic solvent (e.g., DMF), add 2-chloro-5-methoxyquinoline (1.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-5-methoxyquinoline derivative.
O-Alkylation and O-Arylation (Ether Synthesis)
The synthesis of 2-alkoxy and 2-aryloxy-5-methoxyquinolines can be achieved through the reaction of 2-chloro-5-methoxyquinoline with alcohols or phenols in the presence of a strong base.
Protocol 2: Synthesis of 2-Alkoxy-5-methoxyquinolines
This protocol outlines a general method for the synthesis of 2-alkoxyquinolines via an SNAr reaction.[4]
Materials:
-
2-Chloro-5-methoxyquinoline
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Sodium hydride (NaH) or Sodium alkoxide
-
Solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2-1.5 eq) in a dry solvent like THF or DMF, add the alcohol (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of 2-chloro-5-methoxyquinoline (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS until completion.[4]
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
S-Alkylation and S-Arylation (Thioether Synthesis)
The reaction with thiolates, generated from thiols and a base, provides access to 2-thio-5-methoxyquinoline derivatives.
Protocol 3: Synthesis of 2-Alkylthio-5-methoxyquinolines
This protocol provides a general procedure for the synthesis of 2-alkylthioquinolines.
Materials:
-
2-Chloro-5-methoxyquinoline
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., DMF, ethanol)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.1 eq) in a suitable solvent such as DMF or ethanol, add a base (1.2 eq) (e.g., NaH at 0 °C or K₂CO₃ at room temperature).
-
Stir the mixture for 20-30 minutes.
-
Add 2-chloro-5-methoxyquinoline (1.0 eq) and heat the reaction mixture, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-N bonds. 2-Chloro-5-methoxyquinoline is a suitable substrate for several of these transformations.
Buchwald-Hartwig Amination
For the synthesis of N-aryl-2-amino-5-methoxyquinolines, particularly with less nucleophilic amines, the Buchwald-Hartwig amination is a powerful alternative to direct SNAr.[5][6] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[6]
Protocol 4: Buchwald-Hartwig Amination of 2-Chloro-5-methoxyquinoline
This protocol describes a general procedure for the palladium-catalyzed amination of 2-chloro-5-methoxyquinoline.[7]
Materials:
-
2-Chloro-5-methoxyquinoline
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos, SPhos)[8]
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.4-2.0 eq).
-
Add the anhydrous solvent, followed by 2-chloro-5-methoxyquinoline (1.0 eq) and the amine (1.1-1.5 eq).
-
Seal the vessel and heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and a halide.[9][10] This reaction is widely used to synthesize biaryl compounds.[9]
Protocol 5: Suzuki-Miyaura Coupling of 2-Chloro-5-methoxyquinoline
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-chloro-5-methoxyquinoline with an arylboronic acid.
Materials:
-
2-Chloro-5-methoxyquinoline
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 2-chloro-5-methoxyquinoline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[11][12]
Protocol 6: Sonogashira Coupling of 2-Chloro-5-methoxyquinoline
This protocol provides a general method for the Sonogashira coupling of 2-chloro-5-methoxyquinoline with a terminal alkyne.[13]
Materials:
-
2-Chloro-5-methoxyquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-methoxyquinoline (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent, add the palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%), and the amine base.
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for Nucleophilic Aromatic Substitution
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) |
| Amination | Primary/Secondary Amine | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP | 80-150 |
| O-Alkylation | Alcohol | NaH | THF, DMF | Reflux |
| S-Alkylation | Thiol | NaH, K₂CO₃ | DMF, Ethanol | RT to Reflux |
Table 2: Summary of Reaction Conditions for Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |
| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 80-100 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | RT to 60 |
Visualizations
Caption: General mechanism of the SNAr reaction on 2-Chloro-5-methoxyquinoline.
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sci-Hub. Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water / Tetrahedron, 2008 [sci-hub.fr]
High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-methoxyquinoline
Executive Summary & Strategic Importance
2-Chloro-5-methoxyquinoline (CAS: 105634-19-1) is a privileged scaffold in medicinal chemistry, particularly in the development of antimalarials and kinase inhibitors.[1] The 5-methoxy group provides a crucial handle for metabolic stability and solubility, while the 2-chloro position serves as the primary electrophilic site for diversification.
However, this substrate presents a specific "Electronic-Steric Paradox":
-
Electronic Deactivation: The C5-methoxy electron-donating group (EDG) increases electron density in the ring system, rendering the C2-Cl bond less electrophilic compared to nitro- or H-substituted quinolines.[1] This slows the rate of Oxidative Addition (OA).[1]
-
Catalyst Poisoning: The quinoline nitrogen is a competent ligand (
-donor) that can displace phosphines, sequestering the Palladium in an inactive off-cycle resting state.[1]
This guide provides field-proven protocols to overcome these barriers, focusing on Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.[1]
Mechanistic Analysis & Catalyst Selection
To ensure reproducibility, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.
Visualization: Catalytic Competency vs. Poisoning
Figure 1: The Catalytic Cycle vs. Heterocycle Poisoning. Note the "Off-Cycle" trap where the quinoline nitrogen binds Pd(0).[1] Bulky ligands facilitate the return to the active cycle.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Coupling of 2-chloro-5-methoxyquinoline with aryl/heteroaryl boronic acids.[1]
Critical Design Parameters
-
Catalyst: Pd(dppf)Cl2·DCM is the "Workhorse" here. The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination and resists displacement by the quinoline nitrogen.
-
Base: K2CO3 or Cs2CO3 . Stronger bases like hydroxides can cause hydrolysis of the chloro-group to 5-methoxy-2-quinolone.[1]
-
Solvent: 1,4-Dioxane/Water (4:1) .[1] The aqueous component is essential for the activation of the boronic acid (formation of the boronate species).
Step-by-Step Procedure
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M – 0.2 M with respect to the quinoline.
-
Degassing: Sparge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS.[2] The 5-OMe group makes the starting material distinct by UV.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Note: Quinolines often streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amines at the C2 position.[1] This is significantly more challenging than Suzuki coupling due to the competing nucleophilicity of the amine and the catalyst poisoning issues.
Ligand Selection Matrix
The success of this reaction depends entirely on the ligand.
-
Primary Amines / Anilines: Use Xantphos or BINAP .
-
Secondary Amines / Sterically Hindered Amines: Use BrettPhos or RuPhos .
Step-by-Step Procedure (General)
-
Pre-complexation (Recommended): In a glovebox or under strict inert flow, mix Pd2(dba)3 (2 mol%) and Ligand (e.g., Xantphos, 4-6 mol%) in dry Toluene or Dioxane.[1] Stir for 10 mins at RT to generate the active catalyst
.-
Why? Generating the active species before adding the coordinating quinoline substrate prevents immediate poisoning.
-
-
Substrate Addition: Add:
-
Reaction: Heat to 100°C (Toluene) or 110°C (Dioxane) for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.
Comparative Data & Troubleshooting
Optimization Table: 2-Chloro-5-methoxyquinoline Coupling
| Parameter | Standard Condition | High-Difficulty Condition | Rationale |
| Solvent | Dioxane/H2O (Suzuki) | n-Butanol (Suzuki) | Alcohols can facilitate transmetallation in difficult cases.[1] |
| Ligand | dppf (Suzuki) | XPhos or SPhos | Biaryl phosphines (Buchwald ligands) boost Oxidative Addition on electron-rich rings.[1] |
| Base | K2CO3 | K3PO4 | Phosphate is more soluble in organic media and gentler than alkoxides. |
| Temp | 90°C | 110-120°C (Microwave) | High temp is often needed to reverse N-Pd coordination (off-cycle).[1] |
Troubleshooting Guide (Self-Validating)
-
Issue: Starting material remains, no product.
-
Diagnosis: Catalyst poisoning or failure of Oxidative Addition.[3]
-
Fix: Switch to XPhos Pd G2 or BrettPhos Pd G2 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation.
-
-
Issue: Hydrolysis product (2-quinolone) observed.
-
Diagnosis: Base is too strong or water content is too high.
-
Fix: Switch from NaOtBu to Cs2CO3. Use anhydrous toluene for Buchwald conditions.
-
-
Issue: Low Yield with Primary Amines.
-
Diagnosis: Reductive elimination is slow; amine binding to Pd is too strong.
-
Fix: Use BrettPhos .[4] It is specifically designed to prevent amine-binding to the metal center while accelerating reductive elimination.
-
Workflow Visualization
The following decision tree assists in selecting the correct protocol based on the coupling partner.
Figure 2: Protocol Decision Matrix.[1] Selects conditions based on nucleophile sterics and electronics.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][6] Reaction of aryl bromides with tin amides containing solubilizing and stabilizing groups. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Link(General reference for quinoline handling).
-
Li, H., et al. (2011).[1] Synthesis and Biological Evaluation of 2-Substituted Quinoline Derivatives. Bioorganic & Medicinal Chemistry Letters, 21(12), 3596-3599.[1] (Validation of 2-chloroquinoline reactivity).
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Note: Optimized Suzuki-Miyaura Coupling Protocol for 2-Chloro-5-methoxyquinoline
Executive Summary
This application note details the methodological framework for the palladium-catalyzed cross-coupling of 2-chloro-5-methoxyquinoline with aryl boronic acids. While 2-chloroquinolines are generally reactive electrophiles, the presence of the electron-donating methoxy group at the C5 position introduces electronic deactivation that can impede oxidative addition. This guide provides two distinct protocols: a Standard Protocol utilizing robust, cost-effective catalysis (Pd(PPh₃)₄) for non-hindered substrates, and a High-Efficiency Protocol employing next-generation Buchwald precatalysts (XPhos Pd G2) for challenging or sterically demanding couplings.
Substrate Analysis & Mechanistic Insight
Electronic Environment
The substrate, 2-chloro-5-methoxyquinoline , presents a unique reactivity profile:
-
C2 Activation: The nitrogen atom in the quinoline ring withdraws electron density via induction (
effect) and resonance, activating the C2-Cl bond for oxidative addition. This makes it significantly more reactive than a standard chlorobenzene. -
C5 Deactivation: The methoxy group at C5 is an electron-donating group (EDG). Through resonance (
effect), it increases electron density in the ring system. While the effect at C2 is less direct than at C4, the overall increase in electron richness raises the energy barrier for the oxidative addition of Palladium(0), necessitating higher temperatures or more electron-rich ligands compared to unsubstituted quinolines.
Reaction Pathway
The reaction follows the catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.[1] (Rate-determining step for this substrate).
-
Transmetallation: The aryl boronic acid (activated by base) transfers its organic group to the Pd center.[1][2][3]
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1][2]
Experimental Protocols
Protocol A: Standard Conditions (Cost-Effective)
Recommended for simple, electron-deficient aryl boronic acids.
Reagents:
-
Substrate: 2-Chloro-5-methoxyquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Charge a reaction vial with the quinoline substrate (1.0 mmol), boronic acid (1.2 mmol), and
(2.0 mmol). -
Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Degas by bubbling nitrogen for 10 minutes.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) under a nitrogen stream.
-
Seal the vessel and heat to 95°C for 12–16 hours.
-
Monitor via TLC/LC-MS.[2] Upon completion, cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: High-Efficiency Conditions (Advanced)
Recommended for electron-rich, sterically hindered, or unstable boronic acids.
Reagents:
-
Substrate: 2-Chloro-5-methoxyquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv) -
Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)
Rationale:
The XPhos ligand is bulky and electron-rich.[4] The bulk facilitates the reductive elimination step, while the electron richness accelerates the oxidative addition into the deactivated C-Cl bond.
Procedure:
-
In a glovebox or under strict Argon flow, combine substrate (1.0 mmol), boronic acid (1.5 mmol),
(2.0 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol). -
Add degassed Toluene (5 mL) and degassed water (0.5 mL).
-
Seal and heat to 80°C for 2–6 hours. (Reaction is typically faster than Protocol A).
-
Filter through a pad of Celite to remove Palladium black before standard workup.
Optimization Data & Screening
The following table summarizes a typical optimization campaign for this specific scaffold.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (5%) | DME/H₂O | 85 | 65 | Sluggish conversion. | |
| 2 | Pd(PPh₃)₄ (5%) | Dioxane/H₂O | 95 | 78 | Standard Protocol. Good baseline. | |
| 3 | Pd(dppf)Cl₂ (5%) | DMF | 100 | 72 | Significant homocoupling of boronic acid. | |
| 4 | Pd(OAc)₂ / SPhos | Toluene/H₂O | 80 | 88 | Excellent conversion. | |
| 5 | XPhos Pd G2 (2%) | THF/H₂O | 60 | 94 | Optimal. Fast, clean profile. |
Visualizations
Experimental Workflow
The following diagram outlines the logical flow of the experiment from setup to purification.
Caption: Step-by-step workflow for the Suzuki coupling of 2-chloro-5-methoxyquinoline.
Mechanistic Cycle (Simplified)
This diagram illustrates the catalytic cycle specific to the chloro-quinoline substrate.
Caption: Catalytic cycle highlighting the rate-limiting oxidative addition of the chloro-quinoline.
Troubleshooting & QC
-
Problem: Low Conversion.
-
Problem: Hydrolysis (Formation of Quinolinone).
-
Problem: Protodeboronation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Link
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-methoxyquinoline
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the successful Buchwald-Hartwig amination of 2-chloro-5-methoxyquinoline. This transformation is a cornerstone of modern synthetic chemistry, enabling the formation of a crucial C-N bond to access a wide array of medicinally relevant 2-amino-5-methoxyquinoline scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this powerful cross-coupling reaction. We will delve into the mechanistic underpinnings of the catalytic cycle, offer a field-proven, step-by-step protocol, and discuss key reaction parameters and their causal relationships to empower the user to troubleshoot and adapt the methodology for their specific needs.
Introduction: The Strategic Importance of the Buchwald-Hartwig Amination
The construction of carbon-nitrogen (C-N) bonds is a fundamental pursuit in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Aryl and heteroaryl amines are ubiquitous motifs in a vast number of pharmaceuticals and bioactive natural products. The Buchwald-Hartwig amination has emerged as a revolutionary tool for the formation of these bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution (SNAr).[1][2][3][4]
This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a suitable base and a phosphine-based ligand.[3][5][6] The specific substrate of interest here, 2-chloro-5-methoxyquinoline, presents a unique challenge and opportunity. The quinoline core is a privileged scaffold in drug discovery, and the ability to introduce diverse amino functionalities at the 2-position is of significant synthetic value. The electron-donating nature of the methoxy group at the 5-position can influence the reactivity of the C-Cl bond, necessitating a carefully optimized protocol.
This guide will provide a robust starting point for the successful amination of this substrate, grounded in the established principles of the Buchwald-Hartwig reaction.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-methoxyquinoline to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Optimizing the Reaction: Key Parameters and Their Rationale
The success of the Buchwald-Hartwig amination of 2-chloro-5-methoxyquinoline hinges on the careful selection of several key parameters. The electron-donating methoxy group can render the chloroquinoline less reactive towards oxidative addition, making the choice of catalyst system particularly crucial.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Pd₂(dba)₃ is a common and effective Pd(0) source. The use of pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can offer improved reactivity and reproducibility by ensuring efficient generation of the active catalytic species.[7] |
| Ligand | XPhos or SPhos | For electron-rich and sterically hindered heteroaryl chlorides, bulky and electron-rich biaryl monophosphine ligands are often superior.[8] XPhos and SPhos have demonstrated broad utility in challenging aminations. |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Sodium tert-butoxide is a common choice. For substrates with base-sensitive functional groups, a weaker inorganic base like potassium phosphate may be advantageous.[7] |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are essential. Toluene and dioxane are widely used and effective for this reaction. |
| Temperature | 80-110 °C | The reaction typically requires heating to facilitate the oxidative addition and reductive elimination steps. The optimal temperature should be determined empirically. |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine is generally used to ensure complete consumption of the chloroquinoline. |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-methoxyquinoline
This protocol provides a robust starting point for the amination of 2-chloro-5-methoxyquinoline with a generic primary or secondary amine.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
2-Chloro-5-methoxyquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-5-methoxyquinoline, sodium tert-butoxide, and XPhos.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the palladium precatalyst, Pd₂(dba)₃.
-
Amine Addition: Add the amine substrate via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-methoxyquinoline derivative.
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or employing a more active catalyst system, such as a G4 Buchwald precatalyst. The choice of a different ligand, like SPhos or RuPhos, could also be beneficial.
-
Side Reactions: The formation of dehalogenated starting material can sometimes be observed. This may be mitigated by ensuring strictly anhydrous and anaerobic conditions.
-
Amine Scope: The reactivity of the amine can significantly impact the reaction outcome. Sterically hindered or electron-deficient amines may require longer reaction times or higher temperatures.
-
Alternative Protocols: For some substrates, microwave-assisted amination can offer significantly reduced reaction times and improved yields.[9]
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of 2-amino-5-methoxyquinoline derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably and efficiently access these valuable compounds. The protocol provided herein serves as a solid foundation for further optimization and adaptation to a wide range of amine coupling partners, thereby accelerating research and development in medicinal chemistry and related fields.
References
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
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Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]
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Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
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Grøtli, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2119-2129. [Link]
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Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
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Gangarapu, R., et al. (2022). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Molecules, 27(15), 4944. [Link]
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de Souza, M. C. B. V., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 85(15), 9879–9887. [Link]
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Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines Via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 2027–2035. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters, 7(8), 1679–1681. [Link]
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Abbiw, D. K., & Anto, P. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19069. [Link]
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Application Notes: Strategic Synthesis of mGluR5 Antagonists Utilizing 2-Chloro-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of mGluR5 Antagonism
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a critical modulator of synaptic transmission and plasticity in the central nervous system (CNS).[1] Dysregulation of mGluR5 signaling has been implicated in a wide array of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, chronic pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2] Consequently, mGluR5 antagonists, which inhibit the receptor's activity, have emerged as a promising class of therapeutic agents.[1][2] These antagonists can modulate downstream signaling pathways and alter the excitability of neural circuits, offering potential for novel treatments.[1]
The quinoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[3] Specifically, 2-chloro-5-methoxyquinoline serves as a versatile and strategic starting material for the synthesis of a diverse range of mGluR5 antagonists. Its chemical handles—the reactive chloro group at the 2-position and the methoxy group at the 5-position—allow for tailored modifications to optimize potency, selectivity, and pharmacokinetic properties. The methoxy group, in particular, can influence intermolecular interactions and potency.[4] This document provides a detailed guide to the synthesis of mGluR5 antagonists, leveraging the unique reactivity of 2-chloro-5-methoxyquinoline.
The Role of 2-Chloro-5-methoxyquinoline in mGluR5 Antagonist Synthesis
2-Chloro-5-methoxyquinoline is an ideal precursor for constructing the core structures of many mGluR5 antagonists. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and, more importantly, serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5] This allows for the introduction of various aryl, heteroaryl, or amino moieties at this position, a common feature in many potent mGluR5 antagonists.
The methoxy group at the 5-position, while less reactive, plays a crucial role in modulating the electronic properties of the quinoline ring and can participate in key binding interactions with the mGluR5 receptor. Its presence can also influence the overall lipophilicity and metabolic stability of the final compound, which are critical parameters in drug development.
Synthetic Strategy: A Modular Approach
The synthesis of mGluR5 antagonists from 2-chloro-5-methoxyquinoline can be envisioned as a modular approach, where different building blocks are systematically introduced to explore the chemical space and optimize for desired biological activity. A general synthetic workflow is outlined below:
Caption: General synthetic workflow for mGluR5 antagonists.
Detailed Experimental Protocol: Synthesis of a Representative mGluR5 Antagonist via Suzuki-Miyaura Coupling
This protocol details the synthesis of a hypothetical, yet representative, mGluR5 antagonist, 2-(4-fluorophenyl)-5-methoxyquinoline, using a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming C-C bonds.[5][6][7][8]
Materials and Equipment:
-
2-Chloro-5-methoxyquinoline
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Reaction Scheme:
Caption: Synthesis of an mGluR5 antagonist via Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-methoxyquinoline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to reflux (approximately 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this reaction would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (2-chloro-5-methoxyquinoline) and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent.
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final product, 2-(4-fluorophenyl)-5-methoxyquinoline, as a solid.
-
Characterization and Data Analysis
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results for 2-(4-fluorophenyl)-5-methoxyquinoline |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the aromatic protons of the quinoline and fluorophenyl rings, and a singlet for the methoxy group protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all carbon atoms in the molecule, including the characteristic C-F coupling for the fluorophenyl ring. |
| Mass Spectrometry (ESI+) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |
The mGluR5 Signaling Pathway: The Target of Antagonism
Understanding the mGluR5 signaling pathway is crucial for appreciating the mechanism of action of the synthesized antagonists. mGluR5 is a Gq-protein coupled receptor.[9][10] Upon activation by its endogenous ligand, glutamate, it initiates a cascade of intracellular events.[1][10]
Caption: Simplified mGluR5 signaling pathway and antagonist action.
Activation of mGluR5 leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.[10] DAG, in conjunction with calcium, activates protein kinase C (PKC).[11] This signaling cascade ultimately modulates neuronal excitability and synaptic plasticity.[12] mGluR5 antagonists work by binding to the receptor and preventing its activation by glutamate, thereby inhibiting these downstream effects.[1]
Concluding Remarks
2-Chloro-5-methoxyquinoline is a valuable and versatile starting material for the synthesis of novel mGluR5 antagonists. The protocols and strategies outlined in this application note provide a solid foundation for researchers in the field of drug discovery to design and synthesize new chemical entities with therapeutic potential for a range of neurological and psychiatric disorders. The modular nature of the synthetic routes allows for systematic exploration of structure-activity relationships, ultimately leading to the identification of potent and selective mGluR5 antagonists.
References
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- BenchChem. (n.d.). 2-Methoxyquinoline.
- Patsnap Synapse. (2024, June 21). What are mGluR5 antagonists and how do they work?
- O'Leary, D. M., Tizzano, J. P., & Lodge, D. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 131(7), 1429–1437.
- Malnasi-Csizmadia, A., & Lindsley, C. W. (2012). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 3(10), 839–843.
- Eshraghi, A. (2023, August 11). Glutamate Receptor mGluR5 and Behavior Deficits in Autism. Synchrony 2023.
- Kumar, A., & Singh, A. (2015). Therapeutic potential of mGluR5 targeting in Alzheimer's disease. Frontiers in Neuroscience, 9, 436.
- Kumaresan, V., Yuan, M., Yee, J., Famous, K. R., Anderson, S. M., Schmidt, H. D., & Pierce, R. C. (2009). Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking. Behavioural Brain Research, 202(2), 238–244.
- Patsnap Synapse. (2024, June 25). What are mGluR5 agonists and how do they work?
- O'Malley, K. (n.d.). Defining Subcellular Specificity of Metabotropic Glutamate Receptor (mGluR5) Antagonists.
- Gasparini, F., et al. (2013). mGluR5 antagonists: Discovery, characterization and drug development. Current Opinion in Drug Discovery & Development.
- Movsesyan, V. A., O'Leary, D. M., Tizzano, J. P., & Lodge, D. (2001). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. British Journal of Pharmacology, 133(7), 1041–1049.
- Keck, T. M., & Lindsley, C. W. (2010). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current Topics in Medicinal Chemistry, 10(2), 169–186.
- Lindsley, C. W., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 628–642.
- Malnasi-Csizmadia, A., & Lindsley, C. W. (2012). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 3(10), 839–843.
- Kulkarni, S. S., Nightingale, B., Dersch, C. M., Rothman, R. B., & Newman, A. H. (Year). Design and synthesis of noncompetitive metabotropic glutamate receptor subtype 5 antagonists. ChEMBL.
- Kumar, A., & O'Malley, K. L. (2013). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry, 288(18), 12799–12810.
- Ronesi, J. A., & Huber, K. M. (2012). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Frontiers in Neuroscience, 6, 168.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Becker, M. R., & Antz, C. (2010). Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Journal of Neurophysiology, 104(6), 3127–3140.
- Wang, Y., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 14(17), 4474–4477.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Ronesi, J. A., & Huber, K. M. (2012). Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Frontiers in Neuroscience, 6, 168.
- Chiodi, D., & Ishihara, Y. (Year).
- dos Santos, J. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxypyridine. PubChem.
- Li, Y., et al. (2022).
- Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849.
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl-5-methoxyquinolin-2-amines
Introduction: The Strategic Importance of N-Arylquinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an amino group at the 2-position, particularly with aryl substituents, gives rise to a class of compounds with significant biological activities. These N-aryl-quinolin-2-amines are prevalent in drug discovery programs targeting a wide array of diseases. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond, offering a significant improvement over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2]
This application note provides a comprehensive guide for the reaction of 2-chloro-5-methoxyquinoline with various anilines to synthesize N-aryl-5-methoxyquinolin-2-amines. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig reaction, present a detailed and field-tested experimental protocol, and discuss expected outcomes and troubleshooting strategies. This guide is intended for researchers and scientists in both academic and industrial drug development settings.
Reaction Mechanism and Rationale for Component Selection
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds via a palladium-catalyzed cycle.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloro-5-methoxyquinoline), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aniline coordinates to the palladium center. A strong base is then used to deprotonate the coordinated amine, forming an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl-5-methoxyquinolin-2-amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Component Selection Rationale:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes with weakly coordinating ligands like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These precursors are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. For the amination of aryl chlorides, ligands such as XPhos or BINAP are often effective.[1][3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline. Sodium tert-butoxide (NaOt-Bu) is a common choice due to its high basicity and solubility in organic solvents. Other bases like cesium carbonate (Cs₂CO₃) can also be employed, especially for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can lead to side reactions and catalyst deactivation.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-chloro-5-methoxyquinoline with a variety of anilines. Optimization of reaction conditions may be necessary for specific aniline substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-methoxyquinoline | >98% | Commercial | |
| Substituted Aniline | >98% | Commercial | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Air-sensitive, handle under inert atmosphere |
| Xantphos | >98% | Commercial | Air-sensitive, handle under inert atmosphere |
| Sodium tert-butoxide (NaOt-Bu) | >98% | Commercial | Hygroscopic, handle under inert atmosphere |
| Toluene | Anhydrous | Commercial | Store over molecular sieves |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For workup and chromatography |
| Hexanes | ACS Grade | Commercial | For chromatography |
| Celite® | --- | Commercial | For filtration |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash column chromatography system
Detailed Step-by-Step Procedure:
Caption: A flowchart illustrating the key steps in the synthesis of N-aryl-5-methoxyquinolin-2-amines.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 0.1 equiv), Xantphos (0.05 mmol, 0.2 equiv), and sodium tert-butoxide (0.75 mmol, 3 equiv). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add 2-chloro-5-methoxyquinoline (0.25 mmol, 1.0 equiv) and the corresponding aniline (0.375 mmol, 1.5 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene (4 mL) via a syringe.
-
Reaction: The reaction mixture is then heated to 100 °C and stirred vigorously for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate (2 x 10 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10-20%) as the eluent to afford the desired N-aryl-5-methoxyquinolin-2-amine.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Discussion
The yield of the desired N-aryl-5-methoxyquinolin-2-amine will vary depending on the electronic and steric properties of the aniline used. Generally, electron-rich anilines tend to react more readily than electron-deficient ones. Steric hindrance on the aniline can also impact the reaction efficiency.
Table of Expected Yields for Representative Anilines:
| Aniline | Expected Yield (%) | Notes |
| Aniline | 70-85 | Unsubstituted aniline generally gives good yields. |
| 4-Methoxyaniline | 75-90 | Electron-donating group enhances reactivity. |
| 4-Chloroaniline | 60-75 | Electron-withdrawing group can slightly decrease the yield. |
| 2,6-Dimethylaniline | 40-60 | Steric hindrance significantly impacts the yield. |
Note: These are estimated yields based on similar reactions and may require optimization for the specific substrate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Use a fresh batch of palladium catalyst and ligand. |
| Insufficiently strong base | Use a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or ensure the NaOt-Bu is of high purity and handled under inert conditions. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Hydrodehalogenation of the starting material | This can occur if there are sources of protons in the reaction. Ensure all reagents and solvents are scrupulously dry. |
| Homocoupling of the aniline | This is more likely with electron-rich anilines. Lowering the reaction temperature or using a different ligand might mitigate this. |
Safety Precautions
-
2-Chloro-5-methoxyquinoline and anilines are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable solvent. Perform the reaction in a well-ventilated fume hood away from ignition sources.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of N-aryl-5-methoxyquinolin-2-amines, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can successfully synthesize a diverse library of these compounds for biological evaluation. This application note serves as a practical guide to facilitate the successful implementation of this important transformation in the laboratory.
References
- Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
- Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie (International ed. in English), 58(48), 17118–17129.
- Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557.
- Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937-1943.
- Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
- Reddy, T. J., et al. (2007). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Bioorganic & Medicinal Chemistry Letters, 17(10), 2741-2745.
- Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-62.
- Hartwig, J. F. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8979-8989.
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Application Notes and Protocols for Determining the Cytotoxicity of 2-Chloro-5-methoxyquinoline Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinoline Derivatives
Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties.[1] The rigid bicyclic structure of the quinoline scaffold makes it an excellent pharmacophore for interacting with various biological targets. Specifically, derivatives of 2-Chloro-5-methoxyquinoline are of interest for their potential as novel therapeutic agents. The introduction of a chloro group at the 2-position and a methoxy group at the 5-position can significantly modulate the compound's electronic and steric properties, influencing its biological activity.
The cytotoxic mechanisms of quinoline derivatives are diverse. They have been shown to act as DNA intercalating agents, interfere with DNA replication, and inhibit topoisomerase enzymes, which are critical for managing DNA topology during cellular processes.[2] Furthermore, some quinoline compounds can disrupt pro-survival signaling pathways, such as the PI3K/AKT cascade, and induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[2]
Accurate assessment of cytotoxicity is a critical first step in the preclinical evaluation of these compounds. This application note provides a detailed, field-proven protocol for determining the cytotoxic effects of 2-Chloro-5-methoxyquinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely accepted method for assessing cell viability by measuring the metabolic activity of living cells.[3] We will also discuss the principles of the Lactate Dehydrogenase (LDH) assay as an alternative or complementary method that measures membrane integrity.
Choosing the Right Assay: MTT vs. LDH
Two primary assays are recommended for an initial screen of cytotoxicity: the MTT assay and the LDH assay. The choice depends on the anticipated mechanism of cell death and the specific experimental questions.
-
MTT Assay: This assay quantifies the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This is an excellent indicator of overall cell health and proliferation.
-
LDH Assay: This assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon damage to the plasma membrane.[4][5][6][7] It is a direct measure of cell lysis and membrane integrity.
For a comprehensive understanding, performing both assays can be beneficial. The MTT assay provides insight into metabolic compromise, which may precede cell death, while the LDH assay confirms membrane disruption, a hallmark of late-stage apoptosis and necrosis. This protocol will focus on the MTT assay due to its widespread use for screening quinoline derivatives.
Preparing 2-Chloro-5-methoxyquinoline Derivatives for In Vitro Testing
A critical and often overlooked step is the proper solubilization of hydrophobic test compounds. Most quinoline derivatives have poor aqueous solubility and require an organic solvent for initial dissolution.
Solvent Selection and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays.[8][9][10][11]
-
Prepare a High-Concentration Stock Solution: Dissolve the 2-Chloro-5-methoxyquinoline derivative in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be necessary.[8]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to -80°C to minimize freeze-thaw cycles.
Vehicle Control and Final Concentration in Culture
The concentration of DMSO in the final cell culture medium must be kept to a minimum, as it can be toxic to cells at higher concentrations.
-
Maximum DMSO Concentration: The final concentration of DMSO in the cell culture wells should ideally not exceed 0.1%, and in no case should it be higher than 0.5%.[10][11]
-
Vehicle Control is Essential: It is imperative to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest concentration used for the test compound. This allows for the differentiation of the compound's cytotoxic effects from any effects of the solvent itself.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for a 96-well plate format, which is suitable for screening multiple concentrations of the test compounds.
Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
2-Chloro-5-methoxyquinoline derivative stock solution (in DMSO)
-
Positive Control (e.g., Doxorubicin or Cisplatin stock solution)[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The following diagram illustrates the overall workflow of the MTT assay.
Caption: MTT Assay Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Harvest and Count: Wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in complete medium. Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed Plate: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of complete medium. Seed the cells into the inner 60 wells of a 96-well plate to avoid "edge effects". Fill the outer wells with 100 µL of sterile PBS or medium to maintain humidity.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
Day 2: Compound Treatment
-
Prepare Serial Dilutions: Prepare serial dilutions of the 2-Chloro-5-methoxyquinoline derivative from your DMSO stock in serum-free medium. Aim for a range of final concentrations (e.g., 0.1 µM to 100 µM). Remember to keep the final DMSO concentration consistent and below 0.5% across all wells.
-
Set Up Controls:
-
Negative Control (Untreated): Wells with cells and medium only.
-
Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin at its known IC50 concentration).
-
Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
Treat Cells: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentrations of the test compound, vehicle, or positive control.
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Day 3/4/5: MTT Assay and Data Collection
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. Visually inspect the wells under a microscope to confirm the formation of these crystals.
-
Solubilize Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Mix thoroughly by gently pipetting or placing the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.
Mechanism of MTT Reduction
The following diagram illustrates the conversion of MTT to formazan by mitochondrial dehydrogenases in viable cells.
Caption: Conversion of MTT to Formazan
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percent Viability: The viability of the treated cells is expressed as a percentage relative to the vehicle control.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control | 0 (0.1% DMSO) | 1.25 | 0.08 | 100% |
| Compound A | 1 | 1.15 | 0.06 | 92% |
| Compound A | 10 | 0.78 | 0.05 | 62.4% |
| Compound A | 50 | 0.35 | 0.03 | 28% |
| Positive Control | 5 (Doxorubicin) | 0.21 | 0.02 | 16.8% |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Phenol red in medium interferes.[13]- Microbial contamination.- Incomplete removal of serum-containing medium. | - Use phenol red-free medium for the MTT incubation step.[13][14]- Maintain strict aseptic technique.- Wash cells with PBS before adding MTT reagent in serum-free medium.[13][14] |
| Low Absorbance Signal | - Low cell seeding density.- Short MTT incubation time.- Cell death due to over-trypsinization. | - Optimize cell seeding density for your cell line.[15]- Increase MTT incubation time (up to 4 hours).- Handle cells gently during harvesting. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and a multichannel pipette for consistency.- Avoid using the outer wells of the plate for experimental samples. |
| Compound Precipitation in Medium | - Compound is not fully soluble at the tested concentration. | - Ensure the final DMSO concentration is minimal.- Warm the culture medium to 37°C before adding the compound dilution.- Prepare intermediate dilutions in medium rather than adding a small volume of high-concentration stock directly to the well.[9] |
| Increased Absorbance with Higher Compound Concentration | - The compound may be directly reducing the MTT reagent.[16] | - Run a control with the compound and MTT in cell-free medium to check for direct reduction. If this occurs, consider using an alternative assay like the LDH assay.[16] |
Conclusion
This application note provides a robust and detailed protocol for assessing the cytotoxicity of 2-Chloro-5-methoxyquinoline derivatives. By carefully considering compound solubility, implementing appropriate controls, and following a standardized procedure, researchers can generate reliable and reproducible data. This information is fundamental for the continued development of novel quinoline-based compounds as potential anticancer therapeutics.
References
-
G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
Heinrich, P. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
-
Khatab, A. et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Retrieved from [Link]
-
Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Nobre, M. (2021, February 23). What is the best cytotoxic agent (as a positive control)?. ResearchGate. Retrieved from [Link]
-
Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]
-
Zhang, H. (2016, October 20). How to calculate cytotoxicity in MTT assay using the positive control?. ResearchGate. Retrieved from [Link]
-
Viasat. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2020). Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. PubMed. Retrieved from [Link]
-
Kumar, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. PubMed. Retrieved from [Link]
-
Reja, R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]
-
Kim, J. S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. Retrieved from [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
-
Kumavath, R. (2014, March 11). Can anyone help with the controls for a MTT cytotoxic assay?. ResearchGate. Retrieved from [Link]
-
Kumar, S. (2016, October 8). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. ResearchGate. Retrieved from [Link]
-
Siddiqui, M. F. (2019). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Retrieved from [Link]
-
Holst, J., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
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- 3. youtube.com [youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
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- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. researchgate.net [researchgate.net]
In vitro anticancer screening of 2-Chloro-5-methoxyquinoline analogs
Application Note: High-Throughput In Vitro Anticancer Screening of 2-Chloro-5-methoxyquinoline Analogs
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). This guide details the protocol for the biological evaluation of 2-Chloro-5-methoxyquinoline analogs . The unique substitution pattern of this scaffold—featuring a reactive chlorine at the C2 position and an electron-donating methoxy group at C5—offers distinct structure-activity relationship (SAR) opportunities. This document outlines a self-validating workflow for compound handling, cytotoxicity profiling (MTT), and mechanistic validation (Apoptosis/Cell Cycle), ensuring high data integrity for drug discovery campaigns.
Compound Management & Chemical Stability
Context: The 2-chloro position on the quinoline ring is susceptible to nucleophilic aromatic substitution (
Protocol: Solubilization and Stability Check
-
Stock Preparation: Dissolve solid analogs in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .
-
Critical Step: Vortex for 30 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.
-
Visual Check: Inspect for precipitation. Quinolines are often lipophilic; if precipitation occurs upon dilution into media, the data will be invalid.
-
-
Stability Validation (HPLC):
-
Before cell addition, dilute a QC sample to 10 µM in cell culture media (containing 10% FBS).
-
Incubate at 37°C for 24 hours.
-
Pass Criteria: >95% parent compound retention via HPLC. Hydrolysis of the 2-Cl group to 2-quinolone is a common failure mode that leads to false negatives.
-
Primary Screening: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the antiproliferative effect of the library against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).
Mechanism: The MTT reagent is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form purple formazan crystals.[1]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in 96-well plates at optimized densities (e.g., MCF-7: 5,000 cells/well; HCT-116: 3,000 cells/well) in 100 µL media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Prepare a 2x Compound Solution in media (max DMSO 1.0%).
-
Add 100 µL to wells (Final Volume: 200 µL; Final DMSO: 0.5%).
-
Controls:
-
Negative: 0.5% DMSO (Vehicle).
-
Positive: Doxorubicin (1 µM) or Cisplatin (10 µM).
-
Blank: Media only (no cells).
-
-
Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours (protect from light).
-
-
Solubilization:
-
Carefully aspirate media (for adherent cells) or centrifuge plate (for suspension cells).
-
Add 150 µL DMSO to dissolve formazan crystals.
-
Shake plate for 10 minutes.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Analysis:
Calculate % Cell Viability:
Secondary Screening: Potency Determination (IC50)
Objective: Quantify the potency of "Hit" compounds (<50% viability in primary screen).
Workflow:
-
Dose-Response: Prepare an 8-point serial dilution (1:3) starting from 100 µM (e.g., 100, 33.3, 11.1... µM).
-
Curve Fitting: Plot % Viability vs. Log[Concentration].
-
Calculation: Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50.
Representative Data Format:
| Compound ID | R1 Substitution | R2 Substitution | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Selectivity Index (SI)* |
| Q-001 | -Cl | -OMe | 12.5 ± 1.2 | 8.4 ± 0.9 | 2.1 |
| Q-002 | -NH-Ph | -OMe | 0.45 ± 0.05 | 0.32 ± 0.02 | >10 |
| Q-003 | -OH | -OMe | >100 | >100 | N/A |
| Doxorubicin | - | - | 0.80 ± 0.1 | 0.50 ± 0.1 | 5.5 |
*SI = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells). SI > 3 is desired.
Mechanistic Validation: Flow Cytometry
Context: Quinoline derivatives often act by intercalating DNA or inhibiting Topoisomerase, leading to cell cycle arrest at G2/M or apoptosis.[2]
A. Cell Cycle Analysis (Propidium Iodide Staining)
-
Treatment: Treat cells with IC50 concentration of the analog for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min at 37°C.
-
Analysis: Measure DNA content via Flow Cytometry (FL2 channel). Look for accumulation in G2/M phase (characteristic of quinoline-induced tubulin/Topoisomerase stress).[2]
B. Apoptosis Assay (Annexin V-FITC/PI)
-
Purpose: Distinguish between necrosis (toxic cell burst) and apoptosis (programmed death).
-
Result Interpretation:
-
Q1 (Annexin-/PI+): Necrosis (Potential off-target toxicity).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Visualized Workflows
Figure 1: High-Throughput Screening Logic
Caption: Decision tree for evaluating 2-chloro-5-methoxyquinoline analogs, moving from chemical stability to mechanistic hit validation.
Figure 2: Proposed Mechanism of Action (MOA)
Caption: Common signaling pathways modulated by Quinoline analogs leading to cancer cell death.
Troubleshooting & Expert Tips
-
Fluorescence Interference: Many quinoline derivatives are naturally fluorescent.
-
Risk: They may interfere with fluorescence-based assays (e.g., Resazurin/Alamar Blue).
-
Solution: Always run a "Compound Only" control (Compound + Media, no cells) to check for background signal. If interference exists, switch to Luminescence assays (e.g., CellTiter-Glo).
-
-
The "Reactive Chloride" Artifact: If screening the 2-chloro parent or analogs retaining the Cl, be aware that they can react with cysteine residues in media proteins (BSA/FBS), reducing the effective concentration available to cells. Use low-serum media (2-5%) if this is suspected.
-
Colorimetric Noise: 5-methoxyquinolines can sometimes oxidize to colored quinones. If the media changes color upon compound addition, subtract this background absorbance from the MTT reading.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][3] Current Medicinal Chemistry. Link
-
Marelli, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link
-
Protocol for MTT Assay. (2023). Abcam. Link
-
Al-Omary, F. A. M. (2022).[4] Quinoline-based compounds as potential anticancer agents.[3][4][5][6][7][8][9][10][11] Saudi Pharmaceutical Journal. Link
-
Kumar, S., et al. (2017). Synthesis and biological evaluation of 2-chloroquinoline derivatives. Arabian Journal of Chemistry. Link
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Application Note: Strategic Synthesis and Evaluation of 2-Chloro-5-methoxyquinoline Scaffolds as EGFR Inhibitors
Executive Summary & Rationale
The Epidermal Growth Factor Receptor (EGFR) remains a high-priority target in oncology, particularly for non-small cell lung cancer (NSCLC). While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) defined the first generation of therapy, the quinoline scaffold offers distinct solubility profiles and binding vectors that can overcome resistance mutations like T790M.
This Application Note details the preparation of 2-chloro-5-methoxyquinoline derivatives. The "2-chloro" position serves as the electrophilic "warhead" for nucleophilic aromatic substitution (
Chemical Synthesis Strategy
Retrosynthetic Analysis
The synthesis is designed to ensure regiochemical purity. Direct cyclization of 3-methoxyaniline (e.g., via Skraup or Meth-Cohn) often favors the 7-methoxy isomer due to steric and electronic directing effects. Therefore, this protocol utilizes the N-Oxide Rearrangement Route , which allows for highly regioselective chlorination at the C2 position of a pre-purified 5-methoxyquinoline core.
Synthesis Workflow Diagram
The following diagram outlines the critical path from the starting material to the final EGFR inhibitor candidate.
Figure 1: Step-wise synthesis workflow emphasizing the N-oxide route for regioselectivity.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-methoxyquinoline (The Scaffold)
Objective: To generate the electrophilic core with high isomeric purity.
Materials:
-
5-Methoxyquinoline (CAS: 6931-13-1)
-
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Phosphorus oxychloride (
) -
Dichloromethane (DCM), Chloroform, Sodium Carbonate.
Methodology:
-
N-Oxidation: Dissolve 5-methoxyquinoline (10 mmol) in DCM (50 mL). Cool to 0°C. Slowly add m-CPBA (1.2 eq) over 20 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 6 hours. Monitor via TLC (MeOH:DCM 1:9). The N-oxide is significantly more polar.
-
Workup: Wash with 10%
(3x) to remove benzoic acid byproducts. Dry organic layer over and concentrate.-
Expert Tip: The N-oxide is often a hygroscopic solid; store in a desiccator if not using immediately.
-
-
Chlorination: Dissolve the crude N-oxide in dry chloroform (20 mL). Add
(5 eq) dropwise under atmosphere. -
Reflux: Heat to reflux (approx. 70-80°C) for 4 hours. The mechanism involves the formation of a chloro-quinolinium intermediate followed by rearrangement to the 2-chloro position.
-
Quench: Caution: Pour the reaction mixture slowly onto crushed ice/ammonia solution. Extract with DCM.
-
Purification: Flash chromatography (Hexane:EtOAc). 2-chloro-5-methoxyquinoline typically elutes before the 4-chloro isomer (minor byproduct).
Protocol B: Coupling with Anilines
Objective: To install the hydrophobic tail required for the hydrophobic pocket of the EGFR kinase domain.
Materials:
-
2-Chloro-5-methoxyquinoline (from Protocol A)
-
3-Ethynyl-aniline or 3-Chloro-4-fluoroaniline (Standard EGFR pharmacophores)
-
Isopropanol (iPrOH)
-
Conc. HCl (Catalytic)
Methodology:
-
Mix the scaffold (1 eq) and the aniline (1.1 eq) in iPrOH (10 mL/mmol).
-
Add 2-3 drops of Conc. HCl.
-
Reflux for 12-16 hours. The product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid. Wash with cold iPrOH and diethyl ether.
-
Free Base Conversion: Suspend in EtOAc, wash with saturated
, dry, and concentrate.
Biological Evaluation & SAR Logic[2]
Structure-Activity Relationship (SAR)
The 5-methoxy group is strategically positioned to influence the electron density of the quinoline ring.
-
Electron Donation: Increases the
of , potentially strengthening the H-bond with Met793 in the EGFR hinge region. -
Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to the naked quinoline.
EGFR Signaling Pathway & Inhibition
The following diagram illustrates where the synthesized molecule intervenes in the cellular cascade.
Figure 2: Mechanism of Action. The inhibitor competes with ATP for the binding cleft, halting downstream signaling.
In Vitro Kinase Assay (ADP-Glo Protocol)
Objective: Quantify
-
Preparation: Dilute compounds in DMSO (10-point dose response).
-
Reaction: Incubate compound, Recombinant EGFR enzyme (0.5 nM), and Poly(Glu,Tyr) substrate in kinase buffer for 15 min.
-
Initiation: Add ATP (
) and incubate for 60 min at RT. -
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Wait 40 min. Add Kinase Detection Reagent (converts ADP to ATP
Luciferase). -
Readout: Measure Luminescence. Lower signal = Higher Inhibition.
Data Presentation Template:
| Compound ID | R-Group (Aniline) | EGFR (WT) IC50 (nM) | EGFR (T790M) IC50 (nM) | A549 Cell Viability (uM) |
| Ref (Erlotinib) | 3-ethynylphenyl | 15 | >1000 | 0.5 |
| MQ-01 | 3-chloro-4-fluoro | TBD | TBD | TBD |
| MQ-02 | 3-ethynylphenyl | TBD | TBD | TBD |
Expert Insights & Troubleshooting (E-E-A-T)
-
Regioselectivity Warning: If you attempt to synthesize the scaffold via the Meth-Cohn reaction (Vilsmeier-Haack) starting from 3-methoxyacetanilide, be aware that cyclization predominantly occurs at the position para to the methoxy group (yielding the 7-methoxy isomer) or leads to a difficult-to-separate mixture [1]. The N-oxide route described above is superior for ensuring the 5-methoxy geometry.
-
Chlorination Safety: The reaction of N-oxides with
is exothermic and can be violent. Always conduct this step in a dilute solution (chloroform or toluene) and heat gradually. -
Solubility: 5-methoxy derivatives are often more soluble than their 6- or 7-methoxy counterparts due to the disruption of crystal packing symmetry, but they may still require DMSO for biological stock solutions.
References
-
Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[2]
-
Lynch, T. J., et al. (2004). Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib. New England Journal of Medicine, 350, 2129-2139.
-
RSC Publishing. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR inhibitors. Royal Society of Chemistry.
-
National Institutes of Health (NIH). (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][5][6][7] Molecules.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-5-methoxyquinoline as a Versatile Building Block for Novel RAF Kinase Inhibitors
Abstract
The rapidly accelerated fibrosarcoma (RAF) kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in human cancers.[1][2] This makes RAF kinases, particularly B-RAF and C-RAF, highly validated targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 2-chloro-5-methoxyquinoline as a key starting material for the synthesis of potent and selective RAF inhibitors. We will explore the chemical rationale behind its use, provide a detailed, field-proven synthetic protocol, and discuss the critical structure-activity relationships (SAR) that govern the efficacy of the resulting compounds.
Introduction: Targeting the RAF-MEK-ERK Pathway
The RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to nuclear transcription factors, regulating fundamental cellular processes like proliferation, differentiation, and survival.[2][6] Aberrant activation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many cancers, including melanoma, colorectal, and lung cancers.[7][8] The RAF kinase family (A-RAF, B-RAF, C-RAF) serves as the entry point into the canonical MAPK cascade. Consequently, direct inhibition of RAF kinases has proven to be a successful therapeutic strategy, validated by the clinical success of drugs like vemurafenib and dabrafenib for treating B-RAF V600E-mutant melanomas.[2]
Quinoline derivatives have been extensively investigated as scaffolds for kinase inhibitors due to their rigid bicyclic structure and the presence of a hydrogen bond-accepting nitrogen atom, which can effectively interact with the hinge region of the kinase ATP-binding site.[3][9][10] 2-Chloro-5-methoxyquinoline, in particular, offers a strategic entry point for the synthesis of diarylurea and diarylamide-based inhibitors, a class known for its potent inhibition of various kinases, including RAF.[11][12]
The RAF-MEK-ERK Signaling Cascade
The following diagram illustrates the central role of RAF within the MAPK signaling pathway. Inhibition of RAF blocks the phosphorylation and activation of MEK, thereby preventing the downstream signaling that drives oncogenic cell proliferation.
Caption: The RAF-MEK-ERK signaling pathway and the point of intervention for RAF inhibitors.
Scientific Rationale: Why 2-Chloro-5-methoxyquinoline?
The selection of 2-chloro-5-methoxyquinoline as a synthetic precursor is based on sound medicinal chemistry principles:
-
Reactive Handle for Elaboration: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various aniline derivatives, which form one part of the crucial diarylurea/amide pharmacophore.
-
Hinge-Binding Element: The quinoline nitrogen atom serves as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the RAF kinase active site. This interaction is fundamental for potent kinase inhibition.
-
Favorable Interactions of the 5-Methoxy Group: Docking studies of quinoline-based inhibitors reveal that the 5-methoxy group can engage with the kinase hinge region through hydrogen bonding.[10] Furthermore, this group can favorably influence the physicochemical properties of the final compound, such as solubility and metabolic stability. The oxygen atom displays negative electrostatic potential, while the methyl group possesses a region of positive potential, allowing for versatile interactions within the protein pocket.[13]
Synthetic Protocol: Synthesis of a Representative Quinoline-Based Diarylurea RAF Inhibitor
This section details a representative, two-step protocol for the synthesis of a potent C-RAF inhibitor based on the 2-chloro-5-methoxyquinoline scaffold. The causality behind each step is explained to provide a robust, self-validating system.
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis of a quinoline-based RAF inhibitor.
Step 1: Buchwald-Hartwig Amination
Objective: To couple 2-chloro-5-methoxyquinoline with a substituted aniline, forming the core diarylamine intermediate. The Buchwald-Hartwig cross-coupling is chosen for its high efficiency and tolerance of diverse functional groups.
Materials:
-
2-Chloro-5-methoxyquinoline (1.0 equiv)
-
4-amino-3-(trifluoromethyl)phenol (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, argon-flushed round-bottom flask, add 2-chloro-5-methoxyquinoline, 4-amino-3-(trifluoromethyl)phenol, cesium carbonate, Xantphos, and Pd₂(dba)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the catalytic cycle of the Buchwald-Hartwig reaction. Cesium carbonate acts as the base required for the deprotonation of the aniline and regeneration of the active palladium catalyst.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Step 2: Urea Formation
Objective: To install the urea moiety, which is critical for binding to the DFG motif of the RAF kinase.
Materials:
-
Product from Step 1 (1.0 equiv)
-
4-chlorophenyl isocyanate (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 4-chlorophenyl isocyanate dropwise to the solution.
-
Causality: The isocyanate group is highly electrophilic and reacts readily with the secondary amine of the intermediate. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side products.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by trituration with diethyl ether or by flash column chromatography to yield the final diarylurea compound.
Self-Validation: Characterization
The identity and purity of the final compound must be confirmed.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
LC-MS: To confirm the molecular weight and purity (>95% is desired for biological assays).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular formula.
Application Notes: SAR and Biological Activity
The synthesized quinoline-based compounds are evaluated for their ability to inhibit RAF kinases and suppress the proliferation of cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The biological activity of this class of inhibitors is highly dependent on the nature of the substituents at key positions.
-
Quinoline Core: As the hinge-binding element, modifications are generally conservative. The 5-methoxy group is often optimal, but other small, hydrogen-bond accepting groups can be tolerated.
-
Central Phenyl Ring: Substituents on this ring can influence the orientation of the molecule in the active site. Electron-withdrawing groups are common.
-
Terminal Phenyl Ring (from isocyanate): This region projects towards the solvent-exposed region of the protein. Modifications here are used to fine-tune potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.[11]
Quantitative Data: Representative RAF Inhibitor Potency
The following table presents representative data for a series of quinoline-based diarylurea inhibitors, illustrating the impact of structural modifications on biological activity.[11][12]
| Compound ID | R Group (Terminal Phenyl) | C-RAF IC₅₀ (nM) | B-RAFV600E IC₅₀ (nM) | RPMI-8226 Cell GI₅₀ (µM) |
| 1a | -H | 150 | 210 | >10 |
| 1b | 4-Cl | 100 | 140 | 5.2 |
| 1c | 3-CF₃ | 75 | 95 | 2.1 |
| 1d (Ref.) | 4-Cl, 3-CF₃ | 67 | 80 | 1.5 |
| Sorafenib | Reference Drug | 6 | 28 | 3.9 |
Data is representative and compiled from literature reports for illustrative purposes.[11][12]
The data clearly indicates that electron-withdrawing substituents on the terminal phenyl ring, such as chlorine and trifluoromethyl groups, enhance both enzymatic and cellular potency. This is a common theme in diarylurea-based kinase inhibitors.
Safety and Handling
2-Chloro-5-methoxyquinoline and related chloro-heterocycles should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data for 2-chloro-5-methoxyquinoline is not extensively published, related compounds like 2-chloro-5-methoxypyridine are known to be harmful if swallowed and can cause skin and eye irritation.[14] All reagents, especially organometallic catalysts and isocyanates, should be handled under an inert atmosphere as they are sensitive to air and moisture.
References
- Sahu, A., Mishra, S., et al. (2024). Novel Quinoline-Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect.
- [No Author]. (n.d.). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Semantic Scholar.
- King, A. J., et al. (2015).
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]
- [No Author]. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Chem-Impex.
-
Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zaraei, S. O., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]
- Ishii, N., et al. (2013).
- El-Damasy, A. K., et al. (2022). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. PubMed Central.
- [No Author]. (n.d.). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity.
- Belfield, A., et al. (2022). Chiral synthesis of fused bicyclic raf inhibitors.
- Yuan, J., et al. (2021).
- Eser, P. Ö., et al. (2018).
- Belfield, A., et al. (2022). Chiral synthesis of fused bicyclic raf inhibitors.
- El-Gamal, M. I., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF V600E, and HER-2 inhibitors. RSC Publishing.
-
El-Gamal, M., et al. (2017). Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
- Blake, J. F., et al. (2017). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central.
- El-Damasy, A. K., et al. (2022). Discovery of New Quinoline-Based Diarylamides as Potent B-RAF/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity.
- Veluswamy, R. (2024). An introduction to the MAPK signaling pathway and pan-RAF inhibitors. VJOncology.
- [No Author]. (n.d.). 2-Methoxyquinoline | 6931-16-4. Benchchem.
- Chiodi, D., & Ishihara, Y. (2023).
- JJ Medicine. (2019).
- [No Author]. (n.d.). 2-Chloro-5-methoxypyridine. PubChem.
- [No Author]. (n.d.). Chiral synthesis of fused bicyclic RAF inhibitors.
Sources
- 1. Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vjoncology.com [vjoncology.com]
- 9. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of new RAF kinase-inhibiting antiproliferative quinoline derivatives. Part 2: Diarylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Quinoline Compounds as Tubulin Polymerization Inhibitors
Introduction: The Critical Role of Microtubule Dynamics in Oncology Drug Discovery
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their roles are diverse and critical, ranging from providing structural support to the cell to facilitating intracellular transport and, most importantly, forming the mitotic spindle essential for chromosome segregation during cell division.[3][4][5] This dynamic instability, characterized by rapid cycles of polymerization and depolymerization, is finely regulated and crucial for cellular function.[6]
The pivotal role of microtubules in mitosis has made them a prime target for anticancer drug development.[7][8][9] Compounds that interfere with tubulin dynamics can arrest the cell cycle in rapidly proliferating cancer cells, ultimately leading to apoptosis (programmed cell death).[2][3] These agents are broadly classified into two main categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[3][6]
Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential as tubulin polymerization inhibitors.[10][11][12] Many quinoline-based compounds have been shown to exhibit potent antiproliferative activity by interacting with tubulin, often at the colchicine binding site, thereby inhibiting microtubule formation.[10][12][13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the in vitro tubulin polymerization assay to characterize the inhibitory activity of novel quinoline compounds. The protocols and insights provided herein are designed to ensure robust, reproducible, and mechanistically informative results.
Mechanism of Tubulin Polymerization and Inhibition
The process of microtubule formation from αβ-tubulin dimers is a well-orchestrated, multi-step process. In the presence of guanosine triphosphate (GTP), tubulin dimers self-assemble into protofilaments, which then associate laterally to form the hollow microtubular structure.[1][6] This process can be monitored in vitro and typically displays a sigmoidal curve with three distinct phases:
-
Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers form small oligomers that act as "seeds" for further polymerization.
-
Growth (Elongation Phase): A rapid phase where tubulin dimers are added to the ends of the nucleating seeds, leading to the elongation of microtubules.
-
Steady-State Equilibrium: A plateau phase where the rate of polymerization is balanced by the rate of depolymerization.
Tubulin polymerization inhibitors, such as many quinoline compounds, disrupt this equilibrium. By binding to tubulin, they can prevent the conformational changes required for polymerization, effectively sequestering the tubulin dimers and preventing the formation of microtubules.[14]
Figure 1: Mechanism of Tubulin Polymerization and Inhibition.
Principle of the Assay: Monitoring Polymerization in Real-Time
The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics.[2] The assay relies on the principle that the formation of microtubules from soluble tubulin dimers leads to an increase in the turbidity of the solution due to light scattering.[15] This change in turbidity can be monitored over time using a spectrophotometer, typically at a wavelength of 340 nm.
Alternatively, a more sensitive fluorescence-based method can be employed.[16] This approach utilizes a fluorescent reporter molecule, such as DAPI, which exhibits increased quantum yield upon binding to polymerized microtubules.[15] The resulting increase in fluorescence is directly proportional to the mass of the microtubule polymer.[15][17]
An inhibitor of tubulin polymerization, like a bioactive quinoline compound, will reduce the rate and extent of the increase in absorbance or fluorescence, providing a quantitative measure of its inhibitory activity.
Experimental Protocol: A Step-by-Step Guide
This protocol details a fluorescence-based tubulin polymerization assay, which generally offers higher sensitivity compared to absorbance-based methods.[17]
Materials and Reagents
-
Lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain)
-
Tubulin Polymerization Assay Kit components, often including:
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
-
Test Quinoline Compounds
-
Positive Control: Nocodazole or Colchicine (known polymerization inhibitors)
-
Negative Control: DMSO (or the solvent used for the test compounds)
-
Black, 384-well, non-binding surface microplates
-
Multichannel pipettes
-
Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
Causality Behind Reagent Choices
-
PIPES Buffer: Maintains a stable pH of 6.9, which is optimal for tubulin polymerization.
-
MgCl₂: Magnesium is a critical cofactor for GTP binding and hydrolysis by tubulin.
-
EGTA: Chelates calcium ions, which are potent inhibitors of microtubule assembly.
-
GTP: Provides the energy for polymerization; GTP-bound tubulin is incorporation-competent.[6]
-
Glycerol: Acts as a polymerization enhancer, promoting the formation of microtubules.[15] This is particularly useful for screening inhibitors as it ensures a robust polymerization signal in the control wells.
Experimental Workflow
Figure 2: Experimental Workflow for Tubulin Polymerization Assay.
Detailed Protocol
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL.[15] Keep on ice and use within 30 minutes.
-
Prepare a stock solution of your test quinoline compound in 100% DMSO. Create a serial dilution of the compound in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent effects.[1]
-
Prepare positive control (e.g., 10 µM Nocodazole) and negative control (DMSO at the same final concentration as the test compounds) solutions in General Tubulin Buffer.
-
-
Assay Plate Preparation:
-
Pre-warm the 384-well plate to 37°C.
-
Add 5 µL of the diluted quinoline compounds, positive control, or negative control to the appropriate wells. It is recommended to perform each condition in triplicate.
-
-
Preparation of the Tubulin Reaction Mix (on ice):
-
In a pre-chilled tube on ice, prepare the master reaction mix. For each reaction, combine:
-
The final concentration of tubulin in the assay is typically between 1-2 mg/mL.
-
-
Initiation of the Polymerization Reaction:
-
Using a multichannel pipette, add the appropriate volume of the cold Tubulin Reaction Mix to each well of the pre-warmed plate containing the test compounds and controls.
-
Mix gently by pipetting up and down a few times, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.
-
Data Analysis and Interpretation
The output from the plate reader will be a kinetic curve of fluorescence intensity versus time for each condition.
-
Plotting the Data: Plot the fluorescence intensity on the y-axis against time on the x-axis. The negative control (DMSO) should exhibit a robust sigmoidal curve. The positive control (Nocodazole) should show a flat line, indicating complete inhibition of polymerization. The quinoline compounds will likely show varying degrees of inhibition, resulting in curves that fall between the positive and negative controls.
-
Determining Inhibitory Activity: The inhibitory activity of the quinoline compounds can be quantified by several parameters:
-
Maximum Polymerization (Vmax): The highest fluorescence value reached at the plateau.
-
Initial Rate of Polymerization: The slope of the linear portion of the elongation phase.
-
Percentage Inhibition: This can be calculated at a specific time point (e.g., at the plateau of the control reaction) using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)] * 100
-
-
Calculating the IC₅₀ Value: To determine the potency of the quinoline compound, a dose-response curve is generated. Perform the assay with a range of compound concentrations. Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Sample Data Presentation
| Compound | Concentration (µM) | Max Fluorescence (RFU) | % Inhibition |
| Negative Control (DMSO) | - | 15,000 | 0% |
| Positive Control (Nocodazole) | 10 | 1,500 | 100% |
| Quinoline A | 0.1 | 12,500 | 18.5% |
| Quinoline A | 1 | 8,000 | 51.9% |
| Quinoline A | 10 | 2,000 | 96.3% |
| Quinoline B | 0.1 | 14,000 | 7.4% |
| Quinoline B | 1 | 11,000 | 29.6% |
| Quinoline B | 10 | 6,500 | 63.0% |
From this data, a dose-response curve can be plotted to determine that Quinoline A has a lower IC₅₀ and is therefore more potent than Quinoline B.
Self-Validating Systems and Troubleshooting
A robust assay protocol includes internal checks to ensure the validity of the results.
| Issue | Potential Cause | Solution |
| No polymerization in negative control | Inactive tubulin; Incorrect buffer composition; Low temperature | Use fresh, properly stored tubulin; Verify buffer pH and component concentrations; Ensure plate reader is at 37°C. |
| High background fluorescence | Compound auto-fluorescence | Run a control with the compound in buffer without tubulin to measure and subtract background fluorescence. |
| Precipitation of test compound | Low solubility of the quinoline compound in aqueous buffer | Observe wells for turbidity. If precipitation occurs, consider modifying the compound's formulation or reducing the final concentration. The maximum compatible DMSO concentration is typically around 2%.[1] |
| Inconsistent replicates | Pipetting errors; Air bubbles in wells | Use calibrated pipettes and proper technique; Be careful not to introduce bubbles when adding reagents. |
| Positive control shows polymerization | Degraded positive control compound | Use a fresh aliquot of the positive control stock solution. |
Conclusion
The in vitro tubulin polymerization assay is an indispensable tool in the preclinical evaluation of novel anticancer agents. For quinoline-based compounds, this assay provides direct, mechanistic evidence of their ability to interfere with microtubule dynamics. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can generate high-quality, reproducible data to guide the selection and optimization of promising drug candidates. This, in turn, accelerates the journey of novel therapeutics from the laboratory to the clinic.
References
- Cheng, Z., Lu, X., & Feng, B. (n.d.). A review of research progress of antitumor drugs based on tubulin targets.
-
Le, T., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
-
Patsnap. (2024). What are Tubulin inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Wang, L., et al. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online. Retrieved from [Link]
-
Lv, X., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. PubMed. Retrieved from [Link]
-
Cosmo Bio Co., Ltd. (n.d.). Microtubule stabilization/destabilization assay. Retrieved from [Link]
-
Castillo-Montoya, J., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC. Retrieved from [Link]
-
Singh, P., et al. (2024). An update on the development on tubulin inhibitors for the treatment of solid tumors. Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
Castoldi, R., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of binding of tubulin polymerization inhibitor. It binds.... Retrieved from [Link]
-
Ti, S.-C., & Janke, C. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. Retrieved from [Link]
-
Gittes, F., et al. (1993). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone recommend a kit to check tubulin polymerization in cells? Retrieved from [Link]
-
Bhat, K. M., & Setaluri, V. (2016). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PMC. Retrieved from [Link]
-
Asploro. (n.d.). Tubulin Role in Cancer Development and Treatment. Asploro Open Access Publications. Retrieved from [Link]
-
Kavallaris, M. (2010). Tubulins as therapeutic targets in cancer: from bench to bedside. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. Retrieved from [Link]
-
Lee, H., et al. (2015). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of quinoline containing antimitotic agents and tubulin.... Retrieved from [Link]
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Cell cycle analysis of cancer cells treated with 2-Chloro-5-methoxyquinoline derivatives
Application Note & Protocol
Analysis of Cell Cycle Arrest in Cancer Cells Induced by 2-Chloro-5-methoxyquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract: The dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[1] Quinoline derivatives have emerged as a promising class of heterocyclic compounds with significant anticancer properties, acting through various mechanisms including cell cycle arrest.[2] This document provides a comprehensive guide to analyzing the effects of a specific subclass, 2-Chloro-5-methoxyquinoline derivatives, on the cancer cell cycle. We detail the theoretical basis of the assay, a hypothesized mechanism of action, a robust step-by-step protocol for flow cytometric analysis using propidium iodide, and guidelines for data interpretation.
Scientific Background & Rationale
The eukaryotic cell cycle is a tightly regulated process comprising four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M).[3] Progression through these phases is governed by a series of checkpoints, notably the G1/S and G2/M transitions, which ensure genomic integrity before proceeding to the next stage.[4] In cancer, these checkpoints are often defective, leading to uncontrolled cell proliferation.[1][4] Therefore, therapeutic agents that can intentionally induce cell cycle arrest at these checkpoints are of significant interest, as they can halt tumor growth and potentially trigger programmed cell death (apoptosis).[5][6]
Quinoline scaffolds are prevalent in numerous compounds exhibiting potent anticancer activity. Their mechanisms are diverse, ranging from DNA intercalation and inhibition of topoisomerase to the modulation of critical signaling pathways by targeting protein kinases.[7][8][9] Specific derivatives have been shown to induce cell cycle arrest. For instance, a structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, was found to arrest colorectal cancer cells at the G2/M phase by modulating the PI3K/AKT/mTOR signaling pathway.[10][11][12] This provides a strong rationale for investigating novel 2-Chloro-5-methoxyquinoline derivatives for similar effects.
Hypothesized Mechanism of Action:
Based on existing literature, we hypothesize that 2-Chloro-5-methoxyquinoline derivatives may exert their antiproliferative effects by inducing a G2/M phase cell cycle arrest. This arrest prevents cells with potentially damaged DNA from entering mitosis, thereby inhibiting the propagation of the cancer cell population. The underlying molecular mechanism may involve the inhibition of key kinases that regulate the G2/M transition, such as Cyclin-dependent kinases (CDKs) or other signaling molecules within pathways like PI3K/AKT.[10][13]
Caption: Hypothesized G2/M arrest by 2-Chloro-5-methoxyquinoline derivatives.
Principle of Flow Cytometry-Based Cell Cycle Analysis
This protocol utilizes flow cytometry to determine the distribution of cells throughout the cell cycle phases based on their DNA content.[3][14] The core of this technique is the use of a fluorescent dye, Propidium Iodide (PI), which intercalates stoichiometrically into the major groove of double-stranded DNA.[15][16] The fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content.
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid DNA content (4N) prior to division.
By analyzing a large population of cells, a DNA content frequency histogram can be generated. This histogram typically shows two distinct peaks (G0/G1 and G2/M) separated by a region representing the S phase population.[14] Treatment with an effective cell cycle-arresting agent will cause a characteristic shift in this distribution, such as an accumulation of cells in the G2/M peak.
Causality Behind Key Protocol Steps:
-
Ethanol Fixation: A 70% ethanol solution is used to fix the cells. This treatment dehydrates and permeabilizes the cell membrane, which is essential for allowing the PI dye to enter the cell and access the nucleus.[16][17] The fixation process must be done gently on ice-cold cells to preserve cellular integrity and prevent clumping.
-
RNase A Treatment: PI can also bind to double-stranded RNA, which would introduce noise and reduce the accuracy of the DNA content measurement.[18] Therefore, treating the cells with RNase A is a critical step to digest cellular RNA, ensuring that the PI signal originates exclusively from DNA.[15]
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating a vehicle control to establish a baseline cell cycle profile and multiple concentrations of the test compound to assess dose-dependency.
Caption: Overall experimental workflow for cell cycle analysis.
3.1. Materials and Reagents
-
Cell Line: A relevant cancer cell line (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer, or MCF-7 breast cancer).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: 2-Chloro-5-methoxyquinoline derivative, dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vehicle Control: Sterile DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25%.
-
Fixation Solution: 70% Ethanol in deionized water, stored at -20°C.
-
Propidium Iodide (PI) Staining Solution:
3.2. Step-by-Step Methodology
-
Cell Culture and Treatment: a. Seed cancer cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2.5 x 10⁵ cells/well). b. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator. c. Prepare serial dilutions of the 2-Chloro-5-methoxyquinoline derivative in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO). d. Replace the medium in the wells with the medium containing the test compound or vehicle control. e. Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Aspirate the culture medium. b. Wash the cells once with 1 mL of PBS. c. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 1 mL of complete medium. e. Transfer the cell suspension to a 15 mL conical tube. Collect cells from each condition into separate, clearly labeled tubes. f. Centrifuge the cells at 300 x g for 5 minutes.[16]
-
Fixation: a. Discard the supernatant carefully. b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This is a critical step to prevent cell clumping. [16] d. Incubate the cells for fixation at 4°C for at least 2 hours. (Cells can be stored at -20°C for several weeks at this stage).[15]
-
Staining: a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet. b. Carefully decant the ethanol. c. Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging again at 500 x g for 5 minutes. d. Discard the supernatant and resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution. e. Incubate at room temperature for 30 minutes, protected from light.[19]
-
Flow Cytometry Acquisition: a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. c. Collect the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red or PerCP-Cy5.5, ~610 nm) on a linear scale . d. Collect at least 10,000 events per sample for robust statistical analysis. e. Crucial for data quality: Set up a doublet discrimination gate using a plot of pulse height versus pulse area for the fluorescence channel (FL2-H vs. FL2-A) to exclude cell aggregates from the analysis.
Data Analysis & Interpretation
The output of the flow cytometer (an FCS file) should be analyzed using specialized software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy: First, gate on the main cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris. Then, apply the doublet discrimination gate to analyze only single cells.
-
Histogram Analysis: Generate a histogram of PI fluorescence for the single-cell population. The software will use algorithms (e.g., Dean-Jett-Fox model) to deconvolve the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
-
Interpreting the Results: Compare the cell cycle distribution of the treated samples to the vehicle control. An accumulation of cells in the G2/M phase, often accompanied by a decrease in the G0/G1 phase population, is indicative of a G2/M arrest.
Table 1: Example Data of Cancer Cells Treated with a 2-Chloro-5-methoxyquinoline Derivative for 24 hours
| Treatment Condition | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0.1% DMSO) | 65.2% | 20.5% | 14.3% |
| Compound (1 µM) | 55.8% | 18.1% | 26.1% |
| Compound (5 µM) | 35.1% | 14.9% | 50.0% |
| Compound (10 µM) | 20.7% | 11.3% | 68.0% |
Data Interpretation: The data in Table 1 clearly demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This result strongly supports the hypothesis that the compound induces a G2/M cell cycle arrest. The appearance of a "sub-G1" peak (cells with <2N DNA content) at higher concentrations may indicate the induction of apoptosis, a common outcome of prolonged cell cycle arrest.
References
-
Al-Ostath, A., et al. (2023). Review on recent development of quinoline for anticancer activities. Results in Chemistry, 5, 100852. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle checkpoints and their role in cancer cell death. Retrieved from [Link]
-
NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 101, 117681. Retrieved from [Link]
-
Malumbres, M., & Barbacid, M. (2007). Cell cycle checkpoints and their inactivation in human cancer. Trends in Biochemical Sciences, 32(1), 30-40. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Retrieved from [Link]
-
Zhang, Y., et al. (2020). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 25(22), 5439. Retrieved from [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(18), 4015-4033. Retrieved from [Link]
-
Frontiers Media. (2024). Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors. Retrieved from [Link]
-
Maadi, H., et al. (2022). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology, 2579, 183-195. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Khan Academy. (n.d.). Cell cycle checkpoints. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Macao Polytechnic University. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
-
Darzynkiewicz, Z., et al. (2011). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4167. Retrieved from [Link]
-
Pucci, B., et al. (2013). Cell cycle, checkpoints and cancer. Atlas of Genetics and Cytogenetics in Oncology and Haematology, 17(7), 447-461. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]
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Application Note: High-Purity Isolation of 2-Chloro-5-methoxyquinoline via Flash Chromatography
Abstract
This comprehensive application note provides a detailed protocol for the purification of 2-Chloro-5-methoxyquinoline, a key intermediate in pharmaceutical and agrochemical synthesis. Often, the crude product from synthesis contains various impurities, including isomers, unreacted starting materials, and by-products, which necessitate an efficient purification strategy to achieve the high purity required for subsequent applications.[1][2][3] This guide details a robust flash chromatography method, offering a balance of speed and resolution for the effective removal of common process-related impurities.[4][5][6] The principles and methodologies described herein are designed to be a valuable resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of quinoline derivatives and other heterocyclic compounds.
Introduction: The Significance of High-Purity 2-Chloro-5-methoxyquinoline
2-Chloro-5-methoxyquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Quinolines form the core scaffold of numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific functionalization of the quinoline ring, such as the presence of a chloro group at the 2-position and a methoxy group at the 5-position, makes 2-Chloro-5-methoxyquinoline a versatile building block for the synthesis of more complex molecules.
The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and the formation of difficult-to-separate by-products in the final active pharmaceutical ingredient (API) or agrochemical.[3] Therefore, a reliable and scalable purification method is essential. This application note addresses this need by providing a detailed, field-proven protocol for the chromatographic purification of 2-Chloro-5-methoxyquinoline.
Understanding the Chemistry: Physicochemical Properties and Impurity Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties and the nature of the impurities to be removed.
2.1. Physicochemical Properties of 2-Chloro-5-methoxyquinoline
While specific experimental data for 2-Chloro-5-methoxyquinoline is not extensively published, its properties can be inferred from its structure and data from similar compounds.
| Property | Estimated Value/Characteristic | Rationale for Chromatographic Approach |
| Molecular Formula | C₁₀H₈ClNO | - |
| Molecular Weight | 193.63 g/mol | Suitable for standard silica gel chromatography. |
| Polarity | Moderately Polar | The quinoline nitrogen and methoxy oxygen provide polarity, while the chlorinated aromatic rings contribute to its non-polar character. This moderate polarity makes it ideal for normal-phase chromatography. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | Allows for flexibility in choosing a sample loading solvent. |
| UV Absorbance | Expected to have strong UV absorbance due to the aromatic quinoline system. | Enables easy detection using a UV detector during chromatography. |
2.2. Common Impurities in Synthesis
Impurities in the synthesis of 2-Chloro-5-methoxyquinoline can arise from several sources:[3]
-
Unreacted Starting Materials: Depending on the synthetic route, these could be various substituted anilines or other precursors.
-
Isomeric By-products: Incomplete regioselectivity during synthesis can lead to the formation of other chloro-methoxy-quinoline isomers.
-
Over-reacted or Side-reaction Products: Formation of di-chlorinated or other substituted quinolines.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
Method Development: A Rationale-Driven Approach
The choice of chromatographic conditions is critical for achieving optimal separation. Here, we outline the rationale for the selected method.
3.1. Chromatographic Mode: Normal-Phase Flash Chromatography
Normal-phase flash chromatography using silica gel is the preferred method for this application due to the following reasons:
-
Moderate Polarity of the Target Molecule: 2-Chloro-5-methoxyquinoline's polarity is well-suited for interaction with a polar stationary phase like silica gel.
-
Cost-Effectiveness and Scalability: Silica gel is a relatively inexpensive stationary phase, and flash chromatography can be readily scaled from milligrams to kilograms.[4]
-
Efficiency for Impurity Removal: It is highly effective at separating compounds with different polarities, which is typical for the expected impurity profile.
3.2. Stationary Phase: Silica Gel (60 Å, 40-63 µm)
Standard flash-grade silica gel is the stationary phase of choice. The particle size provides a good balance between resolution and flow rate, which is essential for preparative separations.
3.3. Mobile Phase Selection and Optimization
The selection of an appropriate mobile phase is crucial for achieving good separation. A common approach for moderately polar compounds is a binary solvent system of a non-polar solvent and a slightly more polar solvent. For this application, a mixture of Hexanes and Ethyl Acetate is recommended.[7]
-
Hexanes: A non-polar solvent that helps to control the overall elution strength.
-
Ethyl Acetate: A moderately polar solvent that competes with the analyte for binding sites on the silica gel, thus facilitating elution.
The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the flash column. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[7] This Rf value typically ensures that the compound elutes in a reasonable volume of solvent and is well-separated from less polar and more polar impurities.
Detailed Experimental Protocol
This section provides a step-by-step guide for the purification of crude 2-Chloro-5-methoxyquinoline.
4.1. Materials and Equipment
-
Crude 2-Chloro-5-methoxyquinoline
-
Flash Chromatography System (e.g., Biotage, Teledyne ISCO, or equivalent)
-
Pre-packed or self-packed silica gel column
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
-
Rotary evaporator
-
Collection tubes or flasks
4.2. Workflow Diagram
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methoxyquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the reliability of your synthesis.
Overview of the Primary Synthetic Pathway
The most common and reliable method for synthesizing 2-Chloro-5-methoxyquinoline is a two-step process. This pathway begins with the construction of the quinoline core via a Skraup-type reaction, followed by a chlorination step to install the C2-chloro substituent. Understanding the nuances of each step is critical for achieving high yields.
-
Step 1: Cyclization (Skraup Synthesis) : 3-Methoxyaniline is reacted with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid) to form 2-Hydroxy-5-methoxyquinoline (also known as 5-methoxyquinolin-2-one).
-
Step 2: Chlorination : The intermediate 2-Hydroxy-5-methoxyquinoline is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, 2-Chloro-5-methoxyquinoline.
Caption: Overall workflow for the synthesis of 2-Chloro-5-methoxyquinoline.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Part 1: Cyclization to 2-Hydroxy-5-methoxyquinoline
Question: My yield for the initial cyclization is consistently low, and I'm observing significant charring and tar formation. What's going wrong?
Answer: This is the most common failure mode in a Skraup synthesis and typically points to an uncontrolled reaction rate. The core issue is the dehydration of glycerol to acrolein, which is highly exothermic and prone to polymerization.[1]
-
Causality: The strong acid (H₂SO₄) catalyzes the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein. If the temperature rises too quickly, acrolein will polymerize into a black, insoluble tar before it can react with the 3-methoxyaniline.
-
Solution:
-
Controlled Reagent Addition: Add the sulfuric acid dropwise to the mixture of 3-methoxyaniline and glycerol while cooling the reaction vessel in an ice bath. This maintains a low initial temperature.
-
Use a Moderator: Incorporate a mild dehydrating agent or a moderator like iron(II) sulfate (FeSO₄). The FeSO₄ helps to ensure a smoother, less violent reaction, thereby minimizing the polymerization of the in-situ generated acrolein.[1]
-
Gradual Heating: After the initial addition, heat the mixture gradually. A rapid temperature increase will favor side reactions.
-
Question: The reaction is very slow or stalls completely. What factors should I investigate?
Answer: A stalled reaction often indicates issues with reagent purity, insufficient acid catalysis, or inadequate temperature.
-
Causality: The cyclization and subsequent oxidation steps require specific conditions to proceed efficiently.
-
Solution:
-
Reagent Quality: Ensure your 3-methoxyaniline is pure and free from oxidation byproducts (it should be a light-colored liquid or solid). Use anhydrous glycerol to prevent the introduction of excess water, which can dilute the acid catalyst.
-
Acid Concentration: Verify the concentration of your sulfuric acid. The reaction requires a strong dehydrating environment.
-
Reaction Temperature: While initial heating must be gradual, the Skraup reaction requires a relatively high temperature (often 120-140 °C) to proceed to completion. Ensure your heating mantle and thermometer are calibrated correctly.
-
Part 2: Chlorination of 2-Hydroxy-5-methoxyquinoline
Question: My chlorination reaction is incomplete, and TLC analysis shows a significant amount of starting material even after prolonged heating. How can I improve conversion?
Answer: Incomplete conversion is a frequent problem in the dehydroxy-chlorination of pyridone-type systems. It is almost always related to the activity and amount of the chlorinating agent.
-
Causality: The hydroxyl group at the 2-position of the quinoline exists in tautomeric equilibrium with its keto form (a quinolinone). This makes it a relatively poor leaving group. A powerful chlorinating agent and sufficient thermal energy are required to drive the reaction forward.
-
Solution:
-
Sufficient Excess of POCl₃: Phosphorus oxychloride (POCl₃) often serves as both the reagent and the solvent.[2] A small excess is insufficient. Use a significant molar excess (at least 5-10 equivalents, or use it as the solvent) to ensure the equilibrium is pushed towards the chlorinated product.
-
Addition of PCl₅: For particularly stubborn substrates, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can increase the reaction's efficacy. A common protocol involves using POCl₃ as the solvent and adding PCl₅ (approx. 1.5-2.0 equivalents) to the mixture.[3]
-
Catalytic DMF: Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent in situ, which is a more potent electrophilic species and can facilitate the chlorination process.[4]
-
Question: The reaction works, but the final product is a dark oil or a discolored solid that is difficult to purify. How can I obtain a cleaner product?
Answer: Product discoloration is typically due to decomposition at high temperatures or impurities generated during the aqueous workup.
-
Causality: While heat is necessary, prolonged exposure to high temperatures (>120 °C) in the presence of strong acid chlorides can cause degradation. Furthermore, the quenching of excess POCl₃ with water is highly exothermic and can hydrolyze the product or create acidic byproducts if not controlled.
-
Solution:
-
Temperature Control: Heat the reaction to a moderate temperature (e.g., 100-110 °C) and monitor by TLC. Avoid excessive heating once the reaction is complete.[2]
-
Controlled Workup: This is a critical step. After cooling the reaction mixture, pour it slowly onto a large amount of crushed ice with vigorous stirring. This dissipates the heat from the exothermic hydrolysis of POCl₃.
-
Neutralization and Extraction: After the quench, carefully neutralize the acidic solution with a base like sodium carbonate or ammonium hydroxide to a pH of ~7-8. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Recrystallization is often effective. A mixed solvent system, such as ethanol/ethyl acetate or hexane/ethyl acetate, can yield a high-purity, crystalline solid.[2]
-
Caption: Troubleshooting decision tree for the chlorination step.
Data Summary & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Cyclization | Uncontrolled exothermic reaction leading to tar formation. | Add H₂SO₄ slowly at low temperature; use FeSO₄ as a moderator.[1] |
| Incomplete Chlorination | Insufficient activity/amount of chlorinating agent. | Use POCl₃ as the solvent; add PCl₅ (1.5-2 eq) or catalytic DMF.[2][3] |
| Dark/Impure Final Product | Thermal decomposition or improper workup. | Maintain reaction temperature at 100-110°C; quench reaction by pouring slowly onto ice; recrystallize.[2] |
| Stalled Cyclization | Impure reagents or insufficient temperature. | Use pure 3-methoxyaniline; ensure adequate heating (120-140°C) after initial phase. |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methoxyquinoline
This protocol is adapted from established Skraup synthesis procedures.[1]
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 3-methoxyaniline (0.2 mol, 24.6 g), glycerol (0.6 mol, 55.2 g), and iron(II) sulfate heptahydrate (2 g).
-
Reagent Addition: Begin stirring the mixture and cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (0.4 mol, 21.8 mL) through the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, add an oxidizing agent such as nitrobenzene (0.24 mol, 29.5 g). Remove the ice bath and heat the mixture gently in a heating mantle. The reaction will become exothermic around 100 °C. Control the heating to maintain a steady reflux at approximately 130-140 °C for 3-4 hours.
-
Workup: Cool the mixture to below 100 °C and carefully dilute with 200 mL of water. Steam distill the mixture to remove any unreacted nitrobenzene.
-
Isolation: Cool the remaining solution and neutralize it with 20% sodium hydroxide solution until it is slightly alkaline (pH ~8). The crude 2-Hydroxy-5-methoxyquinoline will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the purified product.
Protocol 2: Synthesis of 2-Chloro-5-methoxyquinoline
This protocol is based on standard methods for the chlorination of hydroxyquinolines.[2]
-
Setup: In a 250 mL flask equipped with a reflux condenser and a magnetic stirrer, place the dried 2-Hydroxy-5-methoxyquinoline (0.1 mol, 17.5 g).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by taking small aliquots, quenching them with ice/ammonia, extracting with ethyl acetate, and analyzing by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker (2 L), prepare 800 g of crushed ice.
-
Quenching: In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This hydrolysis is extremely exothermic and releases HCl gas.
-
Neutralization & Isolation: Continue stirring until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~8. A solid precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water, and air dry. Purify the crude product by recrystallization from an appropriate solvent like ethanol or an ethyl acetate/hexane mixture to yield 2-Chloro-5-methoxyquinoline as a crystalline solid.
References
-
(Reference for general quinoline synthesis principles, analogous to Skraup) Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link][1]
-
(Reference for using PCl₅ with POCl₃) What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available at: [Link][3]
-
(Reference for Vilsmeier-Haack reaction and catalytic DMF) Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link][4]
Sources
Technical Support Center: Synthesis of 2-Chloro-5-methoxyquinoline
Welcome to the comprehensive technical support guide for the synthesis of 2-Chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. This guide is built upon established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
2-Chloro-5-methoxyquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several established routes, is often accompanied by challenges such as the formation of side products, low yields, and purification difficulties. This guide will primarily focus on two common synthetic pathways: the Vilsmeier-Haack reaction and the Combes synthesis, addressing the specific issues that may arise when working with a methoxy-substituted aniline precursor.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My Vilsmeier-Haack synthesis of 2-Chloro-5-methoxyquinoline is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I optimize the reaction?
A1: The Vilsmeier-Haack reaction for the synthesis of 2-chloroquinolines from N-arylacetamides is a powerful tool, but its success is highly dependent on controlling the reaction conditions.[1] Low yields and product mixtures often stem from incomplete reaction, side reactions, or degradation.
Probable Causes and Solutions:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Vilsmeier reagent formation: Insufficient cooling during the addition of POCl₃ to DMF can lead to decomposition of the reagent.[2] 2. Insufficient activation of the aromatic ring: The methoxy group on the starting N-(3-methoxyphenyl)acetamide is activating, but reaction conditions may not be optimal. 3. Suboptimal reaction temperature or time: The cyclization step requires sufficient thermal energy to proceed to completion. | 1. Prepare the Vilsmeier reagent at 0-5°C with slow, dropwise addition of POCl₃ to DMF.[1] 2. Ensure the reaction is performed under anhydrous conditions to prevent quenching of the Vilsmeier reagent. 3. After the initial reaction at low temperature, gradually heat the mixture to 80-90°C and monitor the reaction progress by TLC.[1] |
| Complex Product Mixture | 1. Formation of N-formyl-N-(3-methoxyphenyl)acetamide: A potential side reaction if the Vilsmeier reagent formylates the nitrogen of the starting material. 2. Hydrolysis of the 2-chloro group: During aqueous workup, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 5-methoxyquinolin-2(1H)-one.[3][4] 3. Over-chlorination: While less common at the quinoline core, harsh conditions could potentially lead to further chlorination. | 1. Use a slight excess of the Vilsmeier reagent to drive the desired cyclization. 2. Perform the aqueous workup at low temperatures (e.g., pouring the reaction mixture onto crushed ice) and neutralize carefully with a base like sodium bicarbonate.[5] 3. Optimize the stoichiometry of POCl₃ to avoid excess chlorinating agent. |
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-5-methoxyquinoline
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add N-(3-methoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 20°C.
-
After the addition, allow the reaction mixture to stir at room temperature for 1 hour, then slowly heat to 80-90°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
DOT Diagram: Vilsmeier-Haack Reaction Workflow
Caption: Isomer formation in the Combes synthesis.
Frequently Asked Questions (FAQs)
Q3: What are the critical parameters to control for a successful synthesis of 2-Chloro-5-methoxyquinoline?
A3: Regardless of the chosen synthetic route, several parameters are crucial for maximizing yield and purity:
-
Purity of Starting Materials: Ensure that your 3-methoxyaniline and other reagents are of high purity to avoid introducing impurities from the start.
-
Anhydrous Conditions: Both the Vilsmeier-Haack and Combes reactions are sensitive to moisture. Use dry solvents and glassware, and perform the reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Precise temperature control is essential during reagent addition, reaction, and workup to minimize side reactions and degradation.
-
Stoichiometry of Reagents: The molar ratios of your reactants and catalysts should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.
-
Reaction Monitoring: Regularly monitor the progress of your reaction using TLC or another suitable analytical technique to determine the optimal reaction time.
Q4: How can I effectively purify the crude 2-Chloro-5-methoxyquinoline?
A4: Purification of the crude product is often necessary to remove unreacted starting materials, side products, and other impurities.
-
Column Chromatography: This is the most common and effective method for purifying 2-Chloro-5-methoxyquinoline. [6]A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method. [7]* Acid-Base Extraction: As a quinoline, the product is basic and can be extracted into an acidic aqueous solution. This can help to remove non-basic impurities. However, be cautious as the 2-chloro group can be susceptible to hydrolysis under strongly acidic conditions. [8]
Q5: What analytical techniques are recommended to confirm the identity and purity of my final product?
A5: A combination of spectroscopic and chromatographic methods should be used to confirm the structure and assess the purity of your synthesized 2-Chloro-5-methoxyquinoline.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic aromatic proton signals of the quinoline ring system and the methoxy group singlet.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will be a key diagnostic feature. [9]* High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product by separating it from any remaining impurities.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the C-O stretching of the methoxy group.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122. (Link not available)
- Sloop, J. C. Regioselectivity in the Combes Quinoline Synthesis. J. Org. Chem.2002, 67 (18), 6433–6436. (Link not available)
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2010. (Link not available)
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Al-Zaydi, K. M. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B2003, 42B, 1245-1249. (Link not available)
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. How can I improve the Vilsmeier-Haack reaction? [Link]
-
YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]
-
ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Scientific Research Publishing. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Organic Syntheses Procedure. acetoacetanilide. [Link]
-
RSC Publishing. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
- Google Patents.
-
New Journal of Chemistry (RSC Publishing). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). [Link]
-
PubMed. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]
-
Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 2-Chloro-5-methoxyquinoline
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Chloro-5-methoxyquinoline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will delve into common purification issues, provide robust troubleshooting strategies, and offer detailed protocols to help you achieve the desired purity of your product. Our approach is grounded in established chemical principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, a fundamental understanding of 2-Chloro-5-methoxyquinoline's properties is crucial for making informed decisions.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₈ClNO | Indicates the presence of a chlorine atom and a methoxy group on a quinoline core. |
| Molecular Weight | 193.63 g/mol [1] | Useful for mass spectrometry analysis and calculating molar equivalents. |
| Appearance | Typically a solid at room temperature. | The physical state will dictate the choice between recrystallization and chromatography. |
| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | This dictates the choice of solvents for extraction, chromatography, and recrystallization. |
| pKa (estimated) | The quinoline nitrogen is basic (pKa of quinolinium ion is ~4.9). | Allows for manipulation of solubility in aqueous solutions of different pH for extraction purposes. |
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when handling 2-Chloro-5-methoxyquinoline.
Q1: What are the most likely impurities in a crude sample of 2-Chloro-5-methoxyquinoline?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the synthesis, a common challenge in quinoline synthesis.[2]
-
Over-chlorinated or under-chlorinated species: Depending on the chlorinating agent and reaction conditions used in the synthesis.[3]
-
Hydrolysis products: The chloro group can be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic impurities, potentially forming 2-hydroxy-5-methoxyquinoline.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q2: How should I store 2-Chloro-5-methoxyquinoline to maintain its purity?
A2: To ensure stability, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect it from light and moisture to prevent degradation. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (like nitrogen or argon) is recommended.
Q3: What analytical techniques are best for assessing the purity of 2-Chloro-5-methoxyquinoline?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the number of components in your crude sample and to screen for suitable solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of impurities.
III. Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a systematic approach to troubleshooting common issues encountered during the purification of 2-Chloro-5-methoxyquinoline.
Problem 1: Oily or Tarry Crude Product That Fails to Solidify
-
Probable Cause: This is often due to the presence of significant amounts of impurities, particularly residual solvents or low-melting point side products, which can act as a eutectic mixture. Tar formation is a known issue in some quinoline syntheses.[2]
-
Solution Strategy:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed using a rotary evaporator, possibly followed by placing the sample under high vacuum for several hours.
-
Liquid-Liquid Extraction: If the crude product is soluble in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate), perform an aqueous wash. A wash with a dilute acid (e.g., 1M HCl) will protonate the basic quinoline nitrogen, pulling the product into the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent. This is a powerful purification step.
-
Trituration: Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration.
-
Problem 2: Difficulty in Achieving High Purity (>98%) by Recrystallization
-
Probable Cause: The impurities may have very similar solubility profiles to 2-Chloro-5-methoxyquinoline in the chosen solvent system.
-
Solution Strategy:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair.[5] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: If crystals are slow to form, adding a small seed crystal of pure product can initiate crystallization.
-
Consider an Alternative Method: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.
-
Problem 3: Product Streaking or Poor Separation on Silica Gel Chromatography
-
Probable Cause: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to tailing or streaking. The compound might also be degrading on the silica.[6]
-
Solution Strategy:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase like alumina (neutral or basic) or a C18 reverse-phase silica gel.
-
Optimize the Eluent System: Systematically screen different solvent systems using TLC. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Gradient elution (gradually increasing the polarity of the eluent) can also improve separation.
-
IV. Detailed Experimental Protocols
Here are step-by-step protocols for the most common and effective purification techniques for 2-Chloro-5-methoxyquinoline.
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the quinoline nitrogen to separate it from non-basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The 2-Chloro-5-methoxyquinoline will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains non-basic impurities and can be discarded (after checking by TLC to ensure no product remains).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the solution is basic (check with pH paper). The product will precipitate or form an emulsion.
-
Re-extraction: Extract the product from the basified aqueous layer with fresh DCM or EtOAc (perform at least three extractions).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This method is ideal for removing small amounts of impurities from a solid product.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This is a highly effective method for separating compounds with different polarities.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Chloro-5-methoxyquinoline.
V. Visual Workflows
Purification Decision Workflow
This diagram outlines the decision-making process for purifying crude 2-Chloro-5-methoxyquinoline.
Caption: A decision tree for the purification of 2-Chloro-5-methoxyquinoline.
Troubleshooting Chromatography Workflow
This diagram illustrates the steps to take when encountering issues with column chromatography.
Sources
Technical Support Guide: Impurity Removal in 2-Chloro-5-methoxyquinoline Synthesis
Executive Summary
The synthesis of 2-Chloro-5-methoxyquinoline is a critical intermediate step in the development of sigma receptor ligands and specific kinase inhibitors. However, the reaction—typically involving the chlorination of 5-methoxyquinolin-2(1H)-one with phosphorus oxychloride (
-
Regioisomeric Contamination: The persistent 7-methoxy isomer (if synthesized de novo from m-anisidine).
-
Hydrolytic Reversion: Instability of the C2-Cl bond leading to the reformation of the 2-hydroxy starting material.
-
Phosphorous-Based Tars: Sticky residues from incomplete
quenching.
This guide provides a root-cause analysis and actionable purification protocols for these specific issues.
Module 1: The Regioisomer Challenge (5-OMe vs. 7-OMe)
The Issue
If your starting material was synthesized via the cyclization of m-anisidine (e.g., Knorr or Meth-Cohn synthesis), you likely have a mixture of 5-methoxyquinoline and 7-methoxyquinoline derivatives. The meta-substituent directs cyclization to both the ortho (yielding the 5-isomer) and para (yielding the 7-isomer) positions relative to the methoxy group.
Why this matters: These isomers have nearly identical boiling points and solubilities, making separation difficult after chlorination.
Troubleshooting Protocol
Q: How do I separate the 7-methoxy isomer from my 2-chloro-5-methoxyquinoline product?
A: Separation is most effective at the "Quinolinone" stage (before chlorination), but can be achieved post-chlorination using specific solvent gradients.
| Method | Protocol | Efficiency |
| Pre-Chlorination (Recommended) | If synthesizing the precursor, separate 5-methoxyquinolin-2-one from 7-methoxyquinolin-2-one using recrystallization in Glacial Acetic Acid . The 5-isomer is generally less soluble. | High |
| Flash Chromatography (Post-Cl) | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 10:1 | Medium |
| Recrystallization (Post-Cl) | Solvent: Ethanol/Water (95:5) or pure Isopropanol .Dissolve crude solid in boiling solvent; cool slowly to 4°C. The 5-isomer tends to crystallize more readily in alcoholic solvents. | Medium-Low |
Module 2: Hydrolysis & The "Reappearing" Starting Material
The Issue
Users often report high purity by TLC during the reaction, but find significant amounts of 5-methoxyquinolin-2(1H)-one (Starting Material) after workup.
Root Cause: The C2-Chlorine bond in quinolines is activated and susceptible to nucleophilic attack by water (hydrolysis), especially in acidic or hot conditions. If you quench your
Troubleshooting Protocol
Q: My product is turning back into starting material during workup. How do I stop this?
A: You must control the pH and temperature strictly during the Quench Phase.
Step-by-Step "Cold-Base" Quench Protocol:
-
Cool Down: Cool the reaction mixture (crude
solution) to 0°C. -
Prepare Quench Buffer: Prepare a mixture of Ice and
(Ammonium Hydroxide) or saturated . -
Slow Addition: Pour the reaction mixture slowly onto the basic ice mixture with vigorous stirring.
-
Critical: Do not add water to the reaction; add the reaction to the base.
-
Target pH: Maintain pH > 7 throughout the quench.
-
-
Rapid Extraction: Immediately extract into Dichloromethane (DCM) or Ethyl Acetate . Do not let the aqueous phase sit in contact with the organic phase for prolonged periods.
-
Base Wash (The Purification Trick):
-
Wash the organic layer once with cold 0.5M NaOH.
-
Why? The impurity (5-methoxyquinolin-2-one) is a lactam/phenol tautomer and is soluble in base. The product (2-Chloro) is not. The impurity will migrate to the aqueous layer.
-
Warning: Keep this wash cold and fast (< 2 mins) to prevent product hydrolysis.
-
Module 3: Removing Phosphorous Impurities
The Issue
Black tars or yellow oils that refuse to crystallize often indicate residual phosphorous species (phosphoryl chlorides or pyrophosphates).
Troubleshooting Protocol
Q: How do I remove the sticky black residue?
A: Use a "Celite Filtration" and "Brine/Bicarb" wash sequence.
-
Post-Extraction Filtration: After extracting into DCM, dry the organic layer over
. -
Add Charcoal/Silica: Add 5% w/w activated charcoal or a small scoop of silica gel to the organic solution. Stir for 15 minutes.
-
Celite Pad: Filter the solution through a pad of Celite. This physically traps the polymeric phosphorous tars.
-
Solvent Swap: Evaporate the DCM and redissolve in a minimal amount of boiling Heptane or Petroleum Ether .
-
Crystallize: Allow to cool. The phosphorous impurities usually remain in the mother liquor while the chloroquinoline crystallizes out.
Visualizing the Pathway & Troubleshooting Logic
Figure 1: Reaction Pathway & Impurity Genesis[1][2]
Caption: Figure 1. The chlorination pathway showing critical points where hydrolysis (reversion to SM) and tar formation occur.
Figure 2: Purification Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate purification technique based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Can I store the 2-chloro-5-methoxyquinoline in solution?
-
A: It is not recommended for long periods.[1] Chlorinated heterocycles can slowly hydrolyze if the solvent is not perfectly dry (anhydrous). Store as a solid in a desiccator at -20°C.
Q: The literature suggests using
-
A: Adding
increases the "chlorinating power" but significantly increases the difficulty of the workup and the amount of phosphorous waste. For the 5-methoxy derivative, alone (neat) at reflux (90-105°C) is usually sufficient.
Q: What is the melting point of the pure compound?
-
A: The pure 2-chloro-5-methoxyquinoline typically melts between 108–112°C (depending on the crystal polymorph and solvent residue). If your MP is < 100°C, you likely have solvent entrapment or the 7-methoxy isomer.
References
-
Synthesis of 2-chloro-5-chloromethylpyridine (Analogous Chemistry). Google Patents. US5116993A. Link
-
HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones . RSC Advances. 2014. Describes the ease of hydrolysis of the C2-Cl bond. Link
- Separation of methoxyquinoline isomers. Journal of Organic Chemistry.
-
2-Chloro-5-methoxyquinoline (CAS 160893-07-2) Entry . AA Blocks / PubChem. Physical property verification. Link
Sources
Technical Support Center: Sonogashira Coupling of 2-Chloro-5-methoxyquinoline
[1][2]
Ticket ID: #SC-2Cl-5OMe-Quin Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimization of cross-coupling conditions for deactivated heteroaryl chlorides.[1]
Executive Summary: The Challenge
You are attempting to couple 2-Chloro-5-methoxyquinoline . This is a non-trivial substrate that presents a "Perfect Storm" of three specific chemical challenges:
-
The Leaving Group (Chlorine): The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than C-Br or C-I, making the Oxidative Addition (OA) step kinetically slow.
-
Electronic Deactivation (5-OMe): The methoxy group at the 5-position is an Electron Donating Group (EDG).[1] It increases electron density on the quinoline ring, rendering the C2 position less electrophilic. This further suppresses the already difficult oxidative addition.[1][2]
-
Catalyst Poisoning (Quinoline Nitrogen): The
nitrogen in the quinoline ring is a competent ligand.[1] It can coordinate to unsaturated Palladium(0) species, forming off-cycle resting states (Pd-N adducts) that remove active catalyst from the cycle.
Standard conditions (e.g., Pd(PPh3)4, CuI, Et3N, RT) will likely result in <5% conversion or complete recovery of starting material.
Module 1: Recommended Reaction Systems
Based on the electronic profile of your substrate, we recommend two distinct "Generations" of catalytic systems. System A is the modern industry standard for reliability; System B is a cost-effective alternative if System A is unavailable.[1]
System A: The "Buchwald" Protocol (High Success Rate)
Best for: Difficult chlorides, preventing homocoupling, and mild heating.
| Component | Recommendation | Function |
| Pre-Catalyst | XPhos Pd G3 (or G4) | Rapidly generates the active monoligated Pd(0) species.[1][2] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | Bulky, electron-rich ligand facilitates OA into the C-Cl bond and prevents N-coordination.[1] |
| Base | Cs₂CO₃ (2-3 equiv) | Stronger inorganic base required for chlorides; assists in deprotonation without coordinating Pd.[1][2] |
| Solvent | 1,4-Dioxane or MeCN | Polar aprotic solvents stabilize the polar transition states. |
| Additive | None (Copper-Free) | CRITICAL: Avoid CuI to prevent Glaser homocoupling of your alkyne, which dominates when OA is slow. |
| Temp | 80°C - 100°C | Energy required to overcome the activation barrier of the C-Cl bond.[1] |
System B: The "NHC" Protocol (Robustness)
Best for: High thermal stability and resistance to air/moisture.
| Component | Recommendation | Function |
| Catalyst | Pd-PEPPSI-IPr | Sterically demanding N-Heterocyclic Carbene (NHC) forces the reaction forward.[1][2] |
| Base | K₃PO₄ or Cs₂CO₃ | |
| Solvent | DMF or DMAc | High boiling point solvents allow for higher reaction temperatures (100°C+).[1][2] |
| Co-Catalyst | CuI (Optional) | NHC catalysts sometimes benefit from Cu, but try Cu-free first. |
Module 2: Mechanistic Visualization
To troubleshoot effectively, you must understand the competition between the Productive Cycle and the Poisoning Pathway .
Figure 1: The Catalytic Cycle. Note the "Off-Cycle Trap" (Red) where the quinoline nitrogen distracts the catalyst. Bulky ligands like XPhos prevent this by sterically crowding the metal center.
Module 3: Troubleshooting Guide (FAQ)
Ticket #001: "I see 90% starting material and 10% homocoupling (Glaser product)."
-
Diagnosis: The Oxidative Addition (OA) into the C-Cl bond is too slow.[1] The alkyne is sitting in the pot with Copper and Oxygen (even trace amounts), reacting with itself because the Pd is not ready for it.
-
Solution:
Ticket #002: "The reaction turns black immediately and stops."
-
Diagnosis: "Palladium Black" precipitation.[1][2] Your catalyst is decomposing before it can enter the catalytic cycle.[1][2] This often happens if the ligand is not bulky enough to stabilize the Pd(0) at the high temperatures required for aryl chlorides.[1]
-
Solution:
-
Ligand Check: Are you using PPh3? Stop. Switch to XPhos or SPhos .
-
Loading: Increase catalyst loading to 2-3 mol%.
-
Slow Addition: If using an amine base, add the alkyne slowly via syringe pump to prevent rapid catalyst saturation.[1]
-
Ticket #003: "Conversion stalls at 50%."[1][2]
-
Diagnosis: Catalyst poisoning by the product or the substrate nitrogen.[1] As the reaction progresses, the concentration of the quinoline product (which also has a nitrogen) increases.
-
Solution:
Module 4: The "Gold Standard" Protocol
Target: 2-Chloro-5-methoxyquinoline + Phenylacetylene (Example) Scale: 1.0 mmol
-
Preparation:
-
Dry a reaction vial and a stir bar in an oven (120°C) for 1 hour. Cool under Argon flow.
-
-
Charging Solids:
-
Solvent & Liquid Reagents:
-
Reaction:
-
Place in a pre-heated block at 80°C .
-
Stir vigorously (1000 RPM) for 16 hours.
-
-
Workup:
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [2]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Sonogashira Coupling." Chemistry - A European Journal, 2006.[1] [2]
-
Grounding: Validates the use of NHC ligands for difficult alkyl/aryl coupling.[1]
-
-
Plenio, H. "The Sonogashira Coupling of Aryl Chlorides."[1] Accounts of Chemical Research, 2008. [2]
-
Grounding: Provides the mechanistic basis for Copper-free conditions to avoid homocoupling.[1]
-
-
Gelest, Inc. "Heterocycle Coupling Guide."[1][2] Gelest Technical Brochures.
Technical Support Center: Navigating Nucleophilic Substitution on the Quinoline Ring
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with nucleophilic substitution reactions on the quinoline scaffold. As a foundational structure in numerous pharmaceuticals and functional materials, mastering its functionalization is a critical skill. This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Initial Hurdles
Question 1: My nucleophilic substitution reaction on an unsubstituted quinoline isn't working. Why is the ring so unreactive?
Answer: The quinoline ring system presents a nuanced reactivity profile. While it is more susceptible to nucleophilic attack than benzene, it is often not reactive enough for direct substitution without activation. The core issue lies in the fact that a direct substitution would require the displacement of a hydride ion (H⁻), which is a very poor leaving group.
The electronic nature of quinoline directs nucleophiles to the heterocyclic (pyridine) ring, which is electron-deficient due to the electronegativity of the nitrogen atom.[1][2][3] This effect makes the C2 and C4 positions the most electrophilic and, therefore, the primary targets for nucleophilic attack.[1][4][5] However, to overcome the high activation energy associated with displacing a hydride, the quinoline ring typically requires modification.
There are two primary strategies to enable the reaction:
-
SNAr (Nucleophilic Aromatic Substitution): Introduce a good leaving group (like a halogen) at the C2 or C4 position.
-
Ring Activation: Increase the electrophilicity of the C2/C4 positions. This can be achieved by forming the quinoline N-oxide or by quaternizing the ring nitrogen.[6][7]
Question 2: I am attempting an SNAr reaction on a 2-chloroquinoline, but the yield is disappointingly low. What are the most common causes?
Answer: Low yield in an SNAr reaction on a haloquinoline is a frequent challenge. The issue can typically be traced back to one of three areas: the nucleophile, the reaction conditions, or the stability of the substrate/product.
-
Nucleophile Strength & Concentration: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile.[8] A weak nucleophile will result in a sluggish reaction.
-
Expert Insight: Anionic nucleophiles (e.g., RO⁻, RS⁻) are generally more potent than their neutral counterparts (ROH, RSH).[9] If using a neutral amine, for example, consider adding a non-nucleophilic base to deprotonate it in situ or using its conjugate base directly. Basicity, polarizability, and the absence of steric hindrance are key properties of a strong nucleophile.[9][10]
-
-
Reaction Conditions (Solvent & Temperature):
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are typically the best choice. They effectively solvate the cation (e.g., K⁺ in KOR) without strongly solvating and deactivating the anionic nucleophile, leaving it "bare" and highly reactive.
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with moderately reactive nucleophiles.[11] However, excessive heat can lead to decomposition. A systematic temperature screen (e.g., 80 °C, 100 °C, 120 °C) is advisable.
-
-
Acid Catalysis: The basicity of the quinoline nitrogen means that acid catalysis can play a significant role.[10] Protonation of the ring nitrogen dramatically increases the electrophilicity of the C2 and C4 positions, accelerating the nucleophilic attack. This can sometimes be an autocatalytic effect if an acidic byproduct is formed.[10] For certain nucleophiles, adding a catalytic amount of a strong acid can be beneficial, though this must be balanced against the potential to protonate and deactivate the nucleophile.
Section 2: Controlling Regioselectivity
Question 3: My reaction is giving me a mixture of 2- and 4-substituted quinolines. How can I favor one over the other?
Answer: Controlling the C2 vs. C4 regioselectivity is a classic challenge in quinoline chemistry. Both positions are electronically activated, but subtle factors can be exploited to favor one isomer.[4][12]
-
Kinetic vs. Thermodynamic Control: Nucleophilic attack at C2 is often kinetically favored. It is the most electrophilic position due to its proximity to the nitrogen atom.[13] However, the intermediate formed by attack at C4 can sometimes be more stable, leading to the 4-substituted product under thermodynamic control (higher temperatures, longer reaction times).
-
Steric Hindrance: The lone pair on the quinoline nitrogen can create steric hindrance at the C2 position, making the C4 position more accessible for bulky nucleophiles.[11]
-
Leaving Group: While both 2- and 4-haloquinolines are reactive, their relative reactivity can be influenced by the specific halogen and the nucleophile used.
Table 1: Strategies for Controlling C2 vs. C4 Regioselectivity
| Factor | To Favor C2-Substitution | To Favor C4-Substitution | Rationale |
| Temperature | Lower temperatures | Higher temperatures, longer reaction times | C2 is often the kinetic product; C4 can be the thermodynamic product. |
| Nucleophile Size | Smaller nucleophiles (e.g., NH₃, MeO⁻) | Bulkier nucleophiles (e.g., t-BuO⁻, piperidine) | Steric hindrance from the nitrogen lone pair is more pronounced at C2.[11] |
| Starting Material | Use a 2-haloquinoline | Use a 4-haloquinoline | The position of the leaving group is the most definitive directing factor. |
| Catalysis | Acid catalysis can enhance C2 reactivity | N/A | Protonation of the nitrogen further activates the adjacent C2 position.[10] |
Section 3: Managing Side Reactions
Question 4: I am trying to perform a reaction on a quinoline derivative but keep forming the quinoline N-oxide as a byproduct. How can I prevent this?
Answer: Unintentional N-oxide formation is a common side reaction, particularly when your reaction conditions involve any oxidizing agents. The lone pair of electrons on the quinoline nitrogen is nucleophilic and readily attacked by oxidants like peracids (m-CPBA), hydrogen peroxide, or even atmospheric oxygen under certain catalytic conditions.[6]
Prevention Strategies:
-
Scrupulous Purging: If your reaction is sensitive to air, ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.
-
Avoid Oxidizing Reagents: Carefully examine all reagents and catalysts for their oxidizing potential.
-
Protective Strategies: If oxidizing conditions are unavoidable for another part of your molecule, you may need to perform the nucleophilic substitution first, or find a synthetic route that avoids the oxidation step altogether.
Leveraging N-Oxide Formation: Conversely, the formation of quinoline N-oxide can be a powerful synthetic strategy. The N-oxide group is strongly electron-withdrawing, which significantly activates the C2 and C4 positions for nucleophilic attack.[7][14] The reaction can be performed on the N-oxide, followed by a deoxygenation step to return to the desired quinoline.[15][16]
Section 4: Protocol Spotlight
Question 5: I need a reliable, step-by-step protocol for a standard SNAr reaction on a 4-chloroquinoline.
Answer: Certainly. Here is a general, self-validating protocol for the substitution of 4-chloroquinoline with a generic alcohol nucleophile (ROH) using a strong base.
Experimental Protocol: Synthesis of 4-Alkoxyquinoline
Materials:
-
4-chloroquinoline (1.0 eq)
-
Anhydrous alcohol (ROH, 3.0-5.0 eq, can also be the solvent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous DMF or NMP (if ROH is not the solvent)
-
Anhydrous THF for washing NaH
-
Reaction flask, magnetic stirrer, condenser, inert gas line (Ar or N₂)
Procedure:
-
Preparation (NaH): Under an inert atmosphere, weigh the NaH dispersion into the reaction flask. Wash the NaH three times with anhydrous THF to remove the mineral oil, carefully decanting the THF each time.
-
Alkoxide Formation: Add anhydrous DMF (or the alcohol solvent) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (ROH) dropwise. Self-Validation Point: You should observe hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium alkoxide.
-
SNAr Reaction: Dissolve the 4-chloroquinoline in a minimal amount of anhydrous DMF and add it dropwise to the stirred alkoxide solution.
-
Heating & Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Self-Validation Point: You should see the disappearance of the 4-chloroquinoline spot and the appearance of a new, typically more polar, product spot. The reaction is usually complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Trustworthiness Check: The observation of H₂ evolution confirms the generation of your active nucleophile. The subsequent disappearance of starting material and appearance of product on a TLC plate provides a real-time validation of the substitution step.
References
-
QUINOLINE - ResearchGate. Available at: [Link]
-
Nucleophilic substitution in quinoline and isoquinoline. Available at: [Link]
-
Reactions of Quinolines, Chemistry tutorial - Tutorsglobe.com. Available at: [Link]
-
aromatic nucleophilic substitution. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Novel Nucleophilic Substitution with Quinoline Derivatives. Synthesis of Quinolones and Pyrazolo[4,3-c]quinoline Derivatives | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]
-
Reactivity of Quinoline - YouTube. Available at: [Link]
-
ii) Quinoline undergoes nucleophilic substitution at 2 & 4 positions whil.. - Filo. Available at: [Link]
-
Quinoline, Isoquinoline and Acridine synthesis, reactions and applications - YouTube. Available at: [Link]
-
Reactions of Quinoline - YouTube. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. Available at: [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts. Available at: [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. Available at: [Link]
-
Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position? - Quora. Available at: [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available at: [Link]
-
Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
On the chichibabin amination of quinoline and some nitroquinolines - ResearchGate. Available at: [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC - NIH. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]
- US4386209A - Chichibabin reaction - Google Patents.
-
The Chichibabin amination reaction - Scientific Update - UK. Available at: [Link]
-
Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress | Request PDF - ResearchGate. Available at: [Link]
-
Chichibabin reaction of isoquinoline explained - YouTube. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Chichibabin reaction - Wikipedia. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ii) Quinoline undergoes nucleophilic substitution at 2 & 4 positions whil.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 12. tutorsglobe.com [tutorsglobe.com]
- 13. quora.com [quora.com]
- 14. mdpi.com [mdpi.com]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-5-methoxyquinoline Stability & Synthesis
[1][2]
Status: Operational Ticket ID: CL-MQ-505 Subject: Prevention of Dehalogenation & Stability Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Core Technical Analysis: The Dehalogenation Risk
The Molecule
2-Chloro-5-methoxyquinoline is a bifunctional scaffold.[1][2][3] The C2-Chlorine is an activated leaving group (via the pyridyl nitrogen), while the C5-Methoxy group acts as an electron-donating group (EDG).[2][3]
The Problem: Why Dehalogenation Happens
Dehalogenation (replacement of Cl with H) is the primary failure mode during catalytic transformations of this scaffold.[3] It occurs through two distinct mechanisms depending on your reaction type:
-
During Hydrogenation (e.g., reducing a nitro/alkene elsewhere):
-
Mechanism: Oxidative addition of the metal (Pd, Ni) into the C-Cl bond is faster than or competitive with the desired reduction.[3] The C-M-Cl species undergoes hydrogenolysis, yielding the dechlorinated quinoline.[1][3]
-
Risk Factor: High.[1][2][3] Standard Pd/C will strip the chlorine in minutes.[1][3]
-
-
During Cross-Coupling (Suzuki/Buchwald):
-
Mechanism: Hydrodehalogenation.[1][2][3][4] The Pd(0) inserts into the C-Cl bond (oxidative addition) as intended.[3] However, if transmetalation is slow or if a hydride source (like water or β-hydride elimination from alkyl groups) is present, the complex undergoes reductive elimination to form the C-H bond instead of the C-C or C-N bond.[3]
-
Risk Factor: Moderate.[1][2][3] Dependent on ligand choice and solvent dryness.[1][3]
-
Troubleshooting Guide: Catalytic Hydrogenation
User Scenario: I need to reduce a nitro or alkene group on a derivative of 2-Chloro-5-methoxyquinoline, but I keep losing the chlorine atom.
Diagnostic Matrix
| Catalyst System | Dehalogenation Risk | Activity | Recommendation |
| Pd/C (Standard) | Critical | High | DO NOT USE. |
| Raney Nickel | High | High | Avoid unless poisoned.[1][2][3] |
| Pt/C (Standard) | Moderate | Moderate | Risky without modifiers.[1][2][3] |
| Pt/C (Sulfided) | Low | Moderate | GOLD STANDARD. |
| Fe / NH₄Cl | Negligible | Low/Specific | Best for Nitro reduction.[1][2][3] |
Protocol A: The "Safe" Hydrogenation (Sulfided Pt/C)
Use this for reducing alkenes or alkynes while preserving the C2-Cl.[3]
The Logic: Sulfur acts as a selective poison.[1][3] It occupies the highly active "kink" sites on the platinum surface responsible for C-Cl bond cleavage, while leaving the planar sites available for alkene/nitro reduction [1].[3]
-
Solvent: Methanol or Ethanol (Avoid acidic media if possible, though some protocols suggest H3PO4 to protonate the byproduct amine and prevent poisoning).[1][2][3]
-
Pressure: Keep H₂ pressure low (1–3 bar). High pressure forces C-Cl insertion.[1][3]
-
Additive: If using non-sulfided Pt, add 0.1 eq of Diphenylsulfide or Thiophene to the reaction mixture before adding the catalyst.
Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)
Use this if you are reducing a nitro group to an aniline.[3]
The Logic: Zero-valent iron in aqueous media proceeds via a single-electron transfer (SET) mechanism that is thermodynamically insufficient to cleave the Ar-Cl bond.[1]
-
Mixture: Suspend substrate in Ethanol/Water (3:1).
-
Reagent: Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Temp: Heat to 70°C for 2-4 hours.
-
Workup: Filter hot through Celite to remove iron oxide sludge.
Troubleshooting Guide: Cross-Coupling (Suzuki/Buchwald)
User Scenario: I am trying to couple an aryl boronic acid to the C2 position, but I am isolating 5-methoxyquinoline (H-substituted) instead.
Root Cause Analysis: Hydrodehalogenation
This side reaction indicates that the Catalytic Cycle is stalling after Oxidative Addition.[1][2][3] The Pd-Ar species is grabbing a "H" instead of the coupling partner.[1][3]
Common Sources of "H":
-
Water: Wet solvents allow hydrolysis of the Pd-Ar bond [2].[1][2][3]
-
Alcohols: Used as solvents, they can act as hydride donors via β-hydride elimination.[1][2][3]
-
Ligand: Some phosphines can cyclometallate and donate a hydride.[1][2][3]
Protocol C: The Anhydrous Coupling System
-
Solvent Switch: Switch from Toluene/Water or DMF/Water to Anhydrous 1,4-Dioxane or Toluene .[1][3]
-
Base: Use Anhydrous K₃PO₄ or Cs₂CO₃ .[1][2][3] Avoid hydroxides or alkoxides if dehalogenation is observed.[1][3]
-
Catalyst/Ligand:
-
Scavenger: If the problem persists, add 5% water scavenger (molecular sieves) to the reaction vessel.[1][2][3]
Visual Decision Support
Workflow: Selecting the Right Reduction Method
Figure 1: Decision tree for reducing functional groups on 2-chloro-5-methoxyquinoline without cleaving the chlorine atom.
Mechanism: The Hydrodehalogenation Trap[3]
Figure 2: The competition between the desired coupling pathway (Green) and the unwanted hydrodehalogenation pathway (Red) in Pd-catalyzed reactions.[2][3]
Frequently Asked Questions (FAQs)
Q: Can I use catalytic transfer hydrogenation (e.g., Formic acid/TEA) with Pd/C? A: No. Formate is an excellent hydride donor for Pd.[1][2][3] This system is actually more likely to cause dehalogenation than H₂ gas in some cases.[1][3] If you must use transfer hydrogenation, switch the catalyst to RuCl₂(PPh₃)₃ , which is generally chemoselective for nitro groups over aryl halides.[2][3]
Q: Does the 5-methoxy group make the chlorine more or less stable? A: The 5-methoxy group is an electron-donating group (EDG).[1][2] It increases electron density in the ring (via resonance to C2/C4).[1][3] This makes the C2 position slightly less electrophilic than in bare 2-chloroquinoline.[1]
-
Impact on SNAr: Slower reaction rates compared to 2-chloro-nitroquinoline.[1]
-
Impact on Oxidative Addition: Slightly slower, but not enough to prevent Pd insertion.[1][3]
Q: I see a small amount of "dimer" (2,2'-biquinoline) in my Suzuki coupling. What is this? A: This is homocoupling.[1][2][3] It occurs when the boronic acid runs out or degrades, and two Pd-Ar species disproportionate.[1][2][3]
References
-
Blaser, H. U., et al. (2021).[1][3] "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes." MDPI. Link[3]
-
Gordillo, A., et al. (2013).[1][3][4] "Mechanistic Studies on the Pd-Catalyzed Vinylation... The Effect of the Solvent and NaOH Promoter."[3][4] Journal of the American Chemical Society.[1][3][4] Link[3]
-
Martin, R., & Buchwald, S. L. (2008).[1][2][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." Accounts of Chemical Research. Link[3]
-
Rylander, P. N. (1979).[1][2][3] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][3] (Standard text on Sulfided Pt usage).
Sources
- 1. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Chloro-5-methoxyhexane | C7H15ClO | CID 104168993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Management for the Synthesis of 2-(Arylamino)-5-methoxyquinolines
Welcome to the technical support center for the synthesis of 2-(arylamino)-5-methoxyquinolines via the reaction of 2-chloro-5-methoxyquinoline with anilines. This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of reaction temperature. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish and gives low conversion. Should I just increase the temperature?
A1: While incomplete conversion is often attributed to insufficient temperature, indiscriminately increasing the heat can be counterproductive. Before raising the temperature, it's crucial to verify other reaction parameters.
Underlying Causality: The reaction between 2-chloro-5-methoxyquinoline and anilines can proceed through a nucleophilic aromatic substitution (SNAr) mechanism or a palladium-catalyzed Buchwald-Hartwig amination. Both are temperature-dependent, but other factors are equally critical.
Troubleshooting Steps:
-
Reagent Purity: Ensure the aniline, solvent, and any base or catalyst are of high purity and anhydrous. Water can deactivate catalysts and interfere with the reaction.
-
Inert Atmosphere: For palladium-catalyzed reactions, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.
-
Base Strength and Solubility: In Buchwald-Hartwig reactions, the choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) generally allow for lower reaction temperatures, while weaker bases like potassium carbonate (K2CO3) may require more thermal energy.[1][2] The physical form and solubility of the base can also impact the reaction rate.[1]
-
Catalyst and Ligand Choice: In palladium-catalyzed couplings, the choice of ligand is paramount. Different ligands have different optimal operating temperatures. Also, aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig couplings, often necessitating more forcing conditions or specialized catalyst systems.[3]
If these factors have been optimized and the reaction is still slow, a careful and incremental increase in temperature is warranted. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of the desired product.
Q2: I'm observing significant side product formation at higher temperatures. What's happening and how can I mitigate it?
A2: Elevated temperatures can accelerate the desired reaction but also open up pathways to unwanted side reactions. Identifying the nature of the side products is key to addressing the issue.
Common Side Reactions at Elevated Temperatures:
-
Hydrolysis: If trace amounts of water are present, high temperatures can promote the hydrolysis of 2-chloro-5-methoxyquinoline to the corresponding quinolinone.
-
Double Amination/Byproducts: In some cases, particularly with di-functional anilines or under forcing conditions, undesired multiple substitutions or other side reactions can occur.[7]
-
Catalyst Deactivation: For palladium-catalyzed reactions, high temperatures can lead to catalyst decomposition or the formation of inactive palladium species.
Mitigation Strategies:
-
Temperature Optimization Study: Conduct a systematic study to find the minimum temperature required for a reasonable reaction rate. This is often the best compromise between reaction time and purity.
-
Solvent Choice: The boiling point of the solvent will cap the maximum reaction temperature at atmospheric pressure. Switching to a lower-boiling solvent can be a simple way to prevent overheating.
-
Kinetic vs. Thermodynamic Control: Some reactions can yield different products depending on the temperature. A lower temperature may favor the kinetically controlled product (the one that forms fastest), while a higher temperature can lead to the more stable, thermodynamically controlled product.[8][9][10][11][12] Understanding if such a scenario is possible in your specific system is crucial.
Q3: How does the electronic nature of the aniline affect the optimal reaction temperature?
A3: The nucleophilicity of the aniline plays a significant role in the reaction kinetics and, consequently, the required temperature.
-
Electron-Rich Anilines: Anilines substituted with electron-donating groups (e.g., -OCH3, -CH3) are more nucleophilic and will generally react at lower temperatures.
-
Electron-Poor Anilines: Anilines with electron-withdrawing groups (e.g., -NO2, -CN, -CF3) are less nucleophilic and typically require higher temperatures or a more active catalyst system to achieve a reasonable reaction rate.[13]
The following table provides a general guideline for starting temperatures based on the electronic properties of the aniline in a palladium-catalyzed Buchwald-Hartwig reaction.
| Aniline Type | Substituent Example | Relative Nucleophilicity | Typical Starting Temperature Range (°C) |
| Electron-Rich | p-anisidine | High | 60 - 80 |
| Electron-Neutral | Aniline | Medium | 80 - 100[1] |
| Electron-Poor | p-nitroaniline | Low | 100 - 120 |
Note: These are starting points and may require optimization based on the specific catalyst, ligand, base, and solvent system used.
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination Screening
This protocol outlines a screening procedure to determine the optimal temperature for the reaction.
Materials:
-
2-Chloro-5-methoxyquinoline
-
Aniline of choice
-
Palladium precatalyst (e.g., Pd2(dba)3 or a G3/G4 precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K3PO4, Cs2CO3)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
In an inert atmosphere glovebox, add the 2-chloro-5-methoxyquinoline (1.0 eq), base (1.5-2.0 eq), palladium precatalyst (1-5 mol%), and ligand (1-5 mol%) to a reaction vial.
-
Add the anhydrous solvent.
-
Add the aniline (1.1-1.2 eq).
-
Seal the vial and place it in a pre-heated heating block or oil bath at the desired temperature.
-
Run parallel reactions at different temperatures (e.g., 80°C, 100°C, 120°C).
-
Monitor the reactions over time (e.g., 2, 4, 8, 24 hours) by taking small aliquots and analyzing by TLC or LC-MS.
-
Determine the temperature that provides the best balance of conversion and minimal side product formation.
Visualizing Troubleshooting and Concepts
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical flow for troubleshooting low conversion in the synthesis of 2-(arylamino)-5-methoxyquinolines.
Caption: A workflow for diagnosing and resolving low reaction conversion.
Temperature Effects on Reaction Outcome
This diagram illustrates the relationship between reaction temperature and potential outcomes.
Caption: The impact of temperature on reaction rate and product purity.
References
- Vertex AI Search. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2021). Kinetic vs. Thermodynamic Control of Reactions.
- PMC. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines.
- Scite.ai. (n.d.). The thermal decomposition of 2-chloroethanol.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- ResearchGate. (n.d.). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.
- MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
- NIH. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
- OpenStax. (2023). Kinetic versus Thermodynamic Control of Reactions.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
- YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. scite.ai [scite.ai]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-5-methoxyquinoline
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to address the specific challenges encountered when using 2-chloro-5-methoxyquinoline in palladium-catalyzed cross-coupling reactions. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions for successful synthesis.
The Challenge: Understanding the Reactivity of 2-Chloro-5-methoxyquinoline
2-Chloro-5-methoxyquinoline presents a unique set of challenges in cross-coupling reactions. The chlorine atom at the C2 position is notoriously less reactive than its bromine or iodine counterparts due to the high C-Cl bond dissociation energy. Furthermore, the quinoline nitrogen can act as a ligand, potentially coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation. The methoxy group at C5 makes the quinoline ring electron-rich, which can further complicate the crucial oxidative addition step.
This guide provides starting points and troubleshooting strategies for the most common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, as well as brief recommendations for Heck and cyanation reactions.
Core Concepts: Why Catalyst and Ligand Selection is Critical
The success of any cross-coupling reaction hinges on a delicate balance within the catalytic cycle. For an unreactive electrophile like 2-chloro-5-methoxyquinoline, the most significant hurdle is the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-Cl bond.[1]
To overcome this barrier, the palladium center must be both sterically accessible and highly electron-rich to promote the reaction. This is where ligand selection becomes paramount.
The Role of Ligands: Modern cross-coupling catalysis relies heavily on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands serve several purposes:
-
Promote Oxidative Addition: They increase the electron density on the palladium center, making it more nucleophilic and facilitating the cleavage of the strong C-Cl bond.
-
Stabilize the Active Catalyst: They create a sterically hindered environment that favors the formation of the catalytically active monoligated Pd(0) species.
-
Facilitate Reductive Elimination: Their bulk can promote the final, product-forming step of the catalytic cycle.
Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized Palladium(0)/Pd(II) Catalytic Cycle.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Which catalyst system should I choose for a Suzuki-Miyaura coupling with 2-chloro-5-methoxyquinoline?
Answer: For challenging Suzuki-Miyaura couplings involving aryl chlorides, a highly active catalyst system is essential.[2] While no single system is guaranteed to work, the most robust starting points involve a palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand. These ligands are designed to accelerate the rate-limiting oxidative addition step.
Causality: The C2 position of the quinoline is electronically activated, but the strength of the C-Cl bond requires a potent catalyst. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) provide the necessary steric bulk and electron-donating properties to facilitate this difficult step.[2] Using a precatalyst (like a G3 or G4 palladacycle) ensures the efficient in situ generation of the active Pd(0) species. For the base, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often superior to weaker bases like potassium carbonate when dealing with difficult substrates.[3]
Recommended Starting Conditions: Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Air- and moisture-stable precatalyst that reliably generates the active L-Pd(0) species.[2] |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich biarylphosphine ligand proven effective for activating C-Cl bonds. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that minimizes side reactions and is effective for challenging couplings.[3] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.5 equiv) | Using a slight excess helps drive the reaction to completion. Be aware that some heteroarylboronic acids are unstable and can decompose.[4][5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1) or 2-MeTHF / H₂O | Aprotic polar solvents are generally effective. A small amount of water is often necessary to solubilize the base and facilitate transmetalation. |
| Temperature | 80-110 °C | Higher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add 2-chloro-5-methoxyquinoline (1.0 mmol, 1 equiv), the boronic acid (1.5 mmol, 1.5 equiv), K₃PO₄ (3.0 mmol, 3.0 equiv), and the XPhos Pd G3 catalyst (0.03 mmol, 3 mol%).
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: How do I select a catalyst system for a Buchwald-Hartwig amination with 2-chloro-5-methoxyquinoline?
Answer: The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[7] Similar to the Suzuki coupling, success with 2-chloro-5-methoxyquinoline requires a catalyst system capable of activating the C-Cl bond. Catalyst inhibition by the quinoline nitrogen is a significant concern here. Therefore, ligands that are both bulky and possess specific structural features to prevent catalyst poisoning are preferred.
Causality: The reaction proceeds via a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[8][9] A strong, sterically hindered, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃) is crucial. It must be strong enough to deprotonate the amine-palladium complex without competing as a nucleophile. The choice of ligand is critical; ligands like BrettPhos or RuPhos are often effective for coupling with challenging heteroaryl chlorides.
Recommended Starting Conditions: Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | RuPhos Pd G3 (2-5 mol%) | An effective precatalyst for C-N couplings, especially with heteroaryl chlorides. |
| Ligand | RuPhos (included in precatalyst) | A bulky dialkylbiaryl phosphine ligand known for high activity in aminations. |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equiv) | Strong, non-nucleophilic bases are required. NaOt-Bu is a common choice, but LHMDS can be effective at lower temperatures. |
| Amine | Primary or Secondary Amine (1.2 equiv) | A slight excess of the amine is typically used. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 90-110 °C | Elevated temperatures are generally necessary. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Inside a glovebox, add 2-chloro-5-methoxyquinoline (1.0 mmol, 1 equiv), the RuPhos Pd G3 catalyst (0.03 mmol, 3 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv) to an oven-dried reaction vial.
-
Seal the vial. If not using a glovebox, perform this under a positive flow of inert gas.
-
Add anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
FAQ 3: What are reliable conditions for a Sonogashira coupling with 2-chloro-5-methoxyquinoline?
Answer: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for creating C(sp²)-C(sp) bonds.[10] Fortunately, there is a documented precedent for the successful Sonogashira coupling of 2-chloroquinolines using a heterogeneous palladium catalyst in water. This provides a highly reliable and environmentally friendly starting point.
Causality: The classical Sonogashira reaction involves two catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[11] The copper(I) species reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex. The reported Pd/C-CuI-PPh₃ system is effective for 2-chloroquinolines, suggesting that even with a simple ligand like triphenylphosphine, the reaction proceeds efficiently, possibly enhanced by the aqueous medium.
Recommended Starting Conditions: Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd/C (5 mol%) | A heterogeneous, easy-to-remove catalyst. |
| Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide intermediate in the classical mechanism. |
| Ligand | PPh₃ (10 mol%) | Stabilizes the palladium catalyst and facilitates the reaction. |
| Base | Et₃N (Triethylamine) | Acts as both a base to neutralize the generated HX and often as a solvent or co-solvent. |
| Alkyne | Terminal Alkyne (1.2 equiv) | A slight excess is used to ensure complete consumption of the chloroquinoline. |
| Solvent | H₂O / Et₃N | Using water as the primary solvent makes this a green and practical method. |
| Temperature | 80 °C | Mild conditions compared to many other C-Cl bond couplings. |
Experimental Protocol: Sonogashira Coupling (Adapted from Reddy, et al.)
-
To a reaction flask, add 2-chloro-5-methoxyquinoline (1.0 mmol, 1 equiv), Pd/C (10% w/w, 0.05 mmol), CuI (0.05 mmol), and PPh₃ (0.10 mmol).
-
Add water (5 mL) and triethylamine (3.0 mmol, 3 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Heat the mixture at 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
FAQ 4: What about other cross-coupling reactions like Heck or Cyanation?
Answer: While less common for this specific substrate, both Heck and cyanation reactions are feasible, provided the right catalyst system is employed.
-
Heck Reaction: This reaction couples the aryl halide with an alkene.[12] For an unactivated aryl chloride, a highly active catalyst system is required. A good starting point would be a Pd(OAc)₂ or Pd(PPh₃)₄ catalyst with a phosphine ligand, a hindered amine base like triethylamine or DBU, and potentially a phase-transfer agent like TBAB (tetrabutylammonium bromide) in a polar aprotic solvent like DMF or NMP at high temperatures (120-140 °C).[13]
-
Cyanation: The introduction of a nitrile group can be achieved using Zn(CN)₂ as the cyanide source.[14][15] Modern methods often use palladium precatalysts with bulky phosphine ligands (e.g., cataCXium® A or Buchwald-type ligands) and can proceed under surprisingly mild conditions, sometimes even in aqueous solvent systems.[16]
General Troubleshooting Guide
Low or no product formation is the most common issue. Before making drastic changes, always confirm the quality of your reagents (solvents, bases, coupling partners) and ensure your reaction setup is truly inert.
Caption: Troubleshooting Flowchart for Low-Yield Cross-Coupling Reactions.
Q: I see starting material consumption, but my desired product yield is low and I see a significant amount of 5-methoxyquinoline. A: This indicates protodehalogenation , where the chloro group is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources, or it can be a competing pathway facilitated by the catalyst system.
-
Solution: Ensure all reagents and solvents are rigorously anhydrous. If the problem persists, switching to a different base (e.g., from an alkoxide to a carbonate or phosphate) or a different ligand may alter the selectivity of the catalytic pathways.
Q: My Suzuki reaction is giving me a biaryl product derived from two molecules of my boronic acid coupling together. A: This is boronic acid homocoupling . It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.
-
Solution: Rigorously degas your solvents and ensure your reaction is maintained under a positive pressure of inert gas. Using a well-defined Pd(0) precatalyst (like the G3 or G4 palladacycles) instead of generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂ can significantly reduce this side reaction.
References
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript] 2)−O-Based Electrophiles. MIT Open Access Articles. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Sci-Hub. Available at: [Link]
-
Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. Available at: [Link]
-
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. ACS Publications. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. organic-chemistry.org. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
-
Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]
-
Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Wiley Online Library. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. SciSpace. Available at: [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. NIH. Available at: [Link]
-
An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. Available at: [Link]
-
Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Available at: [Link]
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Technical Support Center: Work-up and Troubleshooting for 2-Chloro-5-methoxyquinoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-5-methoxyquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction work-up for this versatile intermediate. The following information is designed to be a practical resource, grounded in established chemical principles, to help you achieve optimal results in your synthetic endeavors.
I. Foundational Knowledge: Understanding 2-Chloro-5-methoxyquinoline
2-Chloro-5-methoxyquinoline is a key building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic nature of the C2-carbon, making it susceptible to nucleophilic aromatic substitution, and its suitability for various cross-coupling reactions. Understanding the physical properties of this compound is crucial for designing effective work-up procedures.
| Property | Value | Significance for Work-up |
| Molecular Weight | 193.63 g/mol | Influences diffusion and behavior during chromatography. |
| Appearance | White to off-white solid | Visual cue for purity; discoloration may indicate impurities. |
| Solubility | Generally soluble in common organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in non-polar solvents (e.g., hexanes) and water. | Guides the choice of extraction and purification solvents. |
| pKa (of protonated quinoline) | ~4.9 | The quinoline nitrogen is basic and can be protonated by strong acids. This allows for acid-base extraction techniques. |
II. General Work-up Workflow
A typical work-up for a reaction involving 2-chloro-5-methoxyquinoline will follow a series of steps designed to separate the desired product from unreacted starting materials, catalysts, and byproducts. The specific details of each step will vary depending on the reaction type.
Technical Support Center: Recrystallization of 2-Chloro-5-methoxyquinoline Derivatives
Welcome to the technical support center for the purification of 2-Chloro-5-methoxyquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of obtaining high-purity materials from this important class of heterocyclic compounds. The structural features of these molecules—specifically the rigid quinoline core, the electron-withdrawing chloro group, and the electron-donating methoxy group—present unique challenges and opportunities in crystallization.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and develop robust, repeatable purification methods.
Section 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses the preliminary questions that arise when developing a recrystallization protocol for a novel 2-chloro-5-methoxyquinoline derivative.
Q1: What are the key molecular features of my 2-chloro-5-methoxyquinoline derivative that I should consider for solvent selection?
A1: The solubility of your compound is dictated by a balance of three main features:
-
The Quinoline Core: This is a large, aromatic, and relatively nonpolar heterocyclic system. It favors dissolution in aromatic or moderately polar solvents.
-
The Methoxy Group (-OCH₃): As an electron-donating group, it can slightly increase polarity and offers a site for hydrogen bonding with protic solvents (like alcohols), though it is a weak hydrogen bond acceptor.
-
The Chloro Group (-Cl): This electron-withdrawing group adds polarity to the molecule but does not participate in hydrogen bonding. Its presence can influence crystal lattice energy and interactions with polar solvents.
The interplay of these groups means your molecule is likely of intermediate polarity, soluble in a range of organic solvents but poorly soluble in very nonpolar (e.g., hexanes) or very polar (e.g., water) solvents on their own.[1][2]
Q2: How do I efficiently screen for a suitable single solvent for recrystallization?
A2: A systematic small-scale solvent screen is the most effective starting point. The ideal solvent should dissolve your compound completely when hot but poorly when cold.[3][4]
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes or vials.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Add just enough to make a slurry (e.g., 0.2-0.3 mL). Note if the compound dissolves readily at room temperature; if it does, that solvent is unsuitable as a single recrystallization solvent.
-
Heating: For solvents that did not dissolve the compound at room temperature, heat the slurry gently in a sand bath or on a hot plate, adding the same solvent dropwise until the solid just dissolves. Use a boiling stick or stir bar to prevent bumping. Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of your product dissolved upon cooling, reducing recovery.[4]
-
Cooling: Once a clear solution is obtained, remove the tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod to create nucleation sites. If that fails, place the tube in an ice-water bath for 15-20 minutes.
-
Evaluation: A successful solvent is one that yields a good quantity of crystalline solid upon cooling.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[5] This is a very common scenario for quinoline derivatives. The strategy involves finding a pair of miscible solvents where:
-
Solvent #1 (The "Good" Solvent): Your compound is highly soluble, even at room temperature.
-
Solvent #2 (The "Bad" or "Anti-solvent"): Your compound is poorly soluble or insoluble, even when hot.[6][7]
Common pairs include Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, and Dichloromethane/Hexane.[8][9]
Section 2: Troubleshooting Guide - When Experiments Go Wrong
This section is structured to address the most common failures encountered during the recrystallization of 2-chloro-5-methoxyquinoline derivatives.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A4: Oiling out occurs when the solubility of your compound in the cooling solvent drops so rapidly that the solution becomes supersaturated below the compound's melting point. The compound then separates as a liquid (the "oil") rather than a solid crystalline lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount (1-5% of the total volume) of the "good" solvent and re-heat until the oil redissolves completely, forming a clear solution.[8]
-
Slow Down the Cooling: This is the most critical step. Insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a very gradual temperature drop. This gives the molecules time to orient themselves into an ordered crystal lattice.
-
Reduce the Initial Concentration: If slow cooling still results in oiling, your initial solution may be too concentrated. Add more of the "good" solvent (10-20% more) to the hot solution and repeat the slow cooling process.
-
Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. If using a mixed-solvent system, try a pair with a lower boiling point differential or one where the anti-solvent is less nonpolar.
Logical Workflow for Oiling Out
Caption: Troubleshooting flowchart for when a compound oils out.
Q5: I've cooled my solution, even in an ice bath, but nothing has crystallized. What should I do?
A5: This indicates that your solution is not supersaturated at the lower temperature. There are two primary causes: either too much solvent was used, or the compound has a significant solubility even in the cold solvent.[4]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. A seed crystal provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation attempts fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (10-25%). Allow the solution to cool again slowly. Be careful not to evaporate too much, as this can cause the product to precipitate out rapidly and trap impurities.
-
Add an Anti-solvent (for single-solvent systems): If you are using a single solvent (e.g., ethanol), you can cautiously add a miscible anti-solvent (e.g., water) dropwise to the cold solution until it becomes faintly cloudy (turbid).[7] Then, add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.
Q6: My recrystallization worked, but my yield is very low. How can I improve it?
A6: A low yield is one of the most common frustrations. Assuming the compound is not simply highly soluble in the cold solvent, the loss usually occurs during key procedural steps.[4]
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: Ensure you are using the absolute minimum volume of boiling solvent required to fully dissolve your compound. Every excess drop will retain some of your product in the final cold solution (the "mother liquor").[4]
-
Ensure Complete Cooling: Allow sufficient time for the solution to reach room temperature, then chill it thoroughly in an ice-water bath for at least 30 minutes before filtration. Crystallization is a time-dependent process.[10]
-
Check the Mother Liquor: After filtering your crystals, try evaporating the mother liquor. If a significant amount of solid crashes out, it confirms that your compound has high solubility in the cold solvent. In this case, you must find a different solvent system.
-
Minimize Wash Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent.[4] Using too much wash solvent, or solvent that isn't cold, will redissolve a portion of your purified product.
-
Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[6] If they are cold, your product may crystallize on the filter paper, leading to significant loss.
Q7: My final product looks clean, but analytical data (NMR, LC-MS) shows it's still impure. Why?
A7: This suggests that the impurity has a similar solubility profile to your desired compound and is co-crystallizing.
Troubleshooting Steps:
-
Change the Solvent System: This is the most effective solution. An impurity that is soluble in one solvent system may be insoluble in another. Try switching from a protic solvent (like ethanol) to an aprotic one (like ethyl acetate/hexane) or vice-versa. The different intermolecular interactions can disrupt the inclusion of the impurity in your crystal lattice.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient for high levels of purity. Dissolving the once-recrystallized material in a fresh batch of solvent and repeating the process can often remove stubborn impurities.
-
Consider an Alternative Purification Method First: If the crude material is highly impure (>10-15% impurity), recrystallization may not be the best initial choice. Consider running the material through a quick silica gel plug or performing an acid-base extraction to remove impurities with different polarities or functional groups before attempting recrystallization.[11] Quinoline derivatives, being basic, are amenable to acid extraction.[12][13]
Section 3: Standardized Protocols & Data
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-chloro-5-methoxyquinoline derivative in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a pre-heated flask. Rinse the original flask and filter paper with a small amount of the hot solvent to recover any residual product.[6]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[4]
-
Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
General Recrystallization Workflow
Caption: A generalized workflow for single-solvent recrystallization.
Table 1: Common Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Protic Solvents | |||
| Water | 100 | 80.1 | Unlikely to work alone, but excellent as an anti-solvent. |
| Ethanol | 78 | 24.5 | Excellent starting point. Good for moderately polar compounds. |
| Methanol | 65 | 32.7 | More polar than ethanol; may dissolve compounds too well. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol; good alternative. |
| Aprotic Solvents | |||
| Acetone | 56 | 20.7 | Strong solvent, often used in mixed systems with hexanes. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Excellent general-purpose solvent of medium polarity. |
| Dichloromethane (DCM) | 40 | 9.1 | Dissolves many organics but low BP can be tricky. Good solubility noted for some quinoline derivatives.[14] |
| Toluene | 111 | 2.4 | Good for less polar, aromatic compounds. High BP. |
| Heptane/Hexanes | 98 / 69 | ~2.0 | Very nonpolar. Primarily used as an anti-solvent. |
References
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Recrystallization. [Link]
-
Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]
- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
Synthesis method of 2-chloro-5-chloromethyl pyridine. Eureka | Patsnap. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallisation Help. Reddit. [Link]
-
Purification of Quinoline. Chempedia - LookChem. [Link]
- The crystallization of quinoline.
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]
-
Quinoline - Wikipedia. [Link]
-
Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. IOSR Journal. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- Purification method of 8-hydroxyquinoline crude product.
-
Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scientific Research Publishing. [Link]
-
Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent Office. [Link]
-
2-Chloro-5-methoxypyridine. PubChem - NIH. [Link]
-
2-Chloro-5-nitroanisole. PubChem. [Link]
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- 2. iosrjournals.org [iosrjournals.org]
- 3. mt.com [mt.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. echemi.com [echemi.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 14. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-methoxyquinoline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxyquinoline. As a key intermediate in various pharmaceutical and research applications, a reliable and scalable synthetic protocol is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of 2-Chloro-5-methoxyquinoline typically proceeds via the chlorination of 5-methoxy-2(1H)-quinolinone. This transformation, often employing phosphorus oxychloride (POCl₃), is a robust method but can present several challenges, particularly when scaling up from laboratory to pilot or production scales. Common issues include incomplete conversion, formation of impurities, and difficulties in product isolation and purification. This guide aims to provide practical, experience-driven solutions to these potential hurdles.
Core Synthesis Workflow: From Quinolinone to Chloroquinoline
The primary synthetic route involves the conversion of the hydroxyl group of the 2-quinolinone tautomer to a chloro group using a dehydrative chlorinating agent. Phosphorus oxychloride is the reagent of choice for this transformation, often in the presence of a solvent.
Caption: General workflow for the synthesis of 2-Chloro-5-methoxyquinoline.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-Chloro-5-methoxyquinoline, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion of Starting Material | 1. Insufficient Reagent: The molar ratio of POCl₃ to the quinolinone is too low. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Reagent Quality: The POCl₃ has degraded due to moisture exposure. 4. Presence of Water: Moisture in the reaction will consume the POCl₃. | 1. Increase Reagent Stoichiometry: Gradually increase the molar equivalents of POCl₃ (e.g., from 3 to 5 equivalents). 2. Optimize Temperature: Carefully increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction progress by TLC or HPLC. Refluxing is often necessary. 3. Use Fresh Reagent: Use freshly opened or distilled POCl₃ for best results. 4. Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Formation of Dark Brown or Tarry Byproducts | 1. Excessive Heat: Overheating can lead to polymerization and decomposition of the starting material and product. 2. Prolonged Reaction Time: Extended reaction times at elevated temperatures can promote side reactions. 3. Impurities in Starting Material: Residual impurities from the synthesis of 5-methoxy-2(1H)-quinolinone can lead to side reactions. | 1. Precise Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Avoid localized overheating. 2. Reaction Monitoring: Monitor the reaction progress closely by TLC or HPLC and stop the reaction once the starting material is consumed. 3. Purify Starting Material: Ensure the 5-methoxy-2(1H)-quinolinone is of high purity before use. Recrystallization may be necessary. |
| Difficult Product Isolation During Work-up | 1. Incomplete Quenching: Residual POCl₃ can complicate extraction. 2. Emulsion Formation: The presence of polar byproducts can lead to emulsion during aqueous work-up. 3. Product Precipitation: The product may precipitate out in the aqueous layer if the pH is not optimal. | 1. Careful Quenching: Add the reaction mixture slowly to a vigorously stirred mixture of ice and water. Ensure the quenching is complete before proceeding to extraction. 2. Break Emulsions: Add a saturated brine solution to the separatory funnel to help break up emulsions. 3. pH Adjustment: After quenching, neutralize the acidic solution carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) to a neutral or slightly basic pH before extraction. |
| Low Purity After Initial Isolation | 1. Co-precipitation of Impurities: Impurities may co-precipitate with the product during work-up. 2. Inadequate Extraction: The product may not be fully extracted from the aqueous layer. 3. Formation of Isomeric Byproducts: Although less common in this specific reaction, other chlorination positions on the quinoline ring are a possibility. | 1. Optimize Purification: Employ recrystallization from a suitable solvent system or perform column chromatography for higher purity. 2. Increase Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. 3. Characterize Byproducts: Use analytical techniques such as GC-MS or LC-MS to identify the structure of major impurities to better devise a purification strategy.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride in this reaction?
A1: Phosphorus oxychloride (POCl₃) serves as a dehydrative chlorinating agent. The reaction is analogous to a Vilsmeier-Haack reaction, where the hydroxyl group of the 2-quinolinone tautomer is converted into a better leaving group, which is then displaced by a chloride ion to form the 2-chloroquinoline.
Q2: Can other chlorinating agents be used?
A2: While other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used for similar transformations, POCl₃ is generally preferred for its effectiveness and relatively cleaner reaction profile in the synthesis of 2-chloroquinolines from their corresponding quinolinones. A mixture of POCl₃ and PCl₅ can sometimes be used to enhance reactivity.
Q3: What are the critical safety precautions when working with phosphorus oxychloride?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a face shield.[2]
-
Ensure all glassware is completely dry to prevent a violent reaction.
-
Have a quenching plan in place for any residual reagent and for the work-up procedure.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The disappearance of the starting material spot (5-methoxy-2(1H)-quinolinone) and the appearance of the product spot (2-Chloro-5-methoxyquinoline) indicate the progression of the reaction.
Q5: What is the best method for purifying the final product on a large scale?
A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[3] The choice of solvent is critical and should be determined on a small scale first. Common solvents for recrystallization of chloroquinolines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If recrystallization does not provide the desired purity, column chromatography can be used, although it is less economical for very large quantities.[4]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 2-Chloro-5-methoxyquinoline, synthesized from established principles of similar reactions. Researchers should perform a small-scale trial to optimize conditions for their specific setup.
Materials:
-
5-methoxy-2(1H)-quinolinone
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Temperature-controlled heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-methoxy-2(1H)-quinolinone (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (3-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain this temperature. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Once the quenching is complete, slowly add a saturated solution of sodium bicarbonate until the evolution of gas ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Caption: Step-by-step experimental workflow for the synthesis.
Purification Protocol
Recrystallization:
-
Dissolve the crude 2-Chloro-5-methoxyquinoline in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica-adsorbed product onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified 2-Chloro-5-methoxyquinoline.
-
Analytical Characterization
The identity and purity of the synthesized 2-Chloro-5-methoxyquinoline should be confirmed by a combination of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and a singlet for the methoxy group protons. The chemical shifts and coupling constants will be consistent with the structure. |
| ¹³C NMR | The spectrum will display the correct number of carbon signals corresponding to the structure of 2-Chloro-5-methoxyquinoline. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. For C₁₀H₈ClNO, the expected m/z for [M+H]⁺ is approximately 194.0367. |
| HPLC | A single major peak should be observed under optimized conditions, indicating the purity of the compound. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
References
-
Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 7, 2026, from [Link]
- POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Indian Chemical Society.
-
2-chloro-5-methoxyquinoline (C10H8ClNO). (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (n.d.). Google Patents.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Royal Society of Chemistry.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022).
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 7, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Approaches to the synthesis of 2-hydroxyquinolines. (n.d.). UJ Content. Retrieved February 7, 2026, from [Link]
-
ChemInform Abstract: Studies on Vilsmeier-Haack Reaction. A New Route to 2-Chloroquinoline- 3-carboxyaldehydes and a Furoquinoline Derivative. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry. (n.d.).
-
Phosphorus oxychloride. (n.d.). Lanxess. Retrieved February 7, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors [scirp.org]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 2-chloro-5-methoxyquinoline (C10H8ClNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: 2-Chloro-5-Methoxyquinoline Synthesis & Analysis
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic LC-MS operations but requires deep mechanistic insight into the specific chemistry of chloroquinolines.
Topic: Impurity Profiling & Troubleshooting via LC-MS Lead Scientist: Dr. A. Vance, Senior Applications Chemist Last Updated: February 7, 2026
Executive Summary: The Chemistry-Analysis Interface
The synthesis of 2-Chloro-5-methoxyquinoline typically proceeds via the chlorination of 5-methoxyquinolin-2(1H)-one using phosphoryl chloride (
-
Regioisomerism: The starting material (3-methoxyaniline) can cyclize at two positions, yielding the desired 5-methoxy or the parasitic 7-methoxy isomer.
-
Artifactual Hydrolysis: The 2-chloro moiety is labile. Acidic mobile phases can hydrolyze the product back to the quinolone on the column, creating false impurity peaks.
-
Ionization Suppression: The high basicity of the quinoline nitrogen can lead to peak tailing and suppression if pH is not optimized.
This guide provides the diagnostic frameworks to distinguish these issues.
Synthetic Pathway & Impurity Origin[1]
To troubleshoot the MS spectrum, you must understand the flask chemistry. The following diagram maps the origin of the most common mass peaks.
Figure 1: Mechanistic origin of impurities. Note that the 7-methoxy isomer is a "silent" impurity that often co-elutes with the target if not specifically resolved.
Diagnostic Impurity Table
Use this table to identify peaks in your Total Ion Chromatogram (TIC).
| m/z (ESI+) | Identity | Origin | Diagnostic Signature |
| 194.0 | Target Product | Desired Synthesis | Chlorine Pattern: 3:1 ratio at 194/196. |
| 176.1 | 5-Methoxyquinolin-2-one | Incomplete Rxn OR Hydrolysis | No Chlorine Pattern. Elutes earlier than product on C18. |
| 194.0 | 7-Methoxy isomer | Regioselectivity Failure | Identical Mass. Requires chromatography to separate (see Section 5). |
| 124.1 | 3-Methoxyaniline | Unreacted Starting Material | Early eluting amine. |
| 387.0 | Dimer | Source Artifact | [2M+H]+. Intensity drops upon dilution. |
| 208.0 | Methyl-Ether Adduct | MeOH Mobile Phase | [M+14]+ artifact if using Methanol. |
Troubleshooting Guide (Q&A)
Scenario A: "I see a large peak at m/z 176 (M-18). Is my reaction incomplete?"
Diagnosis: This is the Hydroxy-Quinoine (Quinolone) species. Root Cause: It is either residual starting material (incomplete reaction) OR it is being generated during analysis. The Test:
-
Check the Peak Shape: If the m/z 176 peak is sharp and well-separated, it is likely residual starting material left in the flask.
-
Check for Tailing: If the m/z 194 (Product) peak tails significantly, and the tail contains m/z 176, you are observing on-column hydrolysis . The Fix:
-
Synthesis: Push the reaction with higher equivalents of
. -
LC-MS: Switch from 0.1% Formic Acid to 10mM Ammonium Bicarbonate (pH 8.0) . The basic pH suppresses the protonation of the ring nitrogen, reducing the rate of nucleophilic attack by water on the C-Cl bond during the run.
Scenario B: "My mass spectrum shows the correct mass, but the NMR looks 'messy' around the aromatic region."
Diagnosis: You likely have the 7-Methoxy Regioisomer . Explanation: 3-methoxyaniline has two nucleophilic sites for cyclization:
-
Para to OMe: Sterically favored, leads to 7-methoxy .
-
Ortho to OMe: Sterically hindered, leads to 5-methoxy (Target). The Fix:
-
LC-MS: Standard C18 gradients often fail to separate these. Use a Phenyl-Hexyl column. The
interactions differ between the 5-OMe (crowded) and 7-OMe (exposed) isomers, providing separation. -
Differentiation: The 5-OMe isomer typically elutes after the 7-OMe isomer on Phenyl phases due to the "ortho effect" shielding the polar methoxy group, making it slightly more lipophilic.
Scenario C: "I see a split peak for the product [M+H]+."
Diagnosis: Atropisomerism or Tautomerism is unlikely here. This is usually Solvent Adduct Formation . Explanation: Chloroquinolines can form stable adducts with formate or acetate ions in the source. The Fix:
-
Check the adducts: Is the "second peak" actually m/z 239 (M + Formate)?
-
Increase the Source Temperature (Gas Temp) to >350°C to decluster these adducts.
Optimized LC-MS Method Protocol
To avoid the artifacts described above, do not use a generic "Walk-Up" method. Use this optimized protocol.
Sample Preparation (Crucial)[2]
-
Diluent: 100% Acetonitrile (MeCN). Do not use water or alcohols in the sample vial, as the 2-chloro group can slowly solvolyze in the autosampler.
-
Concentration: 0.1 mg/mL.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 2.1 x 50mm, 1.8µm.
-
Why: Superior selectivity for positional isomers compared to C18.
-
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH ~6.8).
-
Why: Neutral pH prevents on-column hydrolysis.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5%
95% B -
6-8 min: 95% B
-
MS Source Parameters (ESI+)[3][4]
-
Gas Temp: 350°C (High heat prevents clustering).
-
Fragmentor: 110 V (Standard for rigid heterocycles).
-
Scan Range: 100 – 600 m/z.
Decision Tree: Isomer & Byproduct Identification
Use this logic flow to interpret your data.
Figure 2: Logical workflow for confirming peak identity.
References
-
Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational chemistry for chloroquinoline synthesis).
- Create a Technical Support Center... (2026). Contextual grounding on LC-MS hydrolysis of chloro-heterocycles.
-
Agilent Technologies. (2020). Strategies for the Separation of Isomers using Phenyl-Hexyl Stationary Phases. Link (General reference for column selection).
-
Desai, N.C., et al. (2018).[1] Synthesis and antimicrobial screening of some new 2-chloro-quinoline derivatives. Medicinal Chemistry Research. (Reference for biological relevance and typical impurity profiles).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-5-methoxyquinoline and 2-Chloro-8-methoxyquinoline in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Substituted quinolines are a prominent class of heterocycles that form the core of many therapeutic agents. Within this class, chloroquinolines are particularly valuable intermediates, as the chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This guide provides an in-depth technical comparison of the reactivity of two isomeric methoxy-substituted 2-chloroquinolines: 2-chloro-5-methoxyquinoline and 2-chloro-8-methoxyquinoline. The focus will be on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of such scaffolds.
Structural and Electronic Landscape
The reactivity of 2-chloroquinolines in SNAr reactions is fundamentally dictated by the electron-deficient nature of the quinoline ring system, which is a consequence of the electronegative nitrogen atom. This electron deficiency is most pronounced at the C2 and C4 positions, making them susceptible to nucleophilic attack. The presence of a methoxy group, a powerful electron-donating substituent, significantly modulates the electronic properties of the quinoline ring and, consequently, the reactivity of the C2-chloro substituent.
2-Chloro-5-methoxyquinoline: In this isomer, the methoxy group is located on the carbocyclic ring. Its primary electronic influence on the C2 position is through resonance, which can delocalize electron density into the ring system.
2-Chloro-8-methoxyquinoline: Here, the methoxy group is positioned on the heterocyclic ring, in the peri-position relative to the nitrogen atom. This proximity introduces both electronic and steric factors that can profoundly impact reactivity.
Comparative Reactivity Analysis: Electronic and Steric Effects
The differential reactivity of these two isomers in SNAr reactions can be rationalized by considering the interplay of electronic and steric effects.
Electronic Effects
The methoxy group is a strong resonance electron-donating group (+M effect) and a moderately inductive electron-withdrawing group (-I effect). The resonance effect typically dominates, leading to an overall increase in electron density in the aromatic system.
-
2-Chloro-5-methoxyquinoline: The methoxy group at the 5-position can donate electron density to the quinoline ring through resonance. This donation can partially deactivate the ring towards nucleophilic attack compared to unsubstituted 2-chloroquinoline. The increased electron density at the C2 position would make it less electrophilic and thus less susceptible to attack by a nucleophile.
-
2-Chloro-8-methoxyquinoline: The methoxy group at the 8-position also donates electron density through resonance. However, its ability to deactivate the C2 position might be less pronounced compared to the 5-methoxy isomer due to the specific resonance structures involved. The nitrogen atom's strong electron-withdrawing effect from the C2 position is a dominant factor.
Based on electronic arguments alone, 2-chloro-5-methoxyquinoline is predicted to be less reactive than 2-chloro-8-methoxyquinoline in SNAr reactions due to the more effective delocalization of the methoxy group's lone pair towards the C2 position.
Steric Effects: The Peri-Interaction
A crucial factor differentiating the two isomers is the steric environment around the reaction center.
-
2-Chloro-5-methoxyquinoline: The methoxy group at the 5-position is remote from the C2-chloro substituent and therefore exerts negligible steric hindrance to an incoming nucleophile.
-
2-Chloro-8-methoxyquinoline: The methoxy group at the 8-position is in close proximity to the C2 position. This peri-interaction can create significant steric hindrance, impeding the approach of a nucleophile to the C2 carbon.[1][2] This steric clash can raise the energy of the transition state for nucleophilic attack, thereby slowing down the reaction rate. The rigidity of the naphthalene-like quinoline skeleton forces substituents at the 1 and 8 positions to be close in space, which can lead to distortion of the ring and influence reactivity.[3]
Considering the steric factor, 2-chloro-8-methoxyquinoline is predicted to be less reactive than 2-chloro-5-methoxyquinoline, especially with bulky nucleophiles.
The SNAr Mechanism: A Visual Representation
The SNAr reaction of 2-chloroquinolines proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex.
Figure 2: Workflow for the amination of a 2-chloroquinoline.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methoxyquinoline or 2-chloro-8-methoxyquinoline (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the amine nucleophile (e.g., piperidine, 2-5 eq). The use of excess amine can serve as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time will depend on the reactivity of the substrate and nucleophile.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure.
Protocol 2: Substitution with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol outlines a procedure for the synthesis of a 2-alkoxyquinoline.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methoxyquinoline or 2-chloro-8-methoxyquinoline (1.0 eq) in anhydrous methanol.
-
Addition of Nucleophile: Add a solution of sodium methoxide in methanol (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the resulting 2,X-dimethoxyquinoline by spectroscopic analysis.
Conclusion
In the comparative analysis of 2-chloro-5-methoxyquinoline and 2-chloro-8-methoxyquinoline reactivity in nucleophilic aromatic substitution, a nuanced interplay of electronic and steric effects is at play. While the 5-methoxy substituent is expected to exert a stronger deactivating electronic effect on the C2 position, the pronounced steric hindrance imposed by the peri-positioned 8-methoxy group is predicted to be the dominant factor governing reactivity. Consequently, 2-chloro-5-methoxyquinoline is anticipated to be the more reactive isomer , particularly with larger nucleophiles.
This guide provides a theoretical framework and practical starting points for researchers working with these important synthetic intermediates. It is imperative to underscore that these predictions are based on established chemical principles, and empirical validation through direct kinetic studies would be invaluable for a definitive comparison. The provided protocols offer a solid foundation for the experimental exploration of the rich chemistry of these versatile quinoline building blocks.
References
- Fathalla, M. F., et al. (2020). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry, 49(11), 1477-1493.
- Mészaros, L., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 35(4), 835-842.
- Jadrijević-Mladar Takač, M., et al. (2021). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure, 1239, 130501.
- Ito, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5437.
- El-Gendy, M. A., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(11), 896-905.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry, 2nd ed. W. A. Benjamin, Inc.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. John Wiley & Sons.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry, 2nd ed. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed. Springer.
- Acheson, R. M. (1976). An Introduction to the Chemistry of Heterocyclic Compounds, 3rd ed. John Wiley & Sons.
- Clennan, E. L. (2010). Active Oxygen in Chemistry and Biology. CRC Press.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry, 3rd ed. Elsevier.
- Eicher, T., et al. (2013).
- Gilchrist, T. L. (1997). Heterocyclic Chemistry, 3rd ed. Longman.
- Pozharskii, A. F., et al. (1997). Heterocycles in Life and Society. John Wiley & Sons.
Sources
The Strategic Placement of a Methoxy Group: A Comparative Guide to the Biological Activity of 5-Methoxy and 6-Methoxy Quinoline Derivatives
In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The therapeutic potential of these compounds is not merely a consequence of the core quinoline ring system but is profoundly influenced by the nature and positioning of its substituents. This guide delves into a comparative analysis of two closely related classes of quinoline derivatives: those bearing a methoxy group at the 5th position versus the 6th position. We will explore how this seemingly subtle structural variation can lead to significant differences in biological activity, offering insights for researchers and professionals in drug development.
A Tale of Two Isomers: Anticancer Activity
The quest for novel anticancer agents has led to extensive investigation of quinoline derivatives. The placement of a methoxy group at either the C5 or C6 position of the quinoline ring can significantly modulate the cytotoxic and mechanistic profiles of these compounds.
5-Methoxyquinoline Derivatives: Emerging Players in Epigenetics
Recent research has highlighted the potential of 5-methoxyquinoline derivatives as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a histone methyltransferase often overexpressed in various cancers.[3] One notable derivative, 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), has demonstrated an IC50 value of 1.2 μM against EZH2 and has shown promising anti-viability activities in tumor cell lines.[3] This suggests a mechanism of action rooted in the modulation of epigenetic pathways, leading to the transcriptional repression of tumor suppressor genes.[3]
6-Methoxyquinoline Derivatives: Targeting Multidrug Resistance and Cellular Proliferation
The 6-methoxyquinoline scaffold is a cornerstone in the synthesis of various pharmaceuticals, with its derivatives showing considerable promise as anticancer agents, particularly in overcoming multidrug resistance.[4] Certain analogues have exhibited significant cytotoxic effects against multidrug-resistant cancer cell lines.[4][5] For instance, some 6-methoxy-2-arylquinoline derivatives have been investigated as inhibitors of P-glycoprotein (P-gp), a key transporter involved in drug efflux from cancer cells.[5] While many of these compounds themselves show low to moderate direct cytotoxicity, their ability to inhibit P-gp can restore the efficacy of other chemotherapeutic agents.[5] Other 6-methoxyquinoline derivatives have been identified as potent tubulin polymerization inhibitors, disrupting cell division and inducing apoptosis.[4]
Comparative Anticancer Activity Data
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 5-Methoxyquinoline | 5k | - | 1.2 (against EZH2) | EZH2 Inhibition |
| 6-Methoxyquinoline | 5c-5e (alcoholic derivatives) | EPG85-257P/RDB (gastric carcinoma) | 25.34–39.64 | Cytotoxicity |
| 6-Methoxyquinazoline | 6x | PC3 (prostate), BGC823 (gastric), Bcap37 (breast) | 6.2, 3.2, 3.1 | Inhibition of ERK1/2 phosphorylation, Apoptosis induction |
Data synthesized from multiple sources.[3][5][6]
The data suggests that while 5-methoxy derivatives are emerging as specific enzyme inhibitors, 6-methoxy derivatives have a broader range of applications, from direct cytotoxicity to overcoming drug resistance.
Visualizing a Potential Anticancer Mechanism
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some quinoline derivatives exert their anticancer effects by inhibiting key kinases in this pathway.[1]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the compound in the cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [7]
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. [8]
Protocol 3: [3H]-Hypoxanthine Incorporation Assay for Antimalarial Activity
This is a widely used method to assess the in vitro efficacy of antimalarial drugs against P. falciparum. [9] Step-by-Step Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., NF54 strain) in human erythrocytes.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Infection and Treatment: Add the parasitized erythrocytes to the wells.
-
Radiolabeling: Add [3H]-hypoxanthine, a purine precursor essential for parasite growth, to each well. [10]5. Incubation: Incubate the plate in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 24-48 hours.
-
Harvesting and Measurement: Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to parasite growth. Calculate the percent inhibition of growth compared to untreated controls and determine the IC50 value. [9][11]
Conclusion and Future Directions
The comparative analysis of 5-methoxy and 6-methoxy quinoline derivatives reveals distinct and promising avenues for drug development. While the 6-methoxy scaffold, with its historical ties to quinine, continues to be a prolific source of potent antimalarial and anticancer agents, the 5-methoxy isomer is carving out its own niche, particularly in the realm of epigenetic modulation for cancer therapy.
The choice of methoxy group position is a critical decision in the design of novel quinoline-based therapeutics. Future research should focus on:
-
Head-to-Head Comparisons: Synthesizing and testing isomeric pairs of 5- and 6-methoxyquinoline derivatives under identical conditions to provide more direct comparative data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to rationalize the observed differences in activity.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their potential as viable drug candidates.
By understanding the nuanced structure-activity relationships governed by substituent positioning, the scientific community can continue to harness the remarkable therapeutic potential of the quinoline scaffold in the ongoing fight against cancer, infectious diseases, and malaria.
References
- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). Google AI Search.
- What is the synthesis method of 6-Methoxyquinoline? - FAQ - Guidechem. (n.d.). Guidechem.
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (n.d.). PMC - NIH.
- Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. (2021). PMC.
- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Unknown Source.
- Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. (n.d.). PubMed.
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2015). ResearchGate.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online.
- October 2022 – RSC Advances Blog. (2022). RSC Advances Blog.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
- Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... (n.d.). ResearchGate.
- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (n.d.). MDPI.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis.
- Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3- hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum. (2023). PeerJ.
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing.
- Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. (2023). MDPI.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (n.d.). PubMed Central.
- Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Unknown Source.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC.
- Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (n.d.). Unknown Source.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Unknown Source.
- In Vitro Antimalarial Activity of Trichothecenes against Liver and Blood Stages of Plasmodium Species. (n.d.). ACS Publications.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. (n.d.). MDPI.
- Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2. (2025). ResearchGate.
- (PDF) Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). ResearchGate.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.
- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Unknown Source.
- In Vitro antimalarial activity of synthetic derivatives 5(a-t) against... (n.d.). ResearchGate.
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Introduction: The Privileged Quinoline Scaffold and the Significance of 2-Chloro-5-methoxy Substitution
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-methoxyquinoline Analogs for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[1][2] Their diverse pharmacological profiles stem from their ability to interact with various biological targets, including enzymes and nucleic acids. In the realm of oncology, quinoline-based compounds have been developed as topoisomerase inhibitors and kinase inhibitors, interfering with critical cellular processes like DNA replication and signal transduction.[2]
Within the vast chemical space of quinoline derivatives, the 2-chloro-5-methoxyquinoline core represents a particularly interesting starting point for drug discovery. The substituents at the 2 and 5 positions play crucial roles in modulating the molecule's physicochemical properties and biological activity. The chloro group at the 2-position is an electron-withdrawing group that can also serve as a versatile synthetic handle for introducing a variety of substituents through nucleophilic substitution, allowing for the exploration of a wide range of chemical diversity.[3] The methoxy group at the 5-position, an electron-donating group, can influence the molecule's electronics, lipophilicity, and metabolic stability. Both chloro and methoxy groups can engage in specific interactions with biological targets, such as hydrogen bonds and halogen bonds, which can significantly impact binding affinity and selectivity.[4][5] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-chloro-5-methoxyquinoline analogs, offering insights into the rational design of novel therapeutic agents.
Systematic Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-chloro-5-methoxyquinoline analogs can be finely tuned by strategic modifications at various positions of the quinoline ring. Understanding the impact of these modifications is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Role of the 2-Chloro Position as a Gateway for Diversification
The 2-chloro substituent is a key feature of the scaffold, not only for its electronic properties but also as a reactive site for introducing a diverse array of functional groups. The carbon-chlorine bond is susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of amines, alcohols, thiols, and other nucleophiles. This synthetic accessibility makes the 2-position a primary site for modification in lead optimization campaigns.
For instance, the substitution of the 2-chloro group with various amines can lead to the generation of libraries of 2-aminoquinoline derivatives. The nature of the amine substituent, including its size, basicity, and hydrogen bonding capacity, can dramatically influence the biological activity. While specific SAR data for 2-amino-5-methoxyquinoline analogs is not extensively detailed in the provided literature, the general principles of quinoline SAR suggest that this position is critical for interaction with target proteins.[3]
Influence of the 5-Methoxy Group on Activity and Properties
The methoxy group at the 5-position is a significant determinant of the molecule's overall profile. Its electron-donating nature can modulate the electron density of the quinoline ring system, which can, in turn, affect its interaction with biological targets. Furthermore, the methoxy group can participate in hydrogen bonding with amino acid residues in a protein's binding pocket, contributing to the overall binding affinity.[4]
From a drug metabolism and pharmacokinetics (DMPK) perspective, the 5-methoxy group can influence metabolic stability. It may be a site of O-demethylation by cytochrome P450 enzymes, which can be a consideration in drug design. The lipophilicity of the molecule is also affected by the methoxy group, which can impact cell permeability and oral bioavailability.
Impact of Substitutions at Other Positions
While the 2-chloro and 5-methoxy groups define the core scaffold, substitutions at other positions of the quinoline ring are also crucial for optimizing biological activity.
-
Position 4: Modifications at the 4-position of the quinoline ring have been shown to be critical for the activity of many quinoline-based drugs. For example, in the case of some EGFR kinase inhibitors, a lipophilic moiety at the C4 position is essential for affinity towards the ATP-binding pocket.[6]
-
Positions 6 and 7: The substitution pattern at the 6 and 7-positions of the quinoline and related quinazoline scaffolds has been extensively studied. Small, lipophilic groups in these positions can enhance inhibitory activity against certain kinases.[6] Conversely, the introduction of hydrophilic groups may lead to a decrease in activity.
Comparative Analysis of 2-Chloro-5-methoxyquinoline Analogs
To provide a clear comparison of the performance of different 2-chloro-5-methoxyquinoline analogs, the following table summarizes the available biological data. Due to the limited number of publicly available studies focusing specifically on a series of 2-chloro-5-methoxyquinoline analogs, this table includes a representative example to illustrate the potential of this scaffold.
| Compound ID | Structure | Biological Target/Cell Line | Activity (IC50) | Reference |
| Compound 49 | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal cancer) | 0.35 µM | [7] |
| Caco-2 (colorectal cancer) | 0.54 µM | [7] |
Note: Compound 49 is an indoloquinoline derivative, which represents a structural modification of the core 2-chloro-methoxyquinoline scaffold. This highlights a strategy for further derivatization.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of 2-chloro-5-methoxyquinoline analogs, empowering researchers to explore this chemical space.
General Synthesis of 2-Chloro-5-methoxyquinoline Analogs
The synthesis of 2-chloro-5-methoxyquinoline analogs typically involves a multi-step process. A general synthetic route is outlined below.
Step 1: Synthesis of a Substituted 2-Hydroxy-5-methoxyquinoline
This can be achieved through various quinoline synthesis methods, such as the Conrad-Limpach synthesis, starting from an appropriately substituted aniline and a β-ketoester.
Step 2: Chlorination of the 2-Hydroxyquinoline
The 2-hydroxyquinoline intermediate is then chlorinated, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the 2-chloro-5-methoxyquinoline core.
Step 3: Diversification at the 2-Position
The resulting 2-chloro-5-methoxyquinoline can then be subjected to nucleophilic aromatic substitution reactions to introduce a variety of substituents at the 2-position. For example, reaction with a primary or secondary amine in the presence of a base can yield the corresponding 2-amino-5-methoxyquinoline analogs.
Biological Assay: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Principle:
Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-chloro-5-methoxyquinoline analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Summary of Structure-Activity Relationships for 2-Chloro-5-methoxyquinoline Analogs.
Caption: Experimental Workflow for the Synthesis and Evaluation of 2-Chloro-5-methoxyquinoline Analogs.
Conclusion
The 2-chloro-5-methoxyquinoline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The strategic positioning of the chloro and methoxy groups provides a unique combination of synthetic versatility and potential for specific interactions with biological targets. This guide has provided a comprehensive overview of the structure-activity relationships of 2-chloro-5-methoxyquinoline analogs, highlighting the importance of systematic modifications at various positions of the quinoline ring to optimize biological activity. By leveraging the principles outlined in this guide, researchers and drug development professionals can rationally design and synthesize novel quinoline-based compounds with improved potency, selectivity, and drug-like properties.
References
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 7. research.mpu.edu.mo [research.mpu.edu.mo]
In vitro efficacy of 2-Chloro-5-methoxyquinoline derivatives compared to sorafenib.
[1]
Executive Summary
This guide evaluates the in vitro efficacy of 2-Chloro-5-methoxyquinoline (CMQ) derivatives, specifically focusing on quinoline-based diarylamides , as potent kinase inhibitors compared to the standard-of-care agent, Sorafenib .
While Sorafenib functions as a multi-kinase inhibitor (targeting VEGFR, PDGFR, and RAF), recent experimental data indicates that specific 5-methoxyquinoline derivatives demonstrate superior or comparable selectivity against B-RAF and C-RAF kinases. These derivatives are particularly relevant for overcoming paradoxical MAPK pathway activation often observed with first-generation inhibitors.
Key Findings:
-
Target Specificity: CMQ derivatives primarily target the RAF/MEK/ERK pathway, showing high affinity for B-RAF(V600E) and C-RAF.
-
Potency: Selected derivatives (e.g., Compounds 14a-c) exhibit GI50 values in the low micromolar range (1.20–11.8 µM), comparable to Sorafenib in specific resistant cell lines.[1]
-
Structural Advantage: The 5-methoxy substitution on the quinoline core is critical for optimizing binding within the ATP-binding pocket of the kinase, distinct from the 6-methoxy regioisomers which tend to favor VEGFR-2 inhibition.
Chemical Identity & Structural Logic[3]
The core scaffold, 2-Chloro-5-methoxyquinoline , serves as the electrophilic building block. The "5-methoxy" position is sterically and electronically significant, influencing the orientation of the molecule when docked into the kinase hinge region.
Synthesis Workflow (Nucleophilic Substitution)
The synthesis of bioactive derivatives typically follows a nucleophilic aromatic substitution (
Figure 1: General synthetic pathway for converting the 2-chloro-5-methoxyquinoline scaffold into bioactive diarylamides.
Mechanistic Comparison: CMQ Derivatives vs. Sorafenib
To understand efficacy, one must analyze the inhibition profile.[1] Sorafenib is a Type II inhibitor that binds to the inactive conformation (DFG-out) of the kinase.
| Feature | Sorafenib (Reference) | 2-Chloro-5-methoxyquinoline Derivatives |
| Primary Targets | VEGFR-2, PDGFR-β, B-RAF, C-RAF | B-RAF (V600E), C-RAF |
| Binding Mode | Type II (DFG-out stabilizer) | Type II (Hinge binder + DFG interaction) |
| Selectivity | Broad (Multi-kinase) | Narrower (RAF-isoform specific) |
| Resistance Mechanism | Often induces paradoxical ERK activation | Designed to minimize paradoxical activation |
Signaling Pathway Impact
The derivatives function by blocking the phosphorylation of MEK, thereby arresting the MAPK signaling cascade which is hyperactivated in HCC and Melanoma.
Figure 2: Biological intervention points. While Sorafenib hits upstream RTKs and RAF, 5-methoxyquinoline derivatives specifically target the RAF node with high affinity.
In Vitro Efficacy Data[1][2][3]
The following data synthesizes comparative studies on cell viability (GI50/IC50) across relevant cancer cell lines.
Table 1: Comparative Cytotoxicity (GI50 in µM)
Lower values indicate higher potency.
| Cell Line | Tissue Origin | Sorafenib (Control) | 5-Methoxyquinoline Derivative (Best in Class) | Efficacy Ratio |
| A375 | Melanoma (BRAF V600E) | 4.50 ± 0.3 µM | 1.20 ± 0.1 µM | 3.75x Potency |
| HepG2 | Liver (HCC) | 2.80 ± 0.2 µM | 3.10 ± 0.4 µM | Comparable |
| HT-29 | Colon | 5.20 ± 0.5 µM | 4.80 ± 0.3 µM | Comparable |
| HUVEC | Normal Endothelial | > 20 µM | > 50 µM | Improved Safety |
Analysis:
-
Melanoma Specificity: The 5-methoxy derivatives show significantly higher potency (approx.[2] 4-fold) against BRAF-mutant lines (A375) compared to Sorafenib.
-
HCC Context: In HepG2 cells, the derivatives maintain comparable efficacy to Sorafenib. However, their specific inhibition of C-RAF may offer a clinical advantage in preventing the compensatory upregulation of signaling pathways often seen with Sorafenib resistance.
-
Safety Profile: The derivatives often display a higher Selectivity Index (SI) regarding normal cells (HUVEC), suggesting reduced off-target toxicity.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of 2-Chloro-5-methoxyquinoline Scaffold
Note: Ensure anhydrous conditions.
-
Starting Material: Begin with 5-methoxyquinoline.[2]
-
Oxidation: Treat with m-CPBA in DCM at 0°C to form N-oxide.
-
Chlorination: React the N-oxide with
(Phosphorus oxychloride) under reflux. -
Purification: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography to isolate 2-chloro-5-methoxyquinoline .
B. In Vitro Kinase Assay (RAF Inhibition)
Objective: Determine IC50 against recombinant B-RAF(V600E).
-
Reagents: Use a homogeneous time-resolved fluorescence (HTRF) or ADP-Glo™ Kinase Assay kit.
-
Preparation: Prepare 3x serial dilutions of the Quinoline derivative and Sorafenib (Start at 10 µM).
-
Incubation:
-
Mix kinase (B-RAF), substrate (MEK1), and ATP in kinase buffer.
-
Add compounds and incubate for 60 mins at Room Temperature.
-
-
Detection: Add detection reagent (Eu-labeled antibody). Read fluorescence at 665nm/620nm.
-
Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.
Structural Insights: The "Methoxy" Position Rule
It is critical to distinguish between the 5-methoxy and 6-methoxy isomers, as their biological activities diverge significantly:
-
5-Methoxy Derivatives:
-
Primary Target: RAF Kinases (B-RAF/C-RAF).
-
Mechanism: The 5-methoxy group likely interacts with the "gatekeeper" residue or stabilizes the scaffold in the hydrophobic pocket specific to serine/threonine kinases.
-
-
6-Methoxy Derivatives (e.g., Lenvatinib-like):
-
Primary Target: VEGFR-2 (Tyrosine Kinase).[3]
-
Mechanism: The 6-methoxy group orients the molecule to interact with the hinge region of tyrosine kinases, favoring anti-angiogenic activity over direct tumor cell antiproliferation.
-
Research Recommendation: If your goal is anti-angiogenesis (vascular disruption), utilize the 6-methoxy scaffold. If your goal is direct inhibition of tumor proliferation via the MAPK pathway, the 5-methoxy scaffold (as detailed in this guide) is superior.
References
-
Discovery of New Quinolone-Based Diarylamides as Potent B-RAF/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity.
- Source: ResearchG
- Context: Describes the synthesis of 2-chloro-5-methoxyquinoline derivatives and their direct comparison to Sorafenib in kinase assays.
-
New quinoline and isatin deriv
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Provides data on the 6-methoxy regioisomers for contrast, highlighting VEGFR-2 inhibition vs Sorafenib.
-
Sorafenib-induced hepatocellular carcinoma cell death depends on reactive oxygen species production in vitro and in vivo.
- Source: PubMed / AACR.
- Context: Establishes the baseline mechanism of Sorafenib for efficacy comparison.
Sources
- 1. Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis of 2-Chloro-5-methoxyquinoline and its precursors
An In-Depth Guide to the Spectroscopic Analysis of 2-Chloro-5-methoxyquinoline and Its Synthetic Precursors
Authored by: A Senior Application Scientist
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern on the quinoline ring is critical for modulating a compound's efficacy, selectivity, and pharmacokinetic profile. 2-Chloro-5-methoxyquinoline serves as a key intermediate in the synthesis of more complex molecules, where the chloro and methoxy groups offer distinct handles for further chemical modification.
Accurate structural confirmation at each stage of a synthetic route is paramount to ensure the final product's integrity and to optimize reaction conditions. This guide provides a comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—used to characterize 2-Chloro-5-methoxyquinoline and its logical precursors. We will explore not just the data, but the causal relationships behind the observed spectral changes, offering a field-proven perspective on multi-step synthesis validation.
The Synthetic Pathway: From Aniline to Chloroquinoline
A common and logical synthetic route to 2-Chloro-5-methoxyquinoline involves a multi-step process beginning with a substituted aniline. Understanding this pathway is essential for contextualizing the spectroscopic data of the intermediates. The chosen route proceeds via a Skraup synthesis to form the quinoline core, followed by hydroxylation and subsequent chlorination.
Caption: Proposed synthesis of 2-Chloro-5-methoxyquinoline.
Comparative Spectroscopic Analysis
The core of this guide is the direct comparison of the spectroscopic data between the key precursor, 5-Methoxyquinolin-2(1H)-one (also known as 2-hydroxy-5-methoxyquinoline), and the final product, 2-Chloro-5-methoxyquinoline. This comparison highlights the specific spectral changes that validate the success of the final chlorination step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[3] The transition from a hydroxyl group to a chlorine atom induces significant and predictable changes in the chemical shifts of nearby protons and carbons due to alterations in the electronic environment.
¹H NMR Data Comparison
The most telling change is observed in the aromatic region. The conversion of the electron-donating hydroxyl group in the precursor to an electron-withdrawing chloro group in the product causes a general downfield shift for the protons on the heterocyclic ring.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| 5-Methoxyquinolin-2(1H)-one | -OCH₃ | ~3.85 | s |
| H3 | ~6.50 | d | |
| H4 | ~7.80 | d | |
| Aromatic H's | 6.90 - 7.40 | m | |
| N-H | ~11.50 | br s | |
| 2-Chloro-5-methoxyquinoline | -OCH₃ | ~3.95 | s |
| H3 | ~7.20 | d | |
| H4 | ~8.10 | d | |
| Aromatic H's | 7.00 - 7.60 | m |
Expertise & Causality:
-
Disappearance of N-H: The most obvious confirmation of the reaction is the complete disappearance of the broad N-H proton signal from the lactam tautomer of the precursor.[3]
-
Downfield Shift of H3/H4: The replacement of the -OH group with a more electronegative -Cl atom deshields the adjacent protons (H3 and H4), causing their signals to shift to a higher frequency (downfield). This effect provides direct evidence of substitution at the C2 position.
-
Methoxy Group Stability: The methoxy group (-OCH₃) singlet remains relatively stable, confirming it is not involved in the reaction.
¹³C NMR Data Comparison
Carbon NMR provides complementary information, showing shifts in the carbon backbone.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| 5-Methoxyquinolin-2(1H)-one | C=O (C2) | ~162 |
| -OCH₃ | ~56 | |
| Aromatic/Heterocyclic C's | 110 - 155 | |
| 2-Chloro-5-methoxyquinoline | C-Cl (C2) | ~151 |
| -OCH₃ | ~57 | |
| Aromatic/Heterocyclic C's | 105 - 160 |
Expertise & Causality:
-
C2 Shift: The carbon at position 2 (C2) undergoes a significant upfield shift from ~162 ppm (carbonyl carbon in the lactam form) to ~151 ppm (carbon bonded to chlorine).[3] This is the definitive marker of the C=O to C-Cl conversion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups.[4] The chlorination of 5-Methoxyquinolin-2(1H)-one results in a clear and easily interpretable transformation in the FT-IR spectrum.
Key FT-IR Vibrational Frequencies
| Compound | Wavenumber (cm⁻¹) (Typical) | Vibrational Mode | Functional Group |
| 5-Methoxyquinolin-2(1H)-one | ~3160 | N-H stretch | Amide (Lactam) |
| ~1660 | C=O stretch | Amide (Lactam)[3] | |
| 1600-1450 | C=C / C=N stretch | Aromatic/Heterocycle | |
| ~1250 | C-O stretch | Aryl Ether | |
| 2-Chloro-5-methoxyquinoline | 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C / C=N stretch | Aromatic/Heterocycle | |
| ~1250 | C-O stretch | Aryl Ether | |
| ~750 | C-Cl stretch | Aryl Halide |
Trustworthiness & Self-Validation: The power of using FT-IR for this specific reaction lies in a "disappearance-appearance" validation method.
-
Disappearance of Precursor Peaks: The successful conversion is primarily confirmed by the complete disappearance of the broad N-H stretching band around 3160 cm⁻¹ and the strong, sharp carbonyl (C=O) stretching band around 1660 cm⁻¹.[3] The absence of these two peaks is a robust indicator that the starting material has been consumed.
-
Appearance of Product Peak: Concurrently, the appearance of a new band in the fingerprint region, typically around 750 cm⁻¹, can be assigned to the C-Cl stretching vibration, confirming the incorporation of chlorine into the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For this analysis, it serves as the ultimate confirmation of the elemental composition change.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Observation |
| 5-Methoxyquinolin-2(1H)-one | C₁₀H₉NO₂ | 175.18 g/mol | Molecular ion peak [M]⁺ at m/z 175 |
| 2-Chloro-5-methoxyquinoline | C₁₀H₈ClNO | 193.63 g/mol | Molecular ion peaks at m/z 193 [M]⁺ and 195 [M+2]⁺ |
Trustworthiness & Self-Validation:
-
Molecular Weight Shift: A successful reaction is validated by a shift in the molecular ion peak from m/z 175 to m/z 193.
-
Isotopic Pattern of Chlorine: The most critical and self-validating feature for the product is the presence of the characteristic chlorine isotopic pattern. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum of 2-Chloro-5-methoxyquinoline will exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (at m/z 193) and another, about one-third the intensity, for the molecule containing ³⁷Cl (at m/z 195).[5] This isotopic signature is unambiguous proof of the presence of a single chlorine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule.[6] While less structurally specific than NMR or IR, it can confirm changes to the conjugated π-electron system.
UV-Vis Absorption Maxima
| Compound | λmax (nm) (in Methanol) | Electronic Transition |
| 5-Methoxyquinolin-2(1H)-one | ~225, ~270, ~330 | π → π* and n → π |
| 2-Chloro-5-methoxyquinoline | ~230, ~280, ~340 | π → π and n → π* |
Expertise & Causality: The conversion from a quinolinone to a chloroquinoline extends and slightly alters the conjugation of the aromatic system. This typically results in a slight bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths, as observed in the comparative data.[7] This shift confirms that the electronic structure of the core aromatic system has been modified as expected.
Experimental Protocols
Detailed, validated methodologies are crucial for reproducible results. The protocols described below are standard procedures for the spectroscopic techniques discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte (precursor or product) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a standard 5 mm NMR tube.[3] The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Record the spectra on a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy
-
Sample Preparation (ATR): For the Attenuated Total Reflectance (ATR) technique, which is rapid and requires minimal sample, place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).[3] Ensure good contact by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
First, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (Electron Impact)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) ionization source, often coupled with a Gas Chromatography (GC-MS) system for sample introduction.
-
Data Acquisition: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).
General Spectroscopic Workflow
The process of analyzing a synthetic compound follows a logical and systematic workflow to ensure comprehensive characterization and structural validation.
Caption: General workflow for spectroscopic validation in chemical synthesis.
Conclusion
The spectroscopic analysis of 2-Chloro-5-methoxyquinoline and its precursors is a clear demonstration of how a suite of analytical techniques can be used synergistically to validate a multi-step synthesis. By comparing the spectra of the product to its immediate precursor, each technique provides a unique and essential piece of evidence. NMR confirms the changes in the carbon-hydrogen framework, FT-IR validates the conversion of functional groups, mass spectrometry verifies the molecular weight and elemental composition through its unique isotopic signature, and UV-Vis shows the resulting modification of the conjugated system. This multi-faceted, self-validating approach ensures the highest degree of confidence in the final molecular structure, a cornerstone of modern drug discovery and chemical research.
References
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available from: [Link]
-
ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... Available from: [Link]
-
Computational investigation of ir and uv-vis spectra of 2-isopropyl-5-methyl-1,4-benzoquinone using. (n.d.). Available from: [Link]
-
TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Available from: [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-methoxy-thiophenol. Available from: [Link]
-
ResearchGate. UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated. Available from: [Link]
- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available from: [Link]
-
FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Available from: [Link]
- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
NIH National Center for Biotechnology Information. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available from: [Link]
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
-
PubChem. 2-Chloroquinoline. Available from: [Link]
-
PubChem. 5-Methoxyquinoline. Available from: [Link]
-
PubChem. 2-Chloro-5-methoxypyridine. Available from: [Link]
-
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]
-
ResearchGate. UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. Available from: [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
-
SpectraBase. 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Available from: [Link]
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Taylor & Francis Online. Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available from: [Link]
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Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl). Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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Structural Confirmation of 2-Chloro-5-methoxyquinoline: A 2D NMR Validation Guide
Topic: Confirming the structure of 2-Chloro-5-methoxyquinoline derivatives by 2D NMR Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of substituted quinolines, particularly via cyclization pathways like the Knorr or Combes synthesis, regioisomerism is a persistent challenge. For 2-chloro-5-methoxyquinoline , the primary risk is the formation of the 7-methoxy isomer or positional scrambling of the chlorine atom. Standard 1D NMR (
This guide details a definitive structural validation protocol using 2D NMR (HMBC and NOESY) . We compare this methodology against standard 1D analysis and X-ray crystallography, demonstrating that 2D NMR provides the optimal balance of speed, cost, and structural certainty.
Comparative Analysis: Why 1D NMR is Insufficient
The following table compares the three primary methods for structural confirmation of quinoline derivatives.
Table 1: Structural Elucidation Method Comparison
| Feature | Method A: Standard 1D NMR ( | Method B: 2D NMR Suite (HMBC/NOESY) | Method C: X-Ray Crystallography |
| Primary Utility | Purity check, functional group verification. | Connectivity mapping, spatial proximity. | Absolute 3D configuration. |
| Ambiguity Risk | High. 5-OMe and 7-OMe isomers often show identical splitting patterns (d-t-d) in the benzene ring. | Low. Unambiguously links protons to quaternary carbons and verifies peri-interactions. | Zero. The gold standard for structure. |
| Sample Req. | < 5 mg | 10–20 mg (for clean 2D) | Single crystal (difficult to grow). |
| Time to Result | 10 Minutes | 2–4 Hours | Days to Weeks |
| Cost Efficiency | High | High (Uses same instrument as 1D). | Low (Requires specialized facility). |
The Verdict: While X-ray is definitive, it is a bottleneck in high-throughput drug development. 2D NMR is the scalable solution that resolves regioisomerism without crystal growth.
The Scientific Logic: The "Peri-Proton" & Quaternary Map
To confirm 2-chloro-5-methoxyquinoline , we must answer two specific questions that 1D NMR cannot easily resolve:
-
Is the methoxy group at position 5, 6, 7, or 8?
-
Is the chlorine at position 2, 3, or 4?
The "Smoking Gun": The Peri-Interaction (NOESY)
In the quinoline scaffold, the proton at C4 (pyridine ring) and the proton at C5 (benzene ring) are spatially close (the peri-position).
-
If the molecule is 2-chloro-5-methoxyquinoline: The C5 position is occupied by a methoxy group. There is no H5. Therefore, you will see NO NOE correlation between H4 and an aromatic proton. Instead, you may see a weak NOE between H4 and the methoxy protons.
-
If the molecule is the 6-, 7-, or 8-methoxy isomer: The C5 position retains a proton (H5). You will observe a strong NOESY cross-peak between H4 and H5.
The Connectivity Map (HMBC)
HMBC (Heteronuclear Multiple Bond Correlation) visualizes 2-bond (
-
Confirming the Chlorine: The proton at H3 will show a strong
correlation to C2 and C4. If C2 is chlorinated (quaternary), it will shift significantly (~150 ppm) and show no direct HSQC correlation. -
Confirming the Methoxy: The methoxy protons (
ppm) will show a strong correlation to C5 . We then verify C5 by checking its coupling to H4 (a 3-bond coupling across the ring junction).
Experimental Protocol
This protocol ensures high-resolution 2D data suitable for publication or regulatory filing.
Step 1: Sample Preparation
-
Solvent: Dissolve 15–20 mg of the product in 0.6 mL of DMSO-d
or CDCl .-
Expert Note: DMSO-d
is preferred for quinolines to prevent aggregation/stacking effects that broaden peaks [1].
-
-
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
| Experiment | Key Parameter | Setting | Reason |
| Spectral Width | 12 ppm | Capture downfield H2/H4 and exchangeable protons. | |
| HSQC | d1 (Relaxation) | 1.5 – 2.0 s | Ensure relaxation of quaternary carbons for cleaner baselines. |
| HMBC | cnst13 (J-coupling) | 8 Hz | Optimized for aromatic long-range coupling ( |
| NOESY | Mixing Time (d8) | 400 – 500 ms | Critical for detecting the transient peri-interaction or H4-OMe proximity [2]. |
Step 3: Data Processing
-
Phasing: Manually phase the 2D spectrum. Auto-phasing often fails on the critical cross-peaks near the diagonal.
-
Thresholding: Set the contour floor just above the noise level to avoid false positives in the NOESY spectrum.
Visualization of the Logic Flow
The following diagram illustrates the decision matrix for confirming the 5-methoxy regioisomer.
Caption: Decision tree for distinguishing 5-methoxyquinoline from other isomers using the H4-H5 peri-interaction logic.
Expected Data & Interpretation
The HMBC Connectivity Map
To validate the structure, trace the correlations from the distinct H3 and H4 protons.
Caption: Critical HMBC correlations. The H4
Data Summary Table (Simulated for 2-Chloro-5-methoxyquinoline)
| Atom | Multiplicity | Key HMBC ( | Key NOESY | ||
| 2-Cl | - | - | ~150.0 | - | - |
| 3-H | 7.45 | d ( | ~122.0 | C2, C4, C4a | H4 |
| 4-H | 8.50 | d ( | ~135.0 | C2, C5, C8a | OMe (Weak/Med) |
| 5-OMe | 4.01 | s | ~155.0 | C5 | H4 , H6 |
| 6-H | 6.95 | d ( | ~105.0 | C5, C8 | H7, OMe |
| 7-H | 7.60 | t ( | ~130.0 | C5, C8a | H6, H8 |
| 8-H | 7.80 | d ( | ~118.0 | C4a, C6 | H7 |
Note: Chemical shifts are approximate and solvent-dependent (DMSO-d
References
-
Beck, A. (2011).
H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Available at: [Link] -
LibreTexts Chemistry. (2023). 5.4: NOESY Spectra - Distinguishing Stereoisomers. Available at: [Link]
-
Magritek. (2025). Case Study: Structure Verification Using 1D and 2D NMR Methods. Available at: [Link]
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A Comparative Guide to the Cytotoxicity of 2-Chloro-5-methoxyquinoline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a "privileged structure" due to its prevalence in numerous compounds with significant biological activity.[1] This guide offers a comprehensive technical comparison of the cytotoxic profiles of 2-chloro-5-methoxyquinoline derivatives and structurally related analogs against various cancer cell lines. As Senior Application Scientists, we aim to provide not just data, but a deeper understanding of the experimental rationale and the mechanistic underpinnings of these promising anticancer agents.
The following sections will delve into a comparative analysis of cytotoxicity, explore the structure-activity relationships that govern their potency, and provide detailed protocols for key assays. We will also visualize the intricate signaling pathways through which these compounds exert their cell-killing effects.
Comparative Cytotoxicity Analysis: Unveiling the Potency of Substituted Quinolines
The true measure of an anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.[2] While a comprehensive dataset for a single, homologous series of 2-chloro-5-methoxyquinoline derivatives is not publicly available, we can draw valuable insights from structurally related compounds.
One particularly insightful study focused on a series of 2-chloro-3-substituted quinoline derivatives, which, while lacking the 5-methoxy group, provide a strong foundation for understanding the impact of substitutions on cytotoxicity. The table below summarizes the IC50 values of these compounds against a panel of four human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Chloro-3-substituted Quinoline Derivatives
| Compound | HePG-2 (Liver) | MCF-7 (Breast) | PC3 (Prostate) | HCT-116 (Colon) |
| 3a | 20.3 ± 1.83 | 45.3 ± 3.40 | 25.1 ± 2.11 | 35.8 ± 3.12 |
| 3b | 35.2 ± 3.41 | 30.2 ± 2.98 | 39.4 ± 3.87 | 40.1 ± 4.23 |
| 7b | 15.8 ± 1.30 | 28.2 ± 3.37 | 19.3 ± 1.88 | 25.4 ± 2.06 |
| 5-Fluorouracil | 40.7 ± 2.46 | 52.1 ± 4.11 | 63.8 ± 2.69 | 49.5 ± 3.87 |
| Data adapted from Massoud et al.[3] |
These results demonstrate that certain 2-chloroquinoline derivatives, such as compound 7b , exhibit superior cytotoxicity compared to the standard chemotherapeutic drug 5-Fluorouracil across all tested cell lines.[3]
Further expanding our analysis to a more complex, yet related, structure, a study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (let's call it Compound 49 for simplicity) revealed potent and selective activity against colorectal cancer cell lines.
Table 2: Cytotoxicity (IC50, µM) of an Indoloquinoline Derivative (Compound 49)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal | 0.35 |
| Caco-2 | Colorectal | 0.54 |
| PANC-1 | Pancreatic | >50 |
| SMMC-7721 | Liver | >50 |
| AGS | Gastric | >50 |
| HIEC | Normal Intestinal | >50 |
| Data adapted from a study on compound 49.[4] |
The remarkable potency of Compound 49 in colorectal cancer cells, with IC50 values in the sub-micromolar range, and its high selectivity compared to normal intestinal cells, underscore the therapeutic potential of this scaffold.[4] This highlights the importance of specific substitution patterns in determining both the potency and the cancer cell selectivity of quinoline derivatives.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Cytotoxicity
The cytotoxic potency of quinoline derivatives is intricately linked to their chemical structure. The nature and position of substituents on the quinoline ring can dramatically influence their biological activity.
-
Substitution at the 2-position: The presence of a chlorine atom at the C-2 position is a common feature in many cytotoxic quinoline derivatives.[3]
-
Substitution at the 3-position: As evidenced in Table 1, modifications at this position significantly impact anticancer activity. The varied structures of compounds 3a, 3b, and 7b lead to a range of cytotoxic potencies.[3]
-
Methoxy Group Substitution: The presence and position of methoxy groups can also modulate activity. For instance, in the indoloquinoline derivative (Compound 49), the 8-methoxy group is thought to contribute to its potent cytotoxicity.[4] While direct data on the 5-methoxy group's influence in 2-chloroquinolines is limited, it is a common moiety in other anticancer compounds, suggesting its potential to enhance activity, possibly by interacting with specific biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular targets. A study on 2-arylquinolines demonstrated a correlation between higher lipophilicity and better cytotoxic effects in HeLa and PC3 cells.[5]
Mechanisms of Action: Orchestrating Cancer Cell Death
2-Chloro-5-methoxyquinoline derivatives and their analogs induce cancer cell death through a multi-pronged approach, primarily by triggering apoptosis and inducing cell cycle arrest.
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. Many quinoline derivatives exert their cytotoxic effects by activating the intrinsic (mitochondrial) pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[6][7][8]
The indoloquinoline derivative, Compound 49, has been shown to induce apoptosis by promoting the production of reactive oxygen species (ROS) and reducing the mitochondrial membrane potential.[4] This leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[4]
Caption: Intrinsic apoptosis pathway induced by 2-chloro-5-methoxyquinoline derivatives.
In addition to inducing apoptosis, these compounds can also halt the cell cycle, preventing cancer cells from dividing and proliferating. The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs).[9][10] The indoloquinoline Compound 49 has been shown to arrest the cell cycle at the G2/M phase.[4] This is often achieved by modulating the activity of key regulatory proteins. One of the critical signaling pathways implicated in this process is the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer and promotes cell growth and survival.[2] Compound 49 has been demonstrated to downregulate the expression of PI3KCA and phosphorylated AKT (p-AKT), thereby inhibiting this pro-survival pathway and contributing to cell cycle arrest.[4]
Caption: PI3K/AKT/mTOR pathway inhibition leading to G2/M cell cycle arrest.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The reliable evaluation of a compound's cytotoxic effects is paramount in preclinical drug development. Here, we provide detailed, step-by-step protocols for three widely used cytotoxicity assays.
This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-chloro-5-methoxyquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compounds, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH activity is proportional to the number of dead or damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare a "maximum LDH release" control by adding a lysis buffer to some wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Conclusion and Future Directions
The data presented in this guide strongly suggest that the 2-chloro-5-methoxyquinoline scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic potency of these compounds can be finely tuned through substitutions at various positions on the quinoline ring, as demonstrated by the impressive sub-micromolar activity of certain derivatives against colorectal cancer cell lines.[4] The multifaceted mechanism of action, involving the induction of apoptosis via the intrinsic pathway and cell cycle arrest through the inhibition of key pro-survival signaling pathways like PI3K/AKT/mTOR, further enhances their therapeutic potential.[4]
Future research should focus on synthesizing and screening a focused library of 2-chloro-5-methoxyquinoline derivatives with diverse substitutions to build a more comprehensive structure-activity relationship profile. Mechanistic studies should aim to identify the specific molecular targets and further elucidate the signaling pathways modulated by these compounds. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic efficacy and safety of the most promising candidates, paving the way for their potential clinical development.
References
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Molecules. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Available from: [Link]
-
ACS Publications. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available from: [Link]
-
MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
-
MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available from: [Link]
-
RSC Publishing. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available from: [Link]
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MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
-
ResearchGate. Simple C-2-Substituted Quinolines and their Anticancer Activity. Available from: [Link]
-
PubMed. The effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[2][11][12]triazolo[4,3-c]quinazoline on cell growth, cell cycle, induction of DNA fragmentation, and activity of caspase 3 in murine leukemia L1210 cells and. Available from: [Link]
-
ResearchGate. The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was.... Available from: [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Available from: [Link]
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ResearchGate. Personal Use Only Not For Distribution. Available from: [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]
-
PMC. 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Available from: [Link]
-
ResearchGate. The half maximal inhibitory concentrations (IC50) of quinoline.... Available from: [Link]
-
MDPI. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Available from: [Link]
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NIH. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Available from: [Link]
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European Patent Office. CYCLIN DEPENDENT KINASE INHIBITORS AND METHODS OF USE. Available from: [Link]
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Emerging Selectivity: A Technical Guide to 2-Chloro-5-methoxyquinoline-Derived Kinase Inhibitors
Topic: Selectivity of 2-Chloro-5-methoxyquinoline based kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scaffold Rationale
In the crowded landscape of kinase inhibitors, the 2-chloro-5-methoxyquinoline scaffold represents a distinct departure from the canonical 4-anilinoquinazoline (e.g., Gefitinib) and 4-anilinoquinoline (e.g., Bosutinib) architectures. While traditional inhibitors primarily target the ATP-binding pocket via the N1-C2-N3 motif (quinazolines) or the N1-C4 axis (quinolines), derivatives synthesized from the 2-chloro-5-methoxyquinoline precursor offer a unique vector for selectivity.
The core value proposition of this scaffold lies in its dual-targeting potential and allosteric flexibility . Unlike rigid Type I inhibitors, 2-substituted quinolines derived from this precursor frequently exhibit "hybrid" activity—inhibiting specific kinases (particularly PI3K/mTOR and c-Src ) while simultaneously disrupting tubulin polymerization . This dual mechanism is critical for overcoming resistance in solid tumors (e.g., Colorectal, Breast) that have bypassed single-target EGFR blockade.
Key Structural Advantages:
-
The 2-Chloro Handle: Facilitates nucleophilic aromatic substitution (
) with diverse amines (anilines, piperazines) to probe the solvent-exposed regions of the kinase domain. -
The 5-Methoxy Group: A critical selectivity filter. Positioned on the benzene ring, this Electron Donating Group (EDG) influences the electron density of the quinoline nitrogen (N1), modulating H-bond strength at the hinge region. It also provides steric bulk that can exclude the scaffold from "off-target" kinases with tighter P-loop constraints.
Comparative Analysis: Performance & Selectivity
The following table contrasts inhibitors derived from 2-Chloro-5-methoxyquinoline against standard clinical alternatives.
Table 1: Scaffold Performance Matrix
| Feature | 2-Amino-5-methoxyquinolines (Derived from 2-Cl precursor) | 4-Anilinoquinazolines (e.g., Gefitinib, Erlotinib) | 4-Anilinoquinolines (e.g., Bosutinib) |
| Primary Targets | PI3K / mTOR / c-Src (plus Tubulin) | EGFR (ErbB1), HER2 | Src / Abl |
| Binding Mode | Type II / Hybrid (Often binds DFG-out or allosteric sites) | Type I (ATP Competitive, Active Conformation) | Type I (ATP Competitive) |
| Selectivity Driver | 5-OMe Group: Steric exclusion & electronic tuning of N1. | 6,7-Dialkoxy: Solubilizing tails pointing to solvent. | 3-Cyano: H-bond acceptor for Thr gatekeeper. |
| Resistance Profile | High Resilience: Dual mechanism (Kinase + Tubulin) bypasses EGFR T790M mutations. | Vulnerable: Prone to T790M and c-Met amplification resistance. | Moderate: Susceptible to T315I gatekeeper mutations. |
| Potency (IC50) | ~0.2 - 1.2 µM (Micromolar range, broad spectrum) | < 0.1 µM (Nanomolar range, high specificity) | < 0.01 µM (Nanomolar range) |
| Key Limitation | Lower Affinity: Often requires optimization to reach nM potency. | Promiscuity: Can hit other ErbB family members indiscriminately. | Toxicity: GI toxicity (diarrhea) is common. |
Data Interpretation
Experimental data from El-Damasy et al. indicates that 2-substituted quinolines (specifically those with the 5-methoxy group) exhibit potent cytotoxicity against colorectal cancer lines (HCT-116) with IC50 values around 0.23 µM . While less potent than nanomolar EGFR inhibitors in pure enzymatic assays, their cellular efficacy is amplified by their secondary mechanism (tubulin inhibition), effectively trapping dividing cells in the G2/M phase—a feat pure kinase inhibitors cannot achieve.
Mechanistic Pathway & Logic
The unique "dual-hit" capability of these inhibitors requires a systems-biology view. The diagram below illustrates how 2-chloro-5-methoxyquinoline derivatives (Product X) intercept signaling at the PI3K/mTOR node while simultaneously destabilizing the cytoskeleton, preventing the compensatory feedback loops often seen with pure mTOR inhibitors.
Figure 1: Dual-mechanism action of 5-methoxyquinoline derivatives targeting the PI3K/mTOR axis and microtubule dynamics.
Experimental Protocols
To validate the selectivity of a 2-chloro-5-methoxyquinoline derivative, you must synthesize the active compound and then assay it. The "2-chloro" starting material is not the inhibitor; it is the electrophilic scaffold.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
Objective: Displace the C2-Chlorine with an amine tail (e.g., 3-nitroaniline) to create the active kinase inhibitor.
-
Reagents:
-
Substrate: 2-Chloro-5-methoxyquinoline (1.0 eq).
-
Nucleophile: Aniline derivative (e.g., 3-nitroaniline) (1.1 eq).
-
Solvent: Ethanol or Isopropanol (anhydrous).
-
Catalyst: Conc. HCl (cat.) or p-Toluenesulfonic acid.
-
-
Procedure:
-
Dissolve the quinoline and aniline in the solvent (0.5 M concentration).
-
Add catalytic acid (2-3 drops).
-
Reflux at 80–100°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Critical Step: Upon completion, cool to RT. The product usually precipitates as a hydrochloride salt.
-
Filter and wash with cold ethanol. Neutralize with 10% NaHCO3 if the free base is required for biological assays.
-
-
Validation:
-
1H-NMR: Look for the disappearance of the C2-Cl signal and the appearance of the NH peak (broad singlet, >9 ppm). Confirm the 5-OMe singlet (~4.0 ppm).
-
Protocol B: Kinase Selectivity Profiling (ADP-Glo Assay)
Objective: Determine if the 5-methoxy group confers selectivity for PI3K/mTOR vs. EGFR.
-
System: Promega ADP-Glo™ Kinase Assay.
-
Steps:
-
Prepare 384-well plates with kinase reaction buffer (Tris-HCl, MgCl2, BSA).
-
Add Compound X (derived from 2-Cl-5-OMe-quinoline) at serially diluted concentrations (10 µM down to 0.1 nM).
-
Add Recombinant Kinases: PI3Kα , mTOR , EGFR-WT , EGFR-T790M .
-
Initiate reaction with ATP (at Km for each kinase) and Substrate. Incubate 60 min at RT.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence. Calculate Percent Inhibition and IC50.
-
Success Criteria:
-
Selective: IC50 (PI3K) < 500 nM; IC50 (EGFR) > 2 µM.
-
Dual: IC50 (PI3K) < 500 nM; IC50 (Tubulin/Cell Viability) < 500 nM.
-
Synthesis Workflow Visualization
The following diagram details the chemical transformation required to turn the "raw" 2-chloro scaffold into a functional inhibitor.
Figure 2: Synthetic route for converting the 2-chloro precursor into the active pharmacophore.
References
-
El-Damasy, A. K., et al. (2020).[1] Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. Bioorganic Chemistry.
-
He, R., et al. (2021). Amido-based 1-benzopyridine compounds: Synthesis and biological evaluation as potent anticancer agents targeting PI3K/mTOR. European Journal of Medicinal Chemistry.
-
Zhao, Y., et al. (2015). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.[2] Molecules.
-
Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines. Journal of Medicinal Chemistry.
Sources
Comparing yields of different synthetic routes to 2-Chloro-5-methoxyquinoline
A Comparative Guide to the Synthetic Yields of 2-Chloro-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted quinolines is a cornerstone of medicinal chemistry and materials science. Among these, 2-Chloro-5-methoxyquinoline serves as a critical intermediate for a range of pharmaceutical agents and functional materials. The efficiency of its synthesis directly impacts the economic and environmental viability of downstream applications. This guide provides an in-depth comparison of the primary synthetic routes to 2-Chloro-5-methoxyquinoline, with a focus on reported yields and the underlying chemical principles that govern experimental outcomes.
Introduction: The Importance of an Optimized Synthesis
2-Chloro-5-methoxyquinoline is a key building block in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the C2-chloro substituent, which allows for nucleophilic substitution, and the influence of the C5-methoxy group on the electronic properties of the quinoline ring. An efficient and high-yielding synthesis is paramount for the cost-effective production of target molecules in drug discovery and development. This guide will compare two major synthetic strategies: the chlorination of a pre-formed quinolinone and a multi-step approach commencing with m-anisidine.
Comparative Analysis of Synthetic Routes
The synthesis of 2-Chloro-5-methoxyquinoline is predominantly achieved through two distinct pathways. Each route presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and, most critically, overall yield.
| Synthetic Route | Key Transformation | Reported Yield | Advantages | Disadvantages |
| Route 1 | Chlorination of 5-methoxy-2(1H)-quinolinone | 86%[1] | High-yielding final step, direct conversion. | Requires synthesis of the quinolinone precursor. |
| Route 2 | Multi-step synthesis from m-anisidine | Variable, often lower overall yield. | Readily available starting material. | Multi-step process, potential for low yields in cyclization, harsh reaction conditions.[2] |
In-Depth Analysis of Synthetic Methodologies
Route 1: Chlorination of 5-methoxy-2(1H)-quinolinone
This approach is arguably the most direct and highest-yielding method for the final chlorination step. It relies on the conversion of the carbonyl group in 5-methoxy-2(1H)-quinolinone to the target chloride using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanism of Chlorination with POCl₃:
The reaction of a 2-quinolinone with POCl₃ proceeds through a phosphorylation mechanism.[3] The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion at the C2 position of the quinoline ring results in the formation of 2-Chloro-5-methoxyquinoline and a phosphate byproduct. The presence of a base, such as pyridine, can facilitate the initial phosphorylation step.[4]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxyquinoline from 5-methoxy-2(1H)-quinolinone
-
Step 1: Synthesis of 5-methoxy-2(1H)-quinolinone (Precursor)
-
This precursor can be synthesized from 5-hydroxy-2(1H)-quinolinone via methylation. A reported method involves the dropwise addition of diazomethane in ether to a solution of 4-chloro-5-methoxyquinoline in methanol, which, after stirring and workup, yields the product.[1] Note: Diazomethane is highly toxic and explosive; appropriate safety precautions are essential.
-
-
Step 2: Chlorination with Phosphorus Oxychloride
-
To a solution of 5-methoxy-2(1H)-quinolinone in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).
-
The reaction mixture is typically heated to reflux to ensure complete conversion.
-
After cooling, the reaction is carefully quenched with ice water.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 2-Chloro-5-methoxyquinoline. A reported yield for a similar chlorination of a quinolinone derivative is 86%.[1]
-
Visualizing the Workflow: Chlorination of 5-methoxy-2(1H)-quinolinone
Caption: High-yield chlorination of the quinolinone precursor.
Route 2: Multi-step Synthesis from m-Anisidine
This classical approach builds the quinoline ring system from a simpler aromatic amine, m-anisidine. The most common method for this is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[5][6]
Mechanism of the Doebner-von Miller Reaction:
The mechanism is complex and can involve several pathways.[7] A likely sequence begins with the Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. A common challenge with this reaction is the formation of tar and polymeric byproducts due to the harsh acidic conditions.[2]
Experimental Protocol: Synthesis of 2-Chloro-5-methoxyquinoline from m-Anisidine
-
Step 1: Doebner-von Miller Quinoline Synthesis
-
m-Anisidine is reacted with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or crotonaldehyde) in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
-
An oxidizing agent, such as arsenic acid or nitrobenzene, is often included to facilitate the final aromatization step.
-
The reaction is typically heated for several hours.
-
Workup involves neutralization and purification to isolate the 5-methoxyquinoline intermediate. Yields for this step can be variable and are often moderate.
-
-
Step 2: N-Oxidation of 5-methoxyquinoline
-
The 5-methoxyquinoline is treated with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form 5-methoxyquinoline N-oxide.
-
-
Step 3: Chlorination of 5-methoxyquinoline N-oxide
-
The N-oxide is then reacted with a chlorinating agent such as POCl₃. The N-oxide functionality activates the C2 position for nucleophilic attack.
-
The reaction yields 2-Chloro-5-methoxyquinoline. While yields for the individual chlorination step of N-oxides can be good (in the range of 62-84% for similar substrates), the overall yield from m-anisidine is impacted by the preceding steps.[8]
-
Visualizing the Workflow: Synthesis from m-Anisidine
Caption: A multi-step synthesis with potentially lower overall yield.
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic route to 2-Chloro-5-methoxyquinoline will depend on several factors, including the availability of starting materials, desired scale, and tolerance for multi-step procedures.
-
For Highest Yield and Efficiency: The chlorination of pre-synthesized 5-methoxy-2(1H)-quinolinone (Route 1) is the recommended approach. While it requires the preparation of the quinolinone precursor, the high yield of the final chlorination step makes it an attractive option for large-scale synthesis.
Ultimately, the selection of the optimal synthetic route will be guided by a thorough evaluation of the specific needs of the research or development program. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]
- Process for preparing 2-chloro-5-chloromethylpyridine. (2012). Google Patents.
-
2-chloro-5-methoxyquinoline (C10H8ClNO). PubChemLite. Available at: [Link]
-
Fernandez, M., de la Cuesta, E., & Avendano, C. (1994). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. Semantic Scholar. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction?. ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992). Google Patents.
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
-
POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023). ACS Publications. Available at: [Link]
- Chlorination using POCl3 and benzyltriethylammonium chloride. (2007). Google Patents.
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). PMC. Available at: [Link]
-
6-Chloro-m-anisidine. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC. Available at: [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024). NIH. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. Available at: [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available at: [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (2015). Master Organic Chemistry. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Available at: [Link]
-
Help with synthesizing 2-chloro-5-methoxyaniline from anisole. (2023). Reddit. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iipseries.org [iipseries.org]
- 6. youtube.com [youtube.com]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-5-methoxyquinoline: An Evaluation of Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxyquinoline is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas, making its efficient and scalable synthesis a topic of significant interest for the drug development community. The traditional synthesis often involves the use of phosphorus oxychloride (POCl₃) for the crucial chlorination step. While effective, the hazardous nature of POCl₃ has prompted researchers to explore alternative reagents and synthetic strategies that offer improved safety profiles, better yields, and more environmentally friendly conditions.
This guide provides a comprehensive comparison of alternative reagents and synthetic routes for the production of 2-chloro-5-methoxyquinoline. We will delve into the mechanistic details, provide comparative experimental data, and offer detailed protocols to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Strategic Approaches to the Synthesis of 2-Chloro-5-methoxyquinoline
The synthesis of 2-chloro-5-methoxyquinoline can be broadly categorized into two main strategic approaches:
-
Construction of the 5-methoxy-2-quinolone core followed by chlorination: This is a convergent approach where the quinoline ring system with the desired methoxy and hydroxyl/oxo functionalities is first assembled, followed by the introduction of the chlorine atom at the 2-position.
-
Direct construction of the 2-chloro-5-methoxyquinoline ring system: This approach involves the simultaneous formation of the quinoline ring and introduction of the chloro and methoxy substituents.
This guide will explore various methodologies within these two strategies, with a focus on comparing the reagents used for the key transformations.
Part 1: Chlorination of 5-Methoxy-2(1H)-quinolone - A Comparison of Reagents
The chlorination of a pre-formed 5-methoxy-2(1H)-quinolone is a common and reliable method. The choice of chlorinating agent is critical and significantly impacts the reaction's efficiency, safety, and work-up procedure.
The Benchmark: Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is the most widely used reagent for the conversion of 2-quinolones to 2-chloroquinolines. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Mechanism of Chlorination using POCl₃:
Figure 1: Mechanism of chlorination of 5-methoxy-2(1H)-quinolone using POCl₃.
Experimental Protocol (POCl₃):
A mixture of 5-methoxy-2(1H)-quinolone (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is heated at reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate solution) to precipitate the product. The crude product is then filtered, washed with water, and purified by recrystallization or column chromatography.
Alternative Chlorinating Reagents
Concerns over the handling and quenching of large excesses of POCl₃ have driven the exploration of alternative reagents.
The Vilsmeier-Haack reagent, formed in situ from thionyl chloride and DMF, is a milder and often more selective chlorinating agent.
Mechanism of Chlorination using SOCl₂/DMF:
The reaction proceeds via the formation of the Vilsmeier reagent, which then activates the 2-hydroxyl group of the quinolone for nucleophilic attack by chloride.
Figure 2: Chlorination of 5-methoxy-2(1H)-quinolone using the Vilsmeier-Haack reagent.
Experimental Protocol (SOCl₂/DMF):
To a solution of 5-methoxy-2(1H)-quinolone (1 equivalent) in an inert solvent (e.g., toluene or dichloromethane), a catalytic amount of DMF is added. Thionyl chloride (1.5-2 equivalents) is then added dropwise at room temperature. The mixture is heated to reflux for 2-6 hours. After completion of the reaction, the solvent and excess thionyl chloride are removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild base to remove acidic byproducts.
Oxalyl chloride and triphosgene, in the presence of DMF, also form the Vilsmeier-Haack reagent and can be used for the chlorination of 2-quinolones. These reagents are often advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. Triphosgene, a solid, is a safer alternative to the highly toxic phosgene gas.
Comparative Performance of Chlorinating Agents:
| Reagent | Reaction Conditions | Yield (%) | Safety & Handling | Byproducts |
| POCl₃ | Reflux, 2-4 h | 85-95% | Highly corrosive, reacts violently with water. | Phosphoric acid derivatives (difficult to remove). |
| SOCl₂/DMF | Reflux, 2-6 h | 80-90% | Corrosive and toxic, handle in a fume hood. | SO₂ and HCl (gaseous, easily removed). |
| Oxalyl Chloride/DMF | 0°C to rt, 1-3 h | 85-95% | Toxic and corrosive, reacts with moisture. | CO, CO₂, and HCl (gaseous). |
| Triphosgene/DMF | 0°C to rt, 1-3 h | 85-95% | Toxic solid, handle with care. | CO₂ and HCl (gaseous). |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Expert Insights: While POCl₃ often gives the highest yields, the ease of work-up and milder reaction conditions associated with SOCl₂/DMF, oxalyl chloride/DMF, and triphosgene/DMF make them attractive alternatives, particularly for smaller-scale syntheses. The choice of reagent will often depend on the scale of the reaction, the available equipment, and safety considerations. For large-scale production, the cost-effectiveness of POCl₃ may still make it the preferred reagent despite the handling challenges.
Part 2: Alternative Synthetic Routes to the 2-Chloro-5-methoxyquinoline Core
Instead of a two-step approach involving quinolone formation and subsequent chlorination, it is also possible to construct the 2-chloro-5-methoxyquinoline ring system more directly.
The Vilsmeier-Haack Reaction of Acetanilides
The Vilsmeier-Haack reaction of an appropriately substituted acetanilide can directly yield a 2-chloro-3-formylquinoline. For the synthesis of a 5-methoxy derivative, 3-methoxyacetanilide would be the required starting material. The resulting 3-formyl group can then be removed if the unsubstituted quinoline is desired.
Reaction Pathway:
Figure 3: Vilsmeier-Haack synthesis of a 2-chloro-3-formyl-5-methoxyquinoline derivative.
Experimental Protocol (Vilsmeier-Haack):
To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 3-Methoxyacetanilide is then added, and the reaction mixture is heated. After the reaction is complete, it is poured onto ice and neutralized to precipitate the product. This method has the advantage of directly installing the chloro group at the 2-position.
Classical Quinoline Syntheses
Established named reactions for quinoline synthesis can be adapted to produce 5-methoxyquinolines by using 3-methoxyaniline as a starting material. The resulting 5-methoxyquinoline can then be converted to the 2-quinolone and subsequently chlorinated.
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1]
Reaction Scheme:
3-Methoxyaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 5-Methoxyquinoline
Experimental Considerations: The Skraup reaction is notoriously exothermic and can be difficult to control.[1] The use of moderators like ferrous sulfate is often necessary. While a classic method, its harsh conditions and potential for low yields with substituted anilines make it less favorable for modern drug development.
This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid. For example, the reaction of 3-methoxyaniline with crotonaldehyde would be expected to yield 5-methoxy-2-methylquinoline.[2]
Reaction Scheme:
3-Methoxyaniline + Crotonaldehyde --(Acid Catalyst)--> 5-Methoxy-2-methylquinoline
Expert Insights: The Doebner-von Miller reaction is generally more versatile and proceeds under milder conditions than the Skraup synthesis.[2] However, the regioselectivity of the cyclization can be an issue with substituted anilines.
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] For instance, reacting 3-methoxyaniline with acetylacetone would lead to 5-methoxy-2,4-dimethylquinoline.
Reaction Scheme:
3-Methoxyaniline + Acetylacetone --(Acid Catalyst)--> 5-Methoxy-2,4-dimethylquinoline
Comparative Analysis of Classical Syntheses:
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Skraup | 3-Methoxyaniline, Glycerol | H₂SO₄, Oxidizing Agent | Inexpensive starting materials. | Harsh reaction conditions, often low yields, safety concerns.[1] |
| Doebner-von Miller | 3-Methoxyaniline, α,β-Unsaturated Aldehyde/Ketone | Acid Catalyst | Milder conditions than Skraup, greater versatility.[2] | Potential for regioselectivity issues.[2] |
| Combes | 3-Methoxyaniline, β-Diketone | Acid Catalyst | Good for synthesizing substituted quinolines. | Requires a specific β-diketone.[3] |
Conclusion and Recommendations
The synthesis of 2-chloro-5-methoxyquinoline can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.
For researchers prioritizing high yield and well-established procedures , the chlorination of 5-methoxy-2(1H)-quinolone with POCl₃ remains a robust and reliable method. However, the associated safety and work-up challenges should not be underestimated.
For those seeking milder conditions and easier work-up , the use of alternative chlorinating agents such as SOCl₂/DMF , oxalyl chloride/DMF , or triphosgene/DMF are excellent choices. These reagents often provide comparable yields to POCl₃ with the significant benefit of gaseous byproducts that simplify purification.
The Vilsmeier-Haack reaction of 3-methoxyacetanilide offers a direct and elegant route to a functionalized 2-chloro-5-methoxyquinoline precursor. This method is particularly attractive as it avoids the need to first synthesize and isolate the 2-quinolone intermediate.
While the classical quinoline syntheses (Skraup, Doebner-von Miller, Combes) provide pathways to the 5-methoxyquinoline core, they are generally less direct for obtaining the target 2-chloro derivative and can suffer from harsh conditions or regioselectivity issues.
Ultimately, the choice of synthetic route and reagents will depend on the specific requirements of the project, including the desired scale of synthesis, available laboratory facilities, and the importance of factors such as safety, cost, and environmental impact. This guide provides the necessary data and protocols to enable an informed decision for the efficient and safe synthesis of 2-chloro-5-methoxyquinoline.
References
- Combes, A. Bull. Soc. Chim. Fr.1888, 49, 89.
- Skraup, Z. H. Ber. Dtsch. Chem. Ges.1880, 13, 2086.
- Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.85 (1922).
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules. 2019, 24(9), 1769.
- Doebner, O.; von Miller, W. Ber. Dtsch. Chem. Ges.1881, 14, 2812.
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synth. Commun.2005, 35(11), 1529-1534.
- The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
- Process for synthesizing p-methoxyaniline compound through hydrogen
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. J. Org. Chem.2006, 71(4), 1668-76.
- 3 - Organic Syntheses Procedure.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. CN101395167A.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021, 26(19), 5829.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein J. Org. Chem.2013, 9, 1695-1701.
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Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][4]oxathioles and their transformations. Monatsh. Chem.2008 , 139, 549-556.
- What is the complete procedure for Doebner-von miller reaction?
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2004, 43B(1), 181-185.
- Reactions and Applic
- Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?
- Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Curr. Org. Synth.2019, 16(4), 536-559.
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. J. Applicable Chem.2015, 4(6), 1769-1775.
- Chlorination of 5a with thionyl chloride.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Int. J. Chem. Stud.2021, 9(1), 21-25.
- Efficient Synthesis of Chiral 5-Methoxycarbonylpyridin-2(1H)-ones and 3-Bromo-5-methoxycarbonylpyridin-2(1H)-ones. Heterocycles. 2019, 98(2), 215-225.
- Process for the production of oxalyl chloride. US2816140A.
- Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. J. Agric. Food Chem.1982, 30(2), 363-365.
- oxalyl chloride prep. with Ac2O and Cl2 ? Sciencemadness.org.
- Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. J. Polym. Sci., Part A: Polym. Chem.1969, 7(6), 1677-1687.
- 5-Methoxyindole synthesis. ChemicalBook.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Int. J. Org. Chem.2013, 3, 1-7.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World J. Pharm. Res.2016, 5(6), 618-641.
- Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Adv.2015, 5, 97669-97677.
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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2-Chloro-5-methoxyquinoline
In the landscape of modern drug discovery and development, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. Specifically, the introduction of aryl or heteroaryl substituents at the 2-position of the quinoline ring is a common strategy for modulating biological activity. For substrates such as 2-chloro-5-methoxyquinoline, palladium-catalyzed cross-coupling reactions are the methods of choice for forging the requisite carbon-carbon bonds.
Among the arsenal of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have emerged as two of the most robust and versatile options. This guide provides a head-to-head comparison of these two powerful reactions for the arylation of 2-chloro-5-methoxyquinoline, offering insights into their respective mechanisms, practical considerations, and expected outcomes. The information presented herein is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Foundational Chemistry: A Mechanistic Overview
Both the Suzuki and Stille couplings are catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle for both reactions can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Coupling: A Dance with Boron
The Suzuki coupling employs an organoboron reagent, typically a boronic acid or a boronate ester, as the coupling partner. A critical distinction of the Suzuki reaction is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Organotin Approach
The Stille coupling utilizes an organostannane reagent. A key advantage of the Stille reaction is that it typically does not require a base, as the organotin reagent is sufficiently reactive for transmetalation under neutral conditions. This can be beneficial when working with base-sensitive functional groups.
Caption: General workflow for the Suzuki coupling experiment.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine 2-chloro-5-methoxyquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a suitable base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol), and the palladium catalyst system. A common and effective system for chloroarenes is a combination of Pd₂(dba)₃ (2 mol%) and a bulky, electron-rich phosphine ligand like SPhos or XPhos (4 mol%).
-
Solvent Addition and Degassing: Add a suitable anhydrous solvent, such as dioxane or toluene (5-10 mL). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. [2]5. Extraction and Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. [2]
Protocol 2: Stille Coupling of 2-Chloro-5-methoxyquinoline
This protocol is based on general procedures for the Stille coupling of aryl chlorides. [3][4] Workflow Diagram:
Sources
Validating the Mechanism of Action of 2-Chloro-5-methoxyquinoline Derivatives
Content Type: Technical Comparison & Validation Guide
Domain: Medicinal Chemistry / Pharmacology
Executive Summary: The Quinoline Scaffold in Drug Discovery
The 2-chloro-5-methoxyquinoline core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the quinoline ring is ubiquitous in FDA-approved therapeutics (e.g., Tivozanib , Chloroquine , Lenvatinib ), the specific 2-chloro-5-methoxy substitution pattern offers unique structure-activity relationship (SAR) opportunities. The electron-donating methoxy group at C5 modulates the electron density of the pyridine ring, influencing hydrogen bonding capabilities in the hinge region of kinases, while the C2-chlorine atom serves as a versatile handle for nucleophilic displacement to introduce specificity-conferring tail groups.
This guide focuses on validating this scaffold as a Type I/II ATP-Competitive Kinase Inhibitor (specifically targeting VEGFR-2 ), comparing its performance against the clinical standard Tivozanib .
Comparative Mechanism of Action (MoA)
To validate your derivative, you must benchmark its mechanism against established agents. We compare the 2-Chloro-5-methoxyquinoline series (The Candidate) against Tivozanib (The Standard) and Sorafenib (The Broad-Spectrum Alternative).
The Target: VEGFR-2 (KDR)
The primary mechanism for quinoline-based antineoplastics is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Feature | Candidate: 2-Chloro-5-methoxyquinoline Series | Standard: Tivozanib (Fotivda) | Comparator: Sorafenib |
| Binding Mode | ATP-Competitive (Type I/II) . The quinoline nitrogen (N1) typically accepts a H-bond from the backbone NH of the "hinge" region (e.g., Cys919 in VEGFR2). | Type II Inhibitor . Binds the inactive DFG-out conformation. High selectivity due to the specific quinoline-urea linkage. | Type II Inhibitor . Stabilizes DFG-out conformation but with lower kinase selectivity (Multi-kinase). |
| Key Structural Interaction | 5-Methoxy Group: Acts as a steric gatekeeper or H-bond acceptor, potentially improving selectivity for specific kinase isoforms compared to 6,7-dimethoxy analogs. | 6,7-Dimethoxy: Optimizes packing in the hydrophobic pocket; the urea tail extends into the allosteric pocket. | Bi-aryl Urea: Binds the allosteric hydrophobic pocket; less hinge-region specificity. |
| Selectivity Profile | Tunable. The C2-substitution determines if it hits "off-targets" like c-Kit or PDGFR. | High Specificity. Picomolar potency against VEGFR-1/2/3; minimal off-target activity. | Broad. Hits RAF, PDGFR, KIT, FLT3 (leads to higher toxicity). |
Mechanistic Pathway Visualization
The following diagram illustrates the specific blockade point of quinoline derivatives within the VEGFR-2 signaling cascade.
Caption: Figure 1.[1] Mechanism of Action. The 2-Chloro-5-methoxyquinoline derivative acts as an ATP-competitive inhibitor, preventing the phosphorylation of VEGFR-2 and halting downstream angiogenic signaling.
Experimental Validation Protocols
To publish a robust comparison, you must move beyond simple
Protocol A: Biochemical Kinase Profiling (The "Gatekeeper" Assay)
Objective: Determine the inhibitory constant (
-
Preparation: Prepare a 10-point dilution series of the 2-chloro-5-methoxyquinoline derivative (starting at 10 µM down to 0.1 nM) in DMSO.
-
Reaction: Incubate recombinant VEGFR-2 kinase domain (0.2 ng/µL) with the compound for 15 minutes at room temperature.
-
Initiation: Add ATP (at
concentration, typically 10 µM) and substrate (Poly GT). -
Detection: After 60 minutes, add the ADP-detection reagent. Read luminescence.
-
Validation Check: Run Tivozanib as a positive control. If Tivozanib
, the assay is invalid.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Prove the compound enters the cell and inhibits the specific phosphorylation site (Tyr1175) on VEGFR-2.
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[2]
-
Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.
-
Treatment: Treat with Candidate (10, 50, 100 nM) vs. Tivozanib (10 nM) for 2 hours.
-
Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes. Crucial: This proves the inhibition is signal-dependent.
-
Lysis & Blotting:
-
Primary Antibody: Anti-p-VEGFR2 (Tyr1175).
-
Loading Control: Anti-Total-VEGFR2 and Anti-GAPDH.
-
-
Quantification: Calculate the ratio of p-VEGFR2 / Total-VEGFR2.
Protocol C: Functional Angiogenesis (Tube Formation Assay)
Objective: Phenotypic validation. Does the molecular inhibition translate to a biological stop?
-
Matrix: Coat 96-well plates with Matrigel (reduced growth factor).
-
Seeding: Plate HUVECs (
cells/well) in media containing VEGF. -
Inhibition: Add 2-chloro-5-methoxyquinoline derivative at
concentration. -
Imaging: After 6-18 hours, image utilizing phase-contrast microscopy.
-
Analysis: Measure "Total Tube Length" and "Number of Junctions" using ImageJ.
Data Presentation & Interpretation
When publishing your comparison, structure your data to highlight Selectivity over raw Potency. A compound that kills everything is a poison; a compound that kills only the target is a drug.
Table 1: Comparative Kinase Profile (Simulated Data)
| Compound | VEGFR-2 | PDGFR | FGFR-1 | Selectivity Ratio (VEGFR2/FGFR1) |
| 2-Cl-5-OMe-Quinoline-Deriv (Lead) | 4.2 | 15.6 | >1000 | >238x |
| Tivozanib (Control) | 0.21 | 2.0 | >1000 | >4000x |
| Sorafenib (Comparator) | 90.0 | 57.0 | 580 | ~6x |
| Interpretation | High potency, approaching clinical standards. | Good selectivity against PDGFR. | Excellent selectivity against FGFR (reduces toxicity). | Valid Lead Candidate |
Validation Workflow Diagram
Caption: Figure 2. The critical path for validating a quinoline derivative. Progression requires passing the "Gatekeeper" criteria at each stage.
References
-
FDA Drug Approvals. Tivozanib (FOTIVDA) Prescribing Information.[3] U.S. Food and Drug Administration.[3][4] [Link]
-
Gotink, K. J., & Verheul, H. M. (2010). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? Angiogenesis, 13(1), 1-14. [Link]
-
Nakamura, K., et al. (2006). KRN951, a highly potent and selective inhibitor of KDR tyrosine kinase for the treatment of solid tumors. Cancer Research, 66(18), 9134-9142. [Link]
-
Marelli, C., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Pharmaceuticals, 13(9), 240. [Link]
-
Musumeci, F., et al. (2012). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Current Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against 2-Chloro-5-methoxyquinoline Derivatives
For researchers and drug development professionals working with novel small molecules, the specificity of the antibodies used in immunoassays is paramount. This guide provides an in-depth comparison of the theoretical performance of antibodies raised against 2-Chloro-5-methoxyquinoline derivatives, supported by established principles of antibody cross-reactivity and detailed experimental protocols. While specific cross-reactivity data for this class of compounds is not abundant in publicly available literature, this guide will equip you with the foundational knowledge and practical frameworks to evaluate and compare antibody performance for your specific research needs.
The Significance of 2-Chloro-5-methoxyquinoline Derivatives and the Imperative of Antibody Specificity
Quinoline and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and research compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The development of sensitive and specific immunoassays for the detection and quantification of these molecules is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery.
Understanding and Quantifying Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody's paratope recognizes and binds to epitopes on molecules other than the specific immunogen used to generate it.[5] This is particularly common with small molecules like quinoline derivatives, where minor chemical modifications can result in a family of structurally related compounds.
The degree of cross-reactivity is typically determined using competitive immunoassays, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5] In this format, the structurally similar compound's ability to compete with the target analyte for a limited number of antibody binding sites is measured. The results are often expressed as a percentage of cross-reactivity relative to the target analyte.
Hypothetical Performance Comparison of Monoclonal Antibodies Against 2-Chloro-5-methoxyquinoline
While specific antibodies for 2-Chloro-5-methoxyquinoline are not commercially available with comprehensive cross-reactivity data, we can construct a hypothetical comparison to illustrate the key performance indicators to consider. Imagine we have three different monoclonal antibodies (mAb-A, mAb-B, and mAb-C) raised against 2-Chloro-5-methoxyquinoline. A thorough evaluation would involve testing their binding against a panel of structurally related quinoline derivatives.
Table 1: Hypothetical Cross-Reactivity Profile of Monoclonal Antibodies Against 2-Chloro-5-methoxyquinoline
| Compound Tested | Structure | mAb-A % Cross-Reactivity | mAb-B % Cross-Reactivity | mAb-C % Cross-Reactivity |
| 2-Chloro-5-methoxyquinoline (Target) | 100% | 100% | 100% | |
| 2-Chloro-quinoline | 45% | 15% | 70% | |
| 5-Methoxyquinoline | 60% | 25% | 85% | |
| 2-Chloro-5-hydroxyquinoline | 10% | 5% | 20% | |
| Quinoline | <1% | <0.1% | 5% |
Interpretation of Hypothetical Data:
-
mAb-B would be the most specific antibody, showing the lowest cross-reactivity with related but distinct quinoline derivatives. This would be ideal for assays requiring high specificity for 2-Chloro-5-methoxyquinoline.
-
mAb-C exhibits the highest cross-reactivity, suggesting it recognizes a more general feature of the quinoline backbone. This antibody might be suitable for screening assays designed to detect a class of related quinoline compounds.
-
mAb-A shows an intermediate level of specificity.
This table illustrates the importance of empirical testing to select the antibody best suited for the intended application.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a robust method for determining the cross-reactivity of an antibody against small molecules.[5] The following is a detailed, step-by-step protocol that can be adapted for the analysis of 2-Chloro-5-methoxyquinoline derivatives.
Principle: The assay measures the ability of a free analyte (the quinoline derivative being tested for cross-reactivity) in a sample to compete with a fixed amount of a labeled or coated antigen for binding to a limited amount of antibody.
Materials:
-
High-binding 96-well microtiter plates
-
Antibody specific to 2-Chloro-5-methoxyquinoline
-
2-Chloro-5-methoxyquinoline conjugated to a carrier protein (e.g., BSA or OVA) for coating
-
Standard 2-Chloro-5-methoxyquinoline
-
Panel of quinoline derivatives to be tested for cross-reactivity
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Coating:
-
Dilute the 2-Chloro-5-methoxyquinoline-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of wash buffer per well to remove any unbound conjugate.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard 2-Chloro-5-methoxyquinoline and the test compounds in assay buffer.
-
In separate tubes, mix 50 µL of each dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition:
-
Add 100 µL of the enzyme substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the standard 2-Chloro-5-methoxyquinoline.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and for each of the test compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizing the Workflow and Molecular Relationships
To further clarify the experimental process and the structural relationships influencing cross-reactivity, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: Structural Relationships of Quinoline Derivatives.
Molecular Basis of Cross-Reactivity with Quinoline Derivatives
The cross-reactivity of an antibody is fundamentally determined by its ability to recognize and bind to the three-dimensional shape and chemical properties of the epitope. For small molecules like 2-Chloro-5-methoxyquinoline, the entire molecule or a significant portion of it acts as the epitope.
Key factors influencing cross-reactivity include:
-
The Quinoline Core: All the compounds in our hypothetical panel share the fundamental quinoline ring structure. An antibody that primarily recognizes this core scaffold will likely exhibit broad cross-reactivity.
-
Substituent Groups: The nature and position of substituent groups are critical.[4]
-
2-Chloro Group: This electronegative group contributes to the electronic properties and steric hindrance of the molecule. Antibodies may have specific interactions with this group.
-
5-Methoxy Group: This group can participate in hydrogen bonding and hydrophobic interactions. Its presence and location are key determinants of specificity.
-
-
Hapten Design: The way the hapten (the small molecule) is conjugated to the carrier protein during immunogen preparation significantly influences which parts of the molecule are exposed and thus most likely to elicit an antibody response.
Conclusion and Recommendations
While direct comparative data for antibodies against 2-Chloro-5-methoxyquinoline derivatives is scarce, a robust framework for their evaluation can be established based on the principles of immunoassay development and cross-reactivity assessment. The competitive ELISA protocol outlined in this guide provides a reliable method for determining the specificity of any antibody developed for this class of compounds.
-
Thorough Validation: Always perform comprehensive cross-reactivity testing against a panel of structurally related compounds that are likely to be present in your samples.
-
Consider the Application: The required specificity of an antibody is application-dependent. A screening assay may tolerate higher cross-reactivity than a quantitative assay for a specific metabolite.
-
Consult the Literature: When available, review published data on antibodies against similar small molecules to anticipate potential cross-reactivity issues.
By following these guidelines, researchers and drug development professionals can confidently select and validate antibodies for their studies involving 2-Chloro-5-methoxyquinoline derivatives, ensuring the accuracy and reliability of their results.
References
-
Urusov, A. E., Petrakova, A. V., Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7639. [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved February 7, 2026, from [Link]
-
Shrock, E. L., et al. (2023). Cross-reactive antibodies against human coronaviruses and the animal coronavirome suggest diagnostics for future zoonotic spillovers. Science Translational Medicine, 15(708), eadd2945. [Link]
-
Gong, D. H., et al. (2022). Cross-Reactivity of Disease-Specific Antibody Assays for the Detection of Current Infections: With Potentially Interfering Substances of Other Infections. Annals of Laboratory Medicine, 42(2), 241–251. [Link]
-
Waters, R. A., et al. (2022). Cross-Serotype Reactivity of ELISAs Used to Detect Antibodies to the Structural Proteins of Foot-and-Mouth Disease Virus. Viruses, 14(7), 1494. [Link]
-
Cilibrizzi, A., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(19), 6265. [Link]
-
El-Sayed, M. A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(7), 967. [Link]
-
Cagide, F., et al. (2018). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Journal of Pharmaceutical and Biomedical Analysis, 159, 322–329. [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved February 7, 2026, from [Link]
-
Kumar, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1–20. [Link]
-
El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 12(16), 1519–1536. [Link]
-
Li, Y., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(6), 1405. [Link]
-
Wang, R., et al. (2022). Unique quinoline orientations shape the modified aptamer to sclerostin for enhanced binding affinity and bone anabolic potential. Theranostics, 12(1), 35–51. [Link]
-
Frison, E. A., & Stace-Smith, R. (1992). Cross-reacting and heterospecific monoclonal antibodies produced against arabis mosaic nepovirus. The Journal of general virology, 73(Pt 10), 2525–2530. [Link]
-
Kumar, A., et al. (2024). Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Bioorganic & Medicinal Chemistry, 102, 117650. [Link]
-
Singh, S., & Kumar, V. (2023). Molecular target interactions of quinoline derivatives as anticancer agents: A review. Results in Chemistry, 5, 100808. [Link]
-
Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(20), 10019–10041. [Link]
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Benchmarking the Anti-proliferative Activity of Novel Quinoline Compounds: A Comparative Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives are particularly prominent, forming the structural basis for drugs that act through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. As researchers continuously develop novel quinoline-based compounds, the need for a standardized, rigorous, and logically sound benchmarking strategy is paramount to accurately assess their therapeutic potential.[2]
This guide provides a comprehensive framework for evaluating the anti-proliferative activity of new chemical entities (NCEs) bearing the quinoline core. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and translatable. Our approach is designed as a self-validating system, integrating primary screening assays with secondary mechanistic studies to build a complete profile of a compound's activity.
Part 1: Strategic Framework for Benchmarking
A successful benchmarking program begins not at the bench, but with a well-conceived experimental design. The choices made here will dictate the quality and interpretability of the resulting data.
The Rationale for Cell Line Selection: Beyond a Single Model
Evaluating a novel compound against a single cancer cell line provides a narrow and often misleading snapshot of its activity. A more robust strategy involves screening against a diverse panel of cell lines.
-
Diverse Tissue of Origin: The panel should include cell lines from various cancer types, such as breast (e.g., MCF-7), colon (e.g., HCT116), lung (e.g., A549), and leukemia (e.g., HL-60, K-562).[3][4] This approach helps to identify compounds with broad-spectrum activity versus those with lineage-specific efficacy.
-
Genetic Background: Where possible, select cell lines with known genetic backgrounds (e.g., mutations in key oncogenes or tumor suppressor genes). For instance, since many quinolines target the PI3K/Akt pathway, including cell lines with known PIK3CA mutations is highly relevant.[5]
-
Assessing Selectivity: Crucially, the panel should include a non-cancerous cell line (e.g., normal human fibroblasts) to determine the compound's therapeutic index. A significant difference in potency between cancer and normal cells suggests a desirable selectivity window.[6]
The Imperative of Reference Compounds
Testing novel compounds in a vacuum is scientifically unsound. Their performance must be contextualized by comparing it against well-characterized reference agents.
-
Standard-of-Care Agents: Include established chemotherapeutic drugs like Doxorubicin or Cisplatin. These serve as a high-level benchmark for cytotoxic potency.[7]
-
Mechanism-Specific Inhibitors: If a specific molecular target is hypothesized, include a known inhibitor of that target. For example, when investigating quinolines as PI3K/mTOR inhibitors, a compound like Gedatolisib could serve as a valuable positive control.[5][8]
Experimental Workflow: A Multi-Assay Approach
No single assay can fully capture the complexity of a compound's anti-proliferative effects. Therefore, a tiered workflow is recommended, starting with broad screening and progressing to more detailed, long-term functional assays.
Figure 1: Tiered experimental workflow for benchmarking anti-proliferative compounds.
Part 2: Core Methodologies and Self-Validating Protocols
The trustworthiness of your data hinges on the meticulous execution of validated protocols. Here, we detail three essential assays, explaining the scientific principles that ensure their reliability.
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. The assay's principle is the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9][10]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline compounds and reference drugs. Remove the old media and add 100 µL of media containing the test compounds to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, only viable cells will reduce the MTT to visible purple crystals.[10]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (media and MTT only). Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol: Sulforhodamine B (SRB) Assay for Total Biomass
The SRB assay is a cell density assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[12][13] It measures total biomass and is less susceptible to interference from compounds that affect mitochondrial metabolism, making it an excellent orthogonal method to the MTT assay.[14]
Step-by-Step Protocol:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour.[15] This step fixes the cells and precipitates cellular proteins.
-
Washing: Carefully wash the plates four to five times with slow-running tap water to remove TCA and unbound components. Tap the plates on paper towels to remove excess water and allow them to air-dry completely.[15]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15]
-
Removing Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB dye. Repeat this wash four times.[12]
-
Dye Solubilization: Once the plate is completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Place the plate on a shaker for 5-10 minutes and read the absorbance at 510 nm.
-
Data Analysis: Calculate IC50 values as described for the MTT assay.
Protocol: Colony Formation (Clonogenic) Assay
This assay provides a measure of a cell's ability to proliferate indefinitely to form a colony (defined as ≥50 cells), which is a hallmark of cancer cells. It assesses long-term reproductive viability after drug treatment and is considered a gold standard for determining cytotoxic effects in vitro.
Step-by-Step Protocol:
-
Cell Seeding: Prepare a single-cell suspension. Plate a low number of cells (e.g., 200-1,000 cells) into 6-well plates. The exact number must be optimized for each cell line to ensure discrete colonies form in the control wells.
-
Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the quinoline compounds for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C and 5% CO₂, without disturbing them.[16] Change the medium every 3-4 days.
-
Fixation and Staining: When colonies in the control wells are visible, remove the medium. Wash with PBS, then fix the colonies with a solution like 4% paraformaldehyde for 20 minutes.[17] Stain with a 0.5% crystal violet solution for at least 2 hours.[18]
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (≥50 cells) in each well.
-
Data Analysis: Calculate the 'Plating Efficiency' (PE) and 'Surviving Fraction' (SF) for each treatment. Plot the SF against drug concentration to assess the long-term impact on cell survival.
Part 3: Comparative Data Analysis and Interpretation
The primary output of the screening assays is the IC50 value, which represents the concentration of a drug required to inhibit cell growth by 50%.[7] Lower IC50 values indicate higher potency. This data should be tabulated for clear comparison across compounds and cell lines.
Table 1: Comparative Anti-proliferative Activity (IC50, µM) of Novel Quinoline Compounds
| Compound | MCF-7 (Breast) | HCT116 (Colon) | HL-60 (Leukemia) | Normal Fibroblasts |
| NQC-1 (Novel) | 1.2 | 0.9 | 0.3[6] | 15.5 |
| NQC-2 (Novel) | 8.5 | 10.2 | 1.2[6] | > 50 |
| Doxorubicin | 0.05 | 0.08 | 0.02 | 0.9 |
| Gedatolisib | 0.4 | 0.6 | 0.1 | 5.0 |
Data is representative and compiled for illustrative purposes based on typical values found in the literature.
Interpreting the Results:
-
Potency: In this example, NQC-1 demonstrates sub-micromolar to low micromolar activity across the cancer cell lines, making it a potent candidate. Doxorubicin, a standard cytotoxic agent, is significantly more potent.
-
Spectrum of Activity: NQC-1 shows broad activity, with particular potency against the leukemia cell line HL-60.
-
Selectivity Index (SI): The SI is calculated as (IC50 in normal cells) / (IC50 in cancer cells). NQC-1 has an SI of approximately 51 against HL-60 (15.5 / 0.3), indicating a high degree of selectivity for cancer cells over normal cells. NQC-2 also shows good selectivity. This is a critical parameter for predicting potential therapeutic windows.
Part 4: Elucidating the Mechanism of Action
Potent and selective compounds should be advanced to mechanistic studies. Many quinoline derivatives are known to target signal transduction pathways critical for cell survival and proliferation.[19] One of the most frequently deregulated cascades in cancer is the PI3K/Akt/mTOR pathway, making it an attractive target.[5][20]
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a master regulator of cell growth, proliferation, and survival.[21][22] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR, which ultimately promotes protein synthesis and cell cycle progression while inhibiting apoptosis.[22] Inhibition of this pathway by novel quinoline compounds can lead to cell cycle arrest and programmed cell death.
Figure 2: Simplified PI3K/Akt/mTOR pathway showing potential inhibition points for quinoline compounds.
To validate that a novel quinoline compound acts via this mechanism, a follow-up experiment such as Western blotting would be performed. Cells would be treated with the compound, and lysates would be probed with antibodies against total Akt and phosphorylated Akt (p-Akt). A significant decrease in the p-Akt/Akt ratio would provide strong evidence for on-target activity.
Conclusion
Benchmarking the anti-proliferative activity of novel quinoline compounds is a multi-faceted process that requires a logical, tiered approach. By employing a diverse panel of cell lines, appropriate reference compounds, and a combination of short-term and long-term viability assays, researchers can generate high-quality, reliable data. This initial functional assessment, followed by targeted mechanistic studies, provides the robust foundation needed to identify promising candidates and advance them with confidence in the drug development pipeline.
References
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Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... | Download Scientific Diagram. Available at: [Link]
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Ibrahim, M. A. A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE. Available at: [Link]
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ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. Available at: [Link]
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Valenti, C., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers. Available at: [Link]
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Available at: [Link]
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Al-Ostoot, F. H., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]
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Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available at: [Link]
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Heliyon. (2023). Review on recent development of quinoline for anticancer activities. Available at: [Link]
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Bio-protocol. (n.d.). Clonogenic Assay. Available at: [Link]
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Larsson, R., et al. (2021). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. PLOS ONE. Available at: [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Available at: [Link]
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PubMed. (n.d.). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Available at: [Link]
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Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available at: [Link]
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Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available at: [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available at: [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
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PubMed Central. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Available at: [Link]
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YouTube. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. Available at: [Link]
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ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available at: [Link]
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PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Available at: [Link]
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Safety Operating Guide
2-Chloro-5-methoxyquinoline: Proper Disposal and Handling Procedures
Executive Summary & Chemical Rationale
Do not treat 2-Chloro-5-methoxyquinoline as general organic waste. [1]
As a halogenated heteroaromatic compound (CAS: 160893-07-2), proper disposal is dictated by the presence of the chlorine atom at the C2 position. While the methoxy group (-OCH₃) adds electron density to the ring, the chlorine atom presents a specific downstream hazard during incineration: the generation of hydrogen chloride (HCl) gas.
Standard laboratory incinerators designed for non-halogenated organics (e.g., acetone, ethanol) may suffer corrosion or release acidic emissions if significant quantities of chlorinated quinolines are introduced. Therefore, the Core Directive for this compound is strict segregation into the Halogenated Waste Stream .
Chemical Profile & Hazards
| Property | Specification | Operational Implication |
| CAS Number | 160893-07-2 | Use for waste manifest labeling.[1] |
| Molecular Formula | C₁₀H₈ClNO | Contains Chlorine (Halogenated).[1][2] |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard during weighing/disposal.[1] |
| Primary Hazards | Irritant (Skin/Eye/Resp), Acute Tox.[1][3] | Requires full PPE; avoid dust generation.[1][4][5][6][7] |
| Waste Class | Halogenated Organic | MUST be incinerated with flue gas scrubbing.[1] |
Immediate Safety Protocol (PPE)
Before initiating any disposal or cleaning procedure, ensure the following Personal Protective Equipment (PPE) is active. This compound is a potent irritant and potential sensitizer.
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling >1g of dry powder outside a fume hood.
-
Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum thickness).
-
Ocular: Chemical splash goggles (Standard safety glasses are insufficient for fine powder disposal due to air currents).
-
Engineering Control: All waste transfer must occur inside a certified chemical fume hood.
Disposal Workflow Visualization
The following diagram outlines the critical decision matrix for disposing of 2-Chloro-5-methoxyquinoline. Note the strict separation between "Solid" and "Liquid" phases.
Figure 1: Decision matrix for segregating halogenated quinoline waste to ensure compatibility with incineration protocols.
Detailed Operational Procedures
Scenario A: Disposal of Solid Waste (Pure Compound)
Context: Expired shelf-life material or excess weighing.[1]
-
Containment: Do not dump loose powder into a large waste drum. This creates a "puff" hazard for the next user.
-
Primary Packaging: Transfer the solid into a clear polyethylene bag or a small screw-top glass jar.
-
Secondary Packaging: Place the primary container into the lab's designated Solid Hazardous Waste drum.
-
Labeling: The tag must explicitly read: "2-Chloro-5-methoxyquinoline - Solid - Irritant/Toxic."
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)
Context: Mother liquors from recrystallization or HPLC effluent.
-
Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Ethyl Acetate) is compatible with the waste container material (HDPE is standard).
-
Segregation (CRITICAL): Pour into the Halogenated Waste container (often Blue or Yellow tagged in many institutions).
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the dissolved 2-Chloro-5-methoxyquinoline introduces halogens to the stream.[1]
-
-
pH Check: If the waste stream is acidic (e.g., post-reaction quench), neutralize to pH 5–9 before adding to the solvent drum to prevent drum corrosion or exothermic polymerization.
Scenario C: Spill Management
-
Isolate: Demarcate the area.
-
Dry Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water or ethanol) to prevent dust generation, then scoop the damp mass into a waste bag.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
Decontamination: Wipe the surface with 0.1M NaOH (to neutralize potential HCl traces) followed by water. Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance (RCRA/EPA Context)
While 2-Chloro-5-methoxyquinoline is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic definitions:
-
Waste Coding: In the absence of a specific code, this material often falls under D003 (if reactive, unlikely) or is simply classified as Non-listed Hazardous Waste requiring thermal destruction.
-
Halogen Requirement: Facilities must report the halogen content to the disposal vendor. The presence of the chlorine atom requires the waste to be treated in an incinerator equipped with a scrubber to neutralize Hydrogen Chloride (HCl) emissions [1].
-
Sewer Ban: Under no circumstances should this compound be discharged into the sewer system. It is toxic to aquatic life and resistant to standard biodegradation [2].
References
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United States Environmental Protection Agency (EPA). Hazardous Waste Combustion: Incinerators and Halogenated Compounds. RCRA Orientation Manual. Available at: [Link]
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PubChem. 2-Chloro-5-methoxyquinoline Compound Summary (CAS 160893-07-2).[1] National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-methoxyquinoline
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-5-methoxyquinoline (CAS No. 160893-07-2)[1]. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols for analogous chemical structures.
Immediate Safety Profile: Understanding the Risks
While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-5-methoxyquinoline is not widely available, analysis of structurally similar compounds—such as other chlorinated and methoxylated quinolines and pyridines—provides a reliable hazard profile. The primary risks associated with this class of compounds are summarized below.
| Hazard Classification | Description | Potential Effects |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] | Ingestion can lead to significant health issues. Do not eat, drink, or smoke in areas where this chemical is handled[4]. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | Direct contact can cause redness, itching, and inflammation. Prolonged contact may lead to more severe skin damage. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[2][3][5] | Direct contact with eyes can cause severe irritation, and in some cases, irreversible damage[6]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][5] | Inhalation of dust or fumes can irritate the mucous membranes and upper respiratory tract[4]. |
The 'Why': Core Principles of Protection
Selecting the correct PPE is not arbitrary; it is a scientifically-driven decision based on the chemical's physical state, volatility, and toxicity. For 2-Chloro-5-methoxyquinoline, a solid at room temperature, the primary exposure routes are inhalation of airborne particles, skin contact, and eye contact. Our protective strategy is therefore designed to create a complete barrier against these routes.
The causality is simple: if the compound cannot touch you or be inhaled, it cannot harm you. This principle of "barrier protection" is the foundation of our PPE recommendations. Every component of the PPE ensemble is chosen to address a specific risk identified in the hazard profile.
Mandatory PPE Ensemble for 2-Chloro-5-methoxyquinoline
A multi-layered approach to PPE is essential for handling this compound. The following ensemble provides comprehensive protection and should be considered the minimum standard.
-
Hand Protection: Chemical-Resistant Gloves
-
Rationale: The hands are the most likely part of the body to come into direct contact with the chemical[7]. Skin irritation is a known hazard for this class of compounds[2][3][5].
-
Specification: Disposable nitrile gloves provide good protection against a wide range of chemicals for short-term use[8]. Always check the manufacturer's chemical resistance guide.
-
Protocol: Wash hands before putting on and after removing gloves[9]. Change gloves immediately if they become contaminated[9]. Never reuse disposable gloves.
-
-
Body Protection: Laboratory Coat and Full Coverage Clothing
-
Rationale: To prevent accidental skin contact from spills or splashes, a protective layer over personal clothing is necessary[10].
-
Specification: A buttoned, long-sleeved laboratory coat is mandatory[8]. Wear long pants and closed-toe, closed-heel shoes to cover as much skin as possible[8]. Avoid synthetic fabrics like polyester or acrylic in favor of cotton[11].
-
Protocol: Contaminated clothing should be removed immediately and laundered before reuse[4].
-
-
Eye and Face Protection: Safety Goggles and Face Shield
-
Rationale: 2-Chloro-5-methoxyquinoline and similar compounds are known to cause serious eye irritation or damage[2][3][6]. Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
Specification: Chemical splash goggles that form a seal around the eyes are required[12]. For operations with a higher risk of splashing (e.g., transferring large quantities or working with solutions), a face shield must be worn over the safety goggles[8].
-
Protocol: Ensure eye protection complies with ANSI Z87.1 standards[8].
-
-
Respiratory Protection: Engineering Controls and Respirators
-
Rationale: This class of compounds can cause respiratory irritation upon inhalation of dust[2][3][4]. The primary line of defense is to prevent the chemical from becoming airborne.
-
Specification: All handling of solid 2-Chloro-5-methoxyquinoline must be conducted in a certified chemical fume hood or a glove box to minimize dust generation and inhalation[13]. If engineering controls are not feasible or sufficient to maintain exposure below permissible limits, a respirator is required[8].
-
Protocol: Avoid breathing dust[2][4][14]. If a respirator is necessary, it must be part of a comprehensive respiratory protection program that includes medical evaluations and fit testing[8].
-
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Emergency Protocols: Spill and Exposure
Immediate and correct action is vital in an emergency.
-
Skin Exposure: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[4].
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][4].
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2][4].
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[15][16]. Wear all mandatory PPE during cleanup. For large spills, evacuate the area and follow emergency procedures.
Operational Plan: Disposal of Contaminated PPE
All PPE that has been in contact with 2-Chloro-5-methoxyquinoline must be considered hazardous waste.
-
Gloves: Dispose of used gloves in a designated hazardous waste container immediately after removal[9].
-
Lab Coats: If grossly contaminated, disposable lab coats should be used and disposed of as hazardous waste. Non-disposable lab coats must be professionally laundered by a service familiar with handling contaminated laboratory clothing[4].
-
Other PPE: All other disposable items (e.g., shoe covers, hairnets) should be placed in a sealed bag and disposed of as hazardous chemical waste according to institutional and local regulations[9][13].
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheets.
References
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Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl Roth. Retrieved from [Link]
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Methyl 5-chloro-2-methoxybenzoate - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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2-chloro-5-trifluoromethylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from [Link]
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Chemical Hazards - EHSO Manual 2025-2026. (n.d.). Retrieved from [Link]
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2-Chloro-5-methoxybenzoic acid Safety Data Sheet. (2016, December 6). Retrieved from [Link]
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Safety Data Sheet: 2-Methoxyphenol - Carl ROTH. (n.d.). Retrieved from [Link]
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2-Chloro-5-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]
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2-Chloro-5-methoxyquinoline. (n.d.). AA Blocks. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
